Pramiracetam

Catalog No.
S585680
CAS No.
68497-62-1
M.F
C14H27N3O2
M. Wt
269.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pramiracetam

CAS Number

68497-62-1

Product Name

Pramiracetam

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide, pramiracetam, pramiracetam hydrochloride, pramiracetam sulfate, Pramistar

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C

The exact mass of the compound Pramiracetam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical identifiers and the purported mechanisms of action for Pramiracetam.

Table 1: Chemical Identity and Properties [1] [2]

Property Detail
IUPAC Name N-{2-[bis(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide
CAS Registry Number 68497-62-1
Molecular Formula C₁₄H₂₇N₃O₂
Average Mass 269.389 g/mol
Chemical Taxonomy Alpha amino acids and derivatives / Pyrrolidine-2-ones
Modality Small Molecule
Brand Names Pramistar, Neupramir, Remen [1] [3]

Table 2: Proposed Mechanisms of Action

Proposed Mechanism Observed Effect / Correlation
Cholinergic System Significantly increases high-affinity choline uptake (HACU) in the hippocampus, boosting acetylcholine synthesis and availability [4] [5].
Muscarinic Acetylcholine Receptor M5 Identified as a direct target, acting as a positive allosteric modulator [1].
Cerebral Blood Flow Increases nitric oxide (NO) activity, acting as a vascular dilator to improve cerebral circulation and oxygen delivery [4].
Neuroprotection Shown in preliminary studies to reduce or prevent memory loss induced by toxins (e.g., scopolamine) or brain injury in animal models and small human trials [5].

The following diagram illustrates the primary hypothesized signaling pathways and functional relationships of this compound's action:

G cluster_cholinergic Cholinergic Pathway cluster_vascular Vascular Pathway This compound This compound HACU Increased High-Affinity Choline Uptake (HACU) This compound->HACU M5_Receptor Modulation of Muscarinic Receptor M5 This compound->M5_Receptor NO Increased Nitric Oxide Activity This compound->NO ACh_Synthesis Increased Acetylcholine Synthesis HACU->ACh_Synthesis ACh_Release Enhanced Acetylcholine Availability/Release ACh_Synthesis->ACh_Release Memory Memory & Learning ACh_Synthesis->Memory Focus Focus & Cognition ACh_Synthesis->Focus ACh_Release->M5_Receptor Neuroprotection Neuroprotection ACh_Release->Neuroprotection M5_Receptor->Memory Vasodilation Vasodilation NO->Vasodilation CBF Improved Cerebral Blood Flow Vasodilation->CBF Oxygen Enhanced Oxygen & Nutrient Delivery CBF->Oxygen Oxygen->Focus Oxygen->Neuroprotection subcluster_functional subcluster_functional

Hypothesized primary pathways and cognitive effects of this compound

Research and Clinical Trial Overview

This compound has been investigated for several cognitive-related conditions, though robust clinical data in humans remains limited.

Table 3: Summary of Key Research Findings

Condition / Use Study Type & Subjects Key Reported Findings
Age-Related Memory Loss Human pilot study (35 elderly volunteers) [5] Greater improvement in memory vs. memory training alone.
Post-Brain Injury Cognition Human RCT (4 men with severe brain injury) [5] Improved short- and long-term memory over 6 weeks.
Drug-Induced Amnesia Human RCT (scopolamine model in 24 volunteers) [5] Partial reduction of scopolamine-induced memory loss.
Cerebrovascular Insufficiency Human study [5] Improved memory decline.
Animal Memory Models Rat studies [4] [5] Improved retention in one-trial test; increased long-term memory and learning over 7 weeks.

Experimental Methodologies

Key methodological details from cited research provide insight for evaluation and design of this compound studies.

Scopolamine-Induced Amnesia Model [5]

  • Purpose: To evaluate potential to counteract memory deficits or demonstrate neuroprotective effects.
  • Subjects: 24 young and old healthy human volunteers.
  • Protocol:
    • Administration of scopolamine, a drug that produces temporary amnesia.
    • Co-administration of this compound to test for reduction of memory loss.
    • Assessment of memory performance compared to placebo control.

Post-Traumatic Brain Injury (TBI) Recovery [5]

  • Purpose: To assess effects on cognitive recovery after brain injury.
  • Subjects: 65 human patients with mild brain injury in a prospective cohort study.
  • Protocol:
    • Comparison of this compound versus Piracetam.
    • Measurement of symptom reduction (headaches, dizziness, nausea) and memory improvement.
    • One study in 4 men with severe injuries used 1,200 mg daily dose divided into 2-3 doses for 6 weeks [5].

High-Affinity Choline Uptake (HACU) Measurement [4] [5]

  • Purpose: To quantify effects on cholinergic system in hippocampus.
  • Subjects: Animal models (rats).
  • Protocol:
    • Measurement of choline uptake in hippocampal synapses.
    • Reported increase of HACU by 30-37% with this compound administration.

Safety, Regulatory Status, and Dosage

  • Regulatory Status: Not approved by the U.S. FDA; available as a prescription drug (e.g., Pramistar) in Italy and some Eastern European countries for memory and attention deficits [3].
  • Reported Side Effects: Preliminary studies in humans suggest it is relatively well-tolerated, with one trial reporting no adverse effects at single doses from 400-1600 mg [5].
  • Typical Research Dosages: In human trials, a total daily dose of 1,200 mg has been used, divided into two 600 mg or three 400 mg doses [5]. It is fat-soluble and should be taken with a fat source for absorption [4].

Research Gaps and Considerations

  • Limited Human Data: Many mechanisms are proposed based on animal studies; robust, large-scale clinical trials in humans are lacking [5].
  • Unclear Efficacy in Healthy Populations: Most research has been conducted in subjects with existing cognitive impairments; effects on healthy cognition are not well-established [5].

References

Pharmacokinetic Data from Human Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from clinical trials involving healthy volunteers after single oral doses.

Table 1: Key Pharmacokinetic Parameters of Pramiracetam

Parameter 600 mg Dose (Solution) [1] 600 mg Dose (Tablet) [1] 400-1600 mg Dose Range (Summary) [2]
Cmax (peak plasma concentration) 6.80 ± 3.2 μg/mL 5.80 ± 3.3 μg/mL 2.71 to 8.98 μg/mL (dose-dependent)
Tmax (time to Cmax) Not explicitly stated Not explicitly stated 2 to 3 hours post-dose
AUC (Area Under the Curve) 57.6 ± 43.6 μg·h/mL 47.2 ± 33.9 μg·h/mL Increased linearly with dose
Elimination Half-life (t½) 4.7 ± 2.4 hours 4.3 ± 2.2 hours 4.5 to 6.5 hours (harmonic mean)
Total Body Clearance (CL) Not Reported Not Reported 4.45 - 4.85 mL/min/kg
Apparent Volume of Distribution (Vd) Not Reported Not Reported 1.82 - 2.94 L/kg

Notes on Key Findings:

  • Formulation Impact: The formulation (solution vs. tablet) does not profoundly affect the overall plasma profile, but the absorption rate is faster from a solution [1].
  • Dose Proportionality: Cmax and AUC increase linearly with dose, indicating predictable pharmacokinetics within the studied range [2].
  • Half-life Variability: The elimination half-life shows significant inter-subject variability (2-8 hours), though it is consistent within the same individual [1].

Methodologies of Key Experiments

The data in the tables above were generated using specific, validated experimental protocols.

Table 2: Summary of Experimental Protocols from Clinical Studies

Aspect J. Clin. Pharmacol., 1985 [2] Int. J. Clin. Pharmacol. Res., 1992 [1]
Study Design Double-blind, randomized, placebo-controlled; single ascending doses (400, 800, 1200, 1600 mg) Open-label, two-way crossover; single 600 mg dose of two formulations
Subjects Two groups of six healthy male volunteers each Eleven fasting healthy volunteers
Dosing Oral administration after an overnight fast Oral administration of solution and tablet in fasting state
Analytical Method Not Specified HPLC (High-Performance Liquid Chromatography)
Key Measurements Plasma concentrations for PK analysis; vital signs and clinical labs for tolerance Plasma concentrations for PK analysis and comparison of formulations

Mechanisms and Experimental Workflows

Based on the available information, this compound's primary mechanisms are related to its interaction with cholinergic systems and brain membrane function.

The diagram below illustrates the hypothesized primary mechanism of action and the standard workflow for a clinical pharmacokinetic study, as reflected in the search results.

G cluster_MoA Hypothesized Mechanism (Based on Preclinical Data) OralDose Oral Dose GI Gastrointestinal Tract Plasma Systemic Circulation Brain Blood-Brain Barrier HACU High-Affinity Choline Uptake (HACU) ACh Increased Acetylcholine (ACh) Synthesis & Function Effects Enhanced Memory & Cognition MoA Mechanism of Action PK Pharmacokinetic Study Clinical Clinical Study Study Workflow Workflow ;        labelloc=t; labeljust=l; fontcolor= ;        labelloc=t; labeljust=l; fontcolor= S1 1. Administer Dose (Oral, Fasted) S2 2. Serial Blood Sampling (Over Time) S1->S2 S3 3. Analyze Plasma Concentration (HPLC) S2->S3 S4 4. Calculate PK Parameters (Cmax, t½, AUC) S3->S4

> This diagram outlines the hypothesized mechanism of this compound, focusing on increased choline uptake and acetylcholine function, alongside the standard clinical protocol used to determine its pharmacokinetic profile in human studies.

Summary of Key Insights and Data Gaps

The available data, primarily from the 1980s and 1990s, establishes a foundational pharmacokinetic profile for this compound. Key characteristics include dose-linear absorption, a variable elimination half-life of approximately 2-8 hours, and a time to peak concentration of 2-3 hours [1] [2]. The drug is noted to be fat-soluble, which suggests administration with fats may influence its absorption, though this is not explicitly detailed in the clinical studies found [3] [4].

However, significant data gaps exist for a full whitepaper. Critical parameters such as absolute bioavailability, extent of protein binding, detailed metabolic pathways, and route of elimination are not reported in the available literature [5]. Furthermore, robust pharmacodynamic data and population pharmacokinetic studies in patient groups are lacking.

References

Comprehensive Technical Analysis: Neuroprotective Mechanisms and Effects of Pramiracetam

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development History

Pramiracetam, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide, is a potent racetam derivative first synthesized in the late 1970s by Parke-Davis (later acquired by Pfizer) as part of efforts to develop enhanced cognitive therapeutics [1] [2]. This fat-soluble nootropic belongs to the same chemical family as piracetam but demonstrates significantly greater potency - estimated to be up to 30-times more potent than its parent compound in various experimental models [1]. Unlike some racetams that act as central nervous system stimulants, this compound primarily exerts its effects through modulation of cholinergic systems and neuronal membrane function without direct stimulation [1].

Originally investigated for cognitive impairments associated with Alzheimer's disease and major depressive disorder, this compound was later licensed as an orphan drug and studied for cognitive restoration following stroke or traumatic brain injury [1]. While not FDA-approved for medical use in the United States, it is prescribed in various European countries under brand names including Pramistar, Neupramir, and Remen for conditions such as dementia, dyslexia, and ADHD-related memory problems [1] [2]. In research contexts, it continues to be investigated for its potential neuroprotective properties and cognitive enhancement capabilities in pathological conditions.

Comprehensive Mechanisms of Action

Primary Molecular Targets and Pathways

This compound exerts its neuroprotective effects through multiple complementary mechanisms that target various aspects of neuronal function and survival:

  • High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus, a brain region vital for memory and learning, by approximately 30-37% according to experimental studies [1] [2]. This enhancement boosts acetylcholine synthesis and availability, supporting cholinergic neurotransmission that is critical for encoding new memories, concentration, cognition, and neuroplasticity [1] [3]. The cholinergic system is particularly vulnerable in various neurodegenerative conditions, making this mechanism therapeutically relevant.

  • AMPA Receptor Modulation: Similar to other racetams, this compound acts as a positive allosteric modulator of AMPA-type glutamate receptors [4] [5]. These receptors mediate fast excitatory synaptic transmission and are crucial for synaptic plasticity, including long-term potentiation (LTP), which underlies learning and memory processes [5]. By binding to specific sites at the dimer interface of AMPA receptors, this compound facilitates receptor function and enhances glutamatergic signaling without directly activating the receptors [5].

  • Membrane Fluidity Modulation: this compound interacts with phospholipid components of neuronal membranes, potentially increasing membrane fluidity and restoring optimal function of transmembrane proteins, including receptors and ion channels [3] [6]. This membrane-stabilizing effect counteracts the disruptive influences of amyloid peptides and other pathological factors, thereby supporting normal neuronal signaling and viability [6].

The following diagram illustrates the primary neuroprotective mechanisms of this compound and their functional consequences:

G This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU Enhances AMPA AMPA Receptor Modulation This compound->AMPA Positively Modulates Membrane Membrane Fluidity Enhancement This compound->Membrane Improves BloodFlow Cerebral Blood Flow via Nitric Oxide This compound->BloodFlow Increases ACh Acetylcholine Synthesis HACU->ACh Boosts SynapticPlasticity Synaptic Plasticity & LTP AMPA->SynapticPlasticity Facilitates NeuronalSignaling Neuronal Signaling Efficiency Membrane->NeuronalSignaling Optimizes OxygenNutrients Oxygen & Nutrient Delivery BloodFlow->OxygenNutrients Enhances Neuroprotection Neuroprotection ACh->Neuroprotection Cognition Cognition SynapticPlasticity->Cognition NeuronalSignaling->Neuroprotection NeuronalSignaling->Cognition OxygenNutrients->Neuroprotection OxygenNutrients->Cognition

Primary neuroprotective mechanisms of this compound and their functional consequences in the brain.

Secondary Mechanisms and Systemic Effects

Beyond its primary molecular targets, this compound influences several additional pathways that contribute to its neuroprotective profile:

  • Cerebral Blood Flow Enhancement: this compound increases nitric oxide (NO) activity in the brain, which acts as a vascular dilator that relaxes blood vessels and allows for improved cerebral circulation [1] [3]. This enhanced blood flow delivers more oxygen and nutrients to brain cells while facilitating the removal of metabolic waste products, creating a more favorable environment for neuronal health and function [1].

  • Neurotransmitter Modulation: While this compound doesn't directly influence GABA, dopamine, norepinephrine, or serotonin systems in the same way as many psychoactive drugs, it may indirectly modulate the release of various neurotransmitters through its effects on neuronal membrane fluidity and receptor function [1] [3]. These secondary neurotransmitter effects potentially contribute to the reported mood-enhancing and anxiolytic properties noted by some users [3].

  • Mitochondrial Function and Energy Metabolism: Emerging evidence suggests that this compound may improve the efficiency of mitochondrial ATP production, enhancing cellular energy metabolism that is crucial for maintaining neuronal health and function, particularly under conditions of metabolic stress [7]. This potential mechanism warrants further investigation to fully elucidate its contribution to this compound's overall neuroprotective effects.

Experimental Efficacy Data and Findings

Quantitative Summary of Neuroprotective Effects

The neuroprotective potential of this compound has been demonstrated across various experimental models, from cellular studies to animal research and limited human trials. The table below systematically summarizes key findings from the available scientific literature:

Experimental Model Intervention Details Key Findings Reference
Aged Rats (Fisher-344) This compound administration Normalization of abnormal EEG profiles; restoration of theta brain wave activity associated with cognitive function [1]
Human Clinical Trial (65 patients with mild brain injury) This compound vs. piracetam Reduced headaches, dizziness, and nausea more effectively than piracetam [2]
Human Clinical Trial (elderly volunteers with memory loss) This compound vs. memory training Greater improvements in memory compared to memory training alone [2]
Animal Study (rats) Single-dose this compound in one-trial test Significant improvement in retention lasting 24 hours [1]
Human Experimental Model (24 young and old volunteers) This compound with scopolamine challenge Partial reduction of scopolamine-induced memory loss [2]
In Vitro Studies This compound exposure Increased high-affinity choline uptake (HACU) by 30-37% in hippocampal regions [1] [2]
Specific Applications in Pathological Conditions

Research has identified several specific pathological conditions where this compound demonstrates particular neuroprotective potential:

  • Traumatic Brain Injury (TBI): In a prospective cohort study of 65 patients with mild brain injury, this compound demonstrated superior efficacy compared to piracetam in reducing common post-TBI symptoms including headaches, dizziness, and nausea [2]. Additionally, a double-blind randomized controlled trial involving four men with severe brain injuries reported that six weeks of this compound supplementation significantly improved both short- and long-term memory, with effects persisting for up to one month after treatment discontinuation [2].

  • Age-Related Cognitive Decline: Studies in aged Fisher-344 rats revealed that this compound administration normalized abnormal EEG profiles characteristic of aging, specifically restoring theta brain wave activity that is associated with cognitive function and deficient in older animals [1]. This effect was not observed with piracetam, suggesting a unique activity profile for this compound in addressing age-related neuronal dysfunction.

  • Cerebrovascular Insufficiency: In patients with chronic cerebrovascular insufficiency - a condition where blocked arteries impair blood flow to the brain - this compound demonstrated potential for improving memory decline associated with reduced cerebral perfusion [2]. This benefit likely stems from the compound's dual ability to enhance cholinergic function while improving cerebral blood flow through nitric oxide-mediated vasodilation.

  • Chemically-Induced Cognitive Deficits: Experimental models using scopolamine (which induces temporary amnesia) and hemicholinium-3 (which causes amnesia) have demonstrated this compound's ability to counteract memory impairment induced by these chemical challenges [2]. In healthy human volunteers, this compound partially reduced scopolamine-induced memory deficits, while pre-treatment with this compound prevented some memory loss caused by hemicholinium-3 in animal models.

Research Methods and Experimental Protocols

Standardized Research Approaches

The investigation of this compound's neuroprotective effects employs various well-established experimental protocols across different research models:

  • In Vitro HACU (High-Affinity Choline Uptake) Assay: This fundamental protocol assesses this compound's effects on cholinergic function by measuring choline uptake in synaptosomal preparations from brain tissue, particularly hippocampal regions [1] [2]. The standard methodology involves: (1) Preparing synaptosomes from fresh hippocampal tissue through differential centrifugation; (2) Incubating synaptosomal preparations with this compound at varying concentrations (typically 10-100 μM); (3) Adding radiolabeled [³H]choline to quantify uptake; (4) Measuring incorporated radioactivity via scintillation counting; (5) Calculating percentage changes in HACU compared to control preparations [1]. This assay has demonstrated 30-37% increases in HACU following this compound exposure.

  • One-Trial Learning and Retention Tests: These behavioral assessments evaluate this compound's effects on memory formation and persistence in rodent models [1] [8]. The standardized approach includes: (1) Administering this compound (typical research doses: 10-50 mg/kg) or vehicle to subjects; (2) Exposing subjects to a single learning trial; (3) Testing retention at various intervals post-learning (from hours to days); (4) Quantifying memory retention through behavioral measures specific to the test paradigm [1]. Research using this methodology has demonstrated that this compound produces significant improvements in retention that can persist for up to 24 hours after a single administration.

  • EEG Spectral Analysis in Aging Models: This neurophysiological approach examines this compound's effects on brain electrical activity in aged animal models [1]. The protocol typically involves: (1) Implanting electrodes in specific brain regions (e.g., frontal cerebral cortex and hippocampus) of young and aged subjects; (2) Recording baseline EEG activity; (3) Administering this compound or control substance; (4) Monitoring changes in EEG power spectra across different frequency bands; (5) Comparing drug-induced normalization of age-related EEG abnormalities [1]. Studies using this method have found that this compound restores theta wave activity that is typically deficient in aged rats.

The following diagram illustrates the relationship between this compound's molecular targets and the experimental methods used to study them:

G MolecularTargets Molecular Targets HACUTarget Cholinergic System (HACU) MolecularTargets->HACUTarget AMPATarget AMPA Receptors MolecularTargets->AMPATarget MembraneTarget Neuronal Membranes MolecularTargets->MembraneTarget BloodFlowTarget Cerebral Blood Flow MolecularTargets->BloodFlowTarget HACUAssay HACU Assay (Synaptosomal Preparations) HACUTarget->HACUAssay Measures BehavioralTest Behavioral Tests (One-Trial Learning) AMPATarget->BehavioralTest Evaluates Functional Impact EEGAnalysis EEG Spectral Analysis MembraneTarget->EEGAnalysis Assesses Neurophysiological Effects ClinicalTrials Clinical Trials (TBI, Age-Related Decline) BloodFlowTarget->ClinicalTrials Tests Therapeutic Efficacy ExperimentalMethods Experimental Methods ExperimentalMethods->HACUAssay ExperimentalMethods->BehavioralTest ExperimentalMethods->EEGAnalysis ExperimentalMethods->ClinicalTrials

Relationship between this compound's molecular targets and experimental methods used in neuroprotection research.

Dosing and Administration in Research Settings

In experimental models, this compound dosing follows established protocols that vary according to the specific research context:

  • In Vitro Studies: Cell cultures and tissue preparations typically utilize this compound concentrations ranging from 10-100 μM to assess direct cellular and molecular effects [1] [2]. These concentrations are selected based on previous dose-response studies and are designed to approximate therapeutic levels achievable in vivo.

  • Animal Research: Rodent studies commonly employ doses of 10-50 mg/kg administered via oral gavage, intraperitoneal injection, or subcutaneous injection depending on the specific experimental requirements [1] [2]. Administration timing varies based on study objectives, with some protocols using acute pre-treatment and others employing chronic dosing regimens over several weeks to model long-term therapeutic use.

  • Human Studies: Limited clinical research has utilized daily this compound doses typically ranging from 1200 mg to 2400 mg, usually divided into two or three administrations throughout the day [2] [7]. These doses are based on earlier phase clinical trials that established both safety and preliminary efficacy for cognitive outcomes in various patient populations.

Clinical Translation and Research Gaps

Potential Therapeutic Applications

The neuroprotective properties of this compound identified in preclinical research suggest several potential therapeutic applications worthy of further clinical investigation:

  • Vascular Cognitive Impairment: this compound's dual ability to enhance cholinergic function while improving cerebral blood flow positions it as a promising candidate for vascular cognitive impairment and vascular dementia [4] [2]. These conditions, characterized by reduced cerebral perfusion and consequent cognitive decline, might be particularly responsive to this compound's mechanism of action that addresses both cellular and vascular aspects of neuronal health.

  • Post-Traumatic Brain Injury Rehabilitation: Research demonstrating this compound's efficacy in reducing symptoms following mild brain injury and improving memory in severe brain injury cases suggests potential application in TBI rehabilitation [2]. The compound's ability to support multiple aspects of neuronal function could facilitate recovery processes during the critical post-injury period.

  • Age-Related Cognitive Decline: The normalization of age-related EEG abnormalities and enhancement of memory processes in older experimental models indicates this compound's potential for addressing cognitive decline associated with normal aging [1] [2]. This application warrants particular attention given the growing prevalence of age-related cognitive concerns in aging populations worldwide.

Limitations and Research Directions

Despite promising preclinical findings, significant limitations and research gaps remain that must be addressed to fully evaluate this compound's therapeutic potential:

  • Limited Clinical Evidence: The most substantial limitation is the scarcity of robust clinical trials, particularly large-scale, randomized controlled studies in human populations [2]. Existing human research primarily consists of small-scale investigations or studies focused on specific clinical populations, limiting generalizability to broader patient groups.

  • Incomplete Mechanism Elucidation: While several mechanisms of action have been proposed, the complete molecular pathway through which this compound exerts its effects remains incompletely understood [1] [2] [7]. Further research is needed to fully characterize its interactions with various neurotransmitter systems, receptor subtypes, and intracellular signaling pathways.

  • Long-Term Safety Data: Although this compound appears to be well-tolerated in short-term studies, comprehensive long-term safety data in diverse patient populations is lacking [2]. Future research should systematically evaluate potential adverse effects with extended administration, particularly in vulnerable populations such as the elderly or those with pre-existing medical conditions.

  • Optimal Dosing and Formulation: Research has yet to establish optimized dosing regimens for specific clinical conditions or patient subgroups [2] [7]. Additionally, the development of novel formulations with enhanced bioavailability or tissue-specific targeting could potentially improve the compound's efficacy and therapeutic index.

Conclusion

References

Quantitative Data on Pramiracetam's Effect on HACU

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Quantitative Findings Significance / Interpretation
HACU Increase 30-37% increase in choline uptake into cells [1] Enhances the raw material available for acetylcholine synthesis.
Potency Up to 30 times more potent than Piracetam [2] Suggests a much stronger effect on the cholinergic system.
Dose-Response Effective doses: 44 mg/kg and 88 mg/kg IP in rats. Higher/lower doses were ineffective [3]. Indicates a narrow, inverted U-shaped dose-response curve for HACU effect [4].

Experimental Protocol for Key HACU Study

The following methodology is based on a foundational 1985 study that directly measured pramiracetam's effect on HACU [3].

  • Objective: To compare the effects of various cognition-enhancing drugs on rat hippocampal cholinergic neuronal activity by measuring sodium-dependent HACU.
  • Animal Model: Laboratory rats.
  • Dosing:
    • This compound was administered intraperitoneally (IP) at doses of 44 mg/kg and 88 mg/kg [3].
    • The treatment was acute (single administration).
  • Tissue Preparation:
    • Animals were sacrificed 30 minutes after drug administration.
    • The hippocampus was dissected, and synaptosomes (nerve terminal regions) were isolated.
  • HACU Assay:
    • Synaptosomes were incubated with radiolabeled choline.
    • Sodium-dependent HACU was measured by the accumulation of the radiolabeled choline into the synaptosomes over a specific time.
    • The results were compared against a control group that received a vehicle injection.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism for enhancing memory and learning is its potent effect on the cholinergic system. The diagram below visualizes this core signaling pathway.

G This compound This compound CHT High-Affinity Choline Transporter (CHT) This compound->CHT Activates AMPA AMPA Receptor This compound->AMPA Positively Modulates Choline Choline CHT->Choline Increases Uptake ACh Acetylcholine (ACh) Choline->ACh Precursor for Synthesis Cognition Enhanced Cognition (Memory, Learning, Focus) ACh->Cognition Enhances Glutamate Glutamate Glutamate->AMPA Binds Neuroplasticity Strengthened Neuroplasticity (LTP) AMPA->Neuroplasticity Promotes Neuroplasticity->Cognition Supports

Core signaling pathways of this compound, highlighting cholinergic and glutamatergic modulation.

Research Status and Future Directions

It's important to note that the data on this compound, while compelling, comes predominantly from animal studies conducted in the 1980s and 1990s [1] [3]. The U.S. FDA has not approved it for any medical use, and it is sold as a dietary supplement or research chemical [1]. Future research trends, as identified in the literature, include [5]:

  • Using modern techniques to elucidate its precise molecular binding site.
  • Exploring its potential in psychiatric disorders and early neurodegenerative disease prevention.
  • Developing novel delivery systems to optimize bioavailability.

References

Visualizing the Primary Cholinergic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core sequence of events through which Pramiracetam enhances cholinergic signaling, from choline uptake to cognitive effects.

G Choline Choline in Synapse HACU High-Affinity Choline Uptake (HACU) Choline->HACU 1. Transport AChSynthesis Acetylcholine Synthesis HACU->AChSynthesis 2. Precursor AChRelease Acetylcholine Release AChSynthesis->AChRelease 3. Vesicle Packing Cognition Enhanced Cognition (Memory, Learning) AChRelease->Cognition 4. Receptor Binding This compound This compound This compound->HACU Potentiates

This compound enhances cholinergic signaling by potentiating HACU.

Key Supporting Research and Experimental Insights

Evidence for these mechanisms comes from various preclinical and clinical studies.

  • Direct Evidence for HACU: An early in vitro study using rat hippocampal synaptosomes found that this compound significantly increased the velocity (V~max~) of high-affinity choline uptake, providing a direct mechanistic link to enhanced acetylcholine synthesis [1].
  • Receptor Plasticity: Research on Piracetam, a parent compound, showed it can elevate muscarinic cholinergic receptor density in the frontal cortex of aged mice [2]. This suggests that Racetam drugs may also influence the brain's response to acetylcholine over time.
  • Reversal of Cholinergic Deficit: Multiple nootropic drugs, including this compound, have been shown to prevent or reverse memory disruption in animal models caused by the cholinergic antagonist scopolamine [3]. This supports the functional importance of their interaction with the cholinergic system.

Experimental Protocols for Investigating Mechanisms

For researchers, key experimental methodologies from the literature can provide a foundation for probing this compound's action. The table below outlines two relevant protocols.

Experimental Goal Detailed Methodology Key Measurements & Observations
Study long-term effects on cholinergic system [4] Oral administration of drug to normal young mice for 7 weeks; histological analysis of hippocampus post-perfusion [4] Immunohistochemistry for ChAT and mAChRs; HE staining for histology; immuno-electron microscopy [4]
Evaluate cognitive effects in disease model [5] Intraperitoneal injection in PTZ-induced seizure rat model for 7 days; behavioral testing pre- and post-treatment [5] Video recording of convulsive behaviors; Elevated Plus Maze and Open Field tests for anxiety/cognition [5]

Key Takeaways for Researchers

  • Primary Mechanism: this compound's most well-defined mechanism is the potentiation of High-Affinity Choline Uptake in the hippocampus, leading to increased acetylcholine synthesis and release [1] [6].
  • Multimodal Action: Its pro-cognitive effects likely result from a combination of enhanced cholinergic transmission, increased cerebral blood flow, and improved neuronal membrane fluidity [1] [6].
  • Research Focus: Much of the evidence for its mechanism is derived from preclinical models. Further clinical research is needed to fully elucidate its effects and potential in the human brain.

References

Pramiracetam nootropic agent definition

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam: A Technical Overview

This compound is a synthetic nootropic agent belonging to the racetam class of compounds, which are derivatives of the neurotransmitter GABA [1] [2]. It is a fat-soluble compound known chemically as N-[2-[bis(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [1].

The table below summarizes its core properties:

Property Description
Chemical Formula C₁₄H₂₇N₃O₂ [1]
Modality Small Molecule [1]
Main Molecular Target Muscarinic acetylcholine receptor M5 (modulator) [1]
Water Solubility 5.31 mg/mL (predicted) [1]
Bioavailability High; fat-soluble, requires dietary fat for optimal absorption [3] [4]

Proposed Mechanisms of Action

The complete mechanism of action for this compound is not fully elucidated, but research points to several key pathways in the brain. The following diagram illustrates its primary proposed mechanisms and their interactions.

G This compound This compound Enhances HACU Enhances HACU This compound->Enhances HACU  Primary Action Increases NO activity Increases NO activity This compound->Increases NO activity Modulates membrane fluidity Modulates membrane fluidity This compound->Modulates membrane fluidity Increased ACh Synthesis Increased ACh Synthesis Enhances HACU->Increased ACh Synthesis Improved memory & learning Improved memory & learning Increased ACh Synthesis->Improved memory & learning Vasodilation Vasodilation Increases NO activity->Vasodilation Improved cerebral blood flow Improved cerebral blood flow Vasodilation->Improved cerebral blood flow Enhanced neuronal signaling Enhanced neuronal signaling Modulates membrane fluidity->Enhanced neuronal signaling Supports LTP Supports LTP Enhanced neuronal signaling->Supports LTP Improved memory consolidation Improved memory consolidation Supports LTP->Improved memory consolidation

The primary mechanisms can be broken down as follows:

  • Enhancement of Cholinergic System: this compound's most documented action is the significant potentiation of high-affinity choline uptake (HACU) in the hippocampus [3] [5] [4]. HACU is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). By increasing the raw materials available for ACh production, this compound indirectly boosts acetylcholine levels and activity in the brain, which is crucial for memory formation, learning, and attention [3] [5].
  • Modulation of Neuronal Membranes and Signaling: It is suggested that this compound increases the fluidity of neuronal cell membranes [6] [5]. This improves the efficiency of communication between neurons and facilitates synaptic plasticity, a fundamental process for learning and memory. This mechanism may also support Long-Term Potentiation (LTP), a long-lasting strengthening of synapses based on recent activity patterns [5].
  • Improvement of Cerebral Metabolism: this compound increases nitric oxide (NO) activity in the brain [3]. Nitric oxide acts as a vasodilator, relaxing blood vessels and leading to increased cerebral blood flow. This enhanced circulation improves the delivery of oxygen and nutrients to brain cells, supporting overall metabolic efficiency and cognitive function [3] [6].

Pharmacokinetic Profile in Humans

Key pharmacokinetic parameters from a human study are summarized below. This data comes from a 1985 clinical trial and represents the most specific human data found in the search results [7].

Parameter Findings (Single Oral Dose)
Time to Peak Plasma Concentration (T~max~) 2 - 3 hours post-administration [7]
Elimination Half-Life (T~1/2~) 4.5 - 6.5 hours (harmonic mean) [7]
Peak Plasma Concentration (C~max~) Increased linearly with dose (e.g., 400 mg: ~2.71 μg/mL; 1600 mg: ~8.98 μg/mL) [7]

Research and Clinical Evidence

Much of the clinical research on this compound is dated, and its status varies globally.

  • Historical and Investigational Uses: this compound was initially developed in the 1970s and has been approved in some European countries for conditions like memory and attention deficits in aging, dyslexia, and ADHD, often under brand names such as Pramistar, Neupramir, and Remen [1] [3] [6]. Early research investigated its use for cognitive deficits associated with Alzheimer's disease, traumatic brain injuries, and post-ECT therapy [1] [2].
  • Efficacy and Safety Data: A study on normal volunteers reported no significant side effects at doses up to 1,600 mg [7]. One review noted that in clinical studies, this compound's overall effect on lowering symptoms of depression and anxiety was higher than its effect on improving memory [2].
  • Regulatory Status: It is critical to note that in the United States, this compound and other racetams are not approved by the FDA for any medical use. The FDA classifies them as "unapproved new drugs" that are not generally recognized as safe and effective [8]. They are sometimes sold as "research chemicals" but are illegal for human consumption as dietary supplements.

Important Considerations for Researchers

  • Limited Recent Clinical Data: The most informative human pharmacokinetic study is from 1985, and robust, large-scale modern clinical trials are lacking [7]. A comprehensive 2010 review article on piracetam-like drugs concluded that the modes of action for most of these compounds "remain an enigma" [2].
  • Dosing in Literature: Clinical studies have often used a total daily dose of 1,200 mg, typically split into 400 mg three times daily or 600 mg twice daily [6]. However, the optimal dosing regimen is not firmly established.
  • Reported Side Effects: While generally well-tolerated in studies, anecdotal reports from user communities frequently mention headaches, which are thought to be related to depleted choline levels and can often be mitigated by administering a choline source (e.g., Alpha-GPC) [6].

How to Proceed with Deeper Research

The available information provides a foundational understanding but is insufficient for a full whitepaper. To acquire the detailed experimental protocols and current research data you require, I suggest these approaches:

  • Search Specialized Scientific Databases: Conduct a direct search on platforms like PubMed, Google Scholar, and Scopus using specific queries such as "this compound experimental protocol," "this compound clinical trial," or "this compound mechanism of action" to locate primary research articles.
  • Examine Patent Literature: The search result from [5] mentions the PatSnap Synapse platform. Investigating patent filings can sometimes provide highly detailed synthetic routes and experimental methodologies not found in journals.
  • Consult Official Regulatory Documents: If available, documents from the European Medicines Agency (EMA) or other national health agencies for the brand name Pramistar could contain detailed pre-clinical and clinical study reports.

References

Pramiracetam foundational research studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Signaling Pathways

Pramiracetam is a fat-soluble nootropic from the racetam family, noted for being significantly more potent than Piracetam [1] [2]. Its primary mechanisms are not fully elucidated, but foundational research points to several key actions within the brain.

The diagram below illustrates the two primary hypothesized signaling pathways for this compound's action:

G cluster_cholinergic Cholinergic Pathway cluster_cerebral Cerebral Blood Flow Pathway This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU NO Increased Nitric Oxide (NO) Activity This compound->NO AMPA Potential Allosteric Modulation of AMPA Receptors This compound->AMPA ACh Increased Acetylcholine Synthesis & Release HACU->ACh Cognition Enhanced Memory & Cognitive Processing ACh->Cognition CBF Enhanced Cerebral Blood Flow NO->CBF Nutrients Improved Oxygen & Nutrient Delivery CBF->Nutrients Neuroplasticity Enhanced Neuroplasticity & Synaptic Transmission AMPA->Neuroplasticity

Hypothesized primary and secondary signaling pathways of this compound.

  • Primary Pathways: Research indicates that this compound does not directly influence major neurotransmitter systems like GABA, dopamine, norepinephrine, or serotonin [1]. Instead, its two most documented effects are:

    • Enhanced Cholinergic Function: this compound significantly increases high-affinity choline uptake (HACU) in the hippocampus, a brain region critical for memory [1]. This action boosts the synthesis and availability of the neurotransmitter acetylcholine (ACh), which is vital for learning, memory encoding, and concentration [1] [2].
    • Improved Cerebral Blood Flow: The compound increases nitric oxide (NO) activity in the brain. Nitric oxide acts as a vasodilator, relaxing blood vessels and thereby improving cerebral circulation. This enhances the delivery of oxygen and nutrients to brain cells [1].
  • Secondary and Related Mechanisms: Studies on related racetams suggest other potential mechanisms that may also apply to this compound, though evidence is less direct.

    • AMPA Receptor Modulation: Some racetams, like Aniracetam, are known to act as positive allosteric modulators of AMPA-type glutamate receptors [3]. This can enhance synaptic plasticity and the strength of communication between neurons.
    • Metabolic Enhancement: Piracetam, the parent compound, has been shown to improve mitochondrial function, shifting the balance of mitochondrial dynamics toward fusion, which is more energetically favorable. It also improves neurite outgrowth, which is crucial for neuroplasticity [4]. It is plausible that this compound shares some of these properties.

Summary of Foundational Clinical Research

The table below summarizes the key quantitative data and findings from pivotal human studies on this compound.

Study Population Study Design & Duration Dosage & Regimen Primary Outcomes & Effects Reported Effect Size / Key Findings
Young males with memory & cognitive problems from head injury/anoxia [5] Double-blind, placebo-controlled, cross-over (6 weeks) + 18-month open-label trial 400 mg this compound sulphate, taken 3 times daily (TID) Clinically significant improvements in memory measures, especially delayed recall; improvement maintained after 18 months. Improvement maintained during 18-month open trial & 1-month post-discontinuation follow-up.
Elderly volunteers with memory loss [2] Pilot study (cited in review) Information not specified in source Greater improvements in memory compared to groups receiving only memory training or no intervention. Specific quantitative data not available in the sourced review.
Young and old healthy volunteers (Scopolamine model) [2] Double-blind, randomized controlled trial (n=24) Information not specified in source Partially reduced scopolamine-induced memory loss. Demonstrated potential neuroprotective effect against chemical amnesia.

Detailed Experimental Protocols

For researchers seeking to understand or replicate the methodologies, here is a detailed breakdown of the experimental protocols from key studies.

1. Protocol for Clinical Trial in Brain Injury (Based on [5])

  • Study Design: A double-blind, placebo-controlled, cross-over trial.
  • Participants: Young male patients with memory and cognitive deficits resulting from head injury or anoxia (lack of oxygen to the brain).
  • Intervention:
    • Drug Administration: Patients were administered 400 mg of this compound sulphate or an identical placebo.
    • Dosing Regimen: The total daily dose of 1200 mg was divided into three doses per day (TID).
    • Treatment Period: The controlled phase lasted for 6 weeks. This was followed by a long-term, 18-month open-label extension where all participants received this compound.
  • Outcome Measures:
    • Primary Endpoints: Performance on standardized neuropsychological tests designed to measure memory, with a particular emphasis on delayed recall.
    • Assessment Schedule: Assessments were conducted at baseline, after the initial controlled phase, and at intervals during the open-label and follow-up periods.
  • Analysis: Comparison of cognitive test scores between the active drug and placebo phases.

2. Protocol for Preclinical Animal Studies (Synthesized from [3] and [2])

  • Animal Models: Studies frequently use rodents (e.g., rats, mice), including both healthy subjects and those with induced cognitive impairment (e.g., via scopolamine or brain injury).
  • Drug Administration:
    • Compound: this compound or a vehicle (control).
    • Route: Typically oral administration (via gavage) or intraperitoneal injection.
    • Dosing Period: Varies by study; chronic administration over several weeks (e.g., seven weeks) is common to assess long-term effects [2].
  • Cognitive and Behavioral Testing:
    • Common Tests:
      • One-trial passive avoidance: Measures long-term memory retention in rats [1].
      • Object-recognition tests: Assesses episodic-like memory [2].
      • Morris water maze: Evaluates spatial learning and memory.
  • Tissue Analysis and Molecular Techniques:
    • Histological Analysis: After the behavioral tests, animals are euthanized, and brains are perfused and fixed. The brain sections, particularly from the hippocampus, are analyzed using:
      • Hematoxylin and Eosin (H&E) Staining: To observe general tissue morphology and pathologies like edema [3].
      • Immunohistochemistry (IHC): Using antibodies against targets such as:
        • Choline Acetyltransferase (ChAT): A marker for cholinergic neurons.
        • Muscarinic Acetylcholine Receptors (e.g., M1, M3): To detect changes in receptor density and localization [3].
    • Immunoelectron Microscopy: Allows for the ultra-structural localization of proteins of interest (e.g., acetylcholine receptors) within synapses and other subcellular compartments [3].

Critical Research Gaps and Limitations

When evaluating this compound's foundational research, it is crucial to acknowledge several significant limitations:

  • Limited and Outdated Clinical Evidence: The number of robust human trials is very small. The pivotal study in brain injury involved only a small cohort (n=4 in the controlled phase) [5] [2], and many other cited findings are from the 1980s and 1990s.
  • Lack of Data in Healthy Populations: Most clinical studies have focused on patients with cognitive impairments (e.g., from brain injury, age-related decline). There is a dearth of high-quality evidence confirming its efficacy or mechanisms in healthy adults [6] [2].
  • Uncertainty in the Broader Racetam Class: A 2024 meta-analysis of Piracetam concluded that it did not yield significant cognitive enhancements in adults with memory impairment, highlighting the general need for more conclusive evidence for this class of drugs [7].
  • Incomplete Mechanistic Understanding: While HACU and nitric oxide are leading hypotheses, the full spectrum of this compound's mechanisms at a molecular level remains incompletely defined and is often inferred from studies of related compounds.

Conclusion

References

Pramiracetam brain energy metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

While not directly targeting energy-producing pathways like glycolysis or oxidative phosphorylation, Pramiracetam influences systems that support overall neuronal function and efficiency. The table below summarizes its primary and secondary mechanisms.

Mechanism Biological Effect Potential Outcome
Increased High-Affinity Choline Uptake (HACU) [1] [2] [3] Enhances synthesis and availability of acetylcholine in the hippocampus [1] Improved memory formation, learning, and cognitive processing [1] [2]
Modulation of Nitric Oxide Synthase (NOS) [4] [5] Increases nitric oxide (NO) production, leading to vasodilation [2] [4] Enhanced cerebral blood flow, delivering more oxygen and nutrients [2]
Receptor Interaction Identified as a modulator of the Muscarinic M5 acetylcholine receptor [6] Precise cognitive effects are not fully elucidated
Neuroprotection Shown to reduce cognitive deficits induced by scopolamine, brain injury, or other toxins in preliminary studies [3] May protect neurons from various insults, preserving function [3]

The relationship between these mechanisms can be visualized in the following pathway diagram:

G This compound This compound Choline Uptake\n(HACU) Choline Uptake (HACU) This compound->Choline Uptake\n(HACU) Nitric Oxide Synthase\n(NOS) Activity Nitric Oxide Synthase (NOS) Activity This compound->Nitric Oxide Synthase\n(NOS) Activity Acetylcholine (ACh)\nSynthesis Acetylcholine (ACh) Synthesis Choline Uptake\n(HACU)->Acetylcholine (ACh)\nSynthesis Memory & Learning Memory & Learning Acetylcholine (ACh)\nSynthesis->Memory & Learning Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase\n(NOS) Activity->Nitric Oxide (NO) Cerebral Blood Flow Cerebral Blood Flow Nitric Oxide (NO)->Cerebral Blood Flow Neuroprotection Neuroprotection Cerebral Blood Flow->Neuroprotection Neuronal Efficiency Neuronal Efficiency Cerebral Blood Flow->Neuronal Efficiency Neuronal Efficiency->Memory & Learning Neuronal Efficiency->Neuroprotection

A proposed pathway for this compound's action. The diagram integrates key findings from animal studies, showing how primary mechanisms may lead to cognitive effects and neuroprotection. Solid lines represent direct evidence, while dashed lines represent inferred or indirect support. M5 receptor modulation is not included due to its less characterized role. NOS activation is based on rat cortex data [4] [5], and HACU enhancement is observed in the rat hippocampus [1] [2].

Experimental Data and Protocols

For research purposes, key experimental findings and the protocols from which they are derived are summarized below.

Table: Key Experimental Findings from Preclinical Studies
Observation / Effect Model System Dosage & Administration Reference / Source
Increased cortical NOS activity by ~20% Rat brain cortical homogenates 300 mg/kg, intraperitoneal (i.p.) [4] [5]
Increased cortical NOS activity by ~40% (with LiCl pre-treatment) Rat brain cortical homogenates 300 mg/kg, i.p., 24h after LiCl (3 mEq/kg, i.p.) [4] [5]
No significant change in NOS mRNA expression Rat cortex and hippocampus 300 mg/kg, i.p. [4] [5]
Significant increase in High-Affinity Choline Uptake (HACU) Rat hippocampal synaptosomes In vitro application [1] [2] [3]
Improved memory retention in a one-trial test Rats Single administration; effect lasted 24 hours [2]
Detailed Experimental Protocol from Key Studies

The following methodology details are adapted from the study that investigated NOS activity, which is frequently cited in the search results [4] [5]:

  • Compound: this compound (often obtained as a white to off-white powder with ≥98% purity [7] [5]).
  • Vehicle/Solubility: The compound may be dissolved in solvents like DMSO, PEG300, Tween-80, and saline, or corn oil for in vivo administration, as it has limited solubility in water [5].
  • Animal Model: Adult rats.
  • Experimental Groups:
    • Control group (vehicle only).
    • This compound group (e.g., 100 mg/kg and 300 mg/kg i.p.).
    • Optional pre-treatment group (e.g., with Lithium Chloride (LiCl) at 3 mEq/kg i.p., 24 hours prior to this compound).
  • Tissue Preparation: After sacrifice, the cerebral cortex and hippocampus are rapidly dissected and homogenized.
  • NOS Activity Assay: NOS activity is measured in homogenates by quantifying the conversion of radiolabeled L-arginine to L-citrulline, which is a direct product of NO synthesis.
  • mRNA Analysis: NOS mRNA expression levels can be assessed using techniques like Northern blot analysis.
  • Statistical Analysis: Data are typically presented as mean ± standard error and analyzed using tests like ANOVA followed by post-hoc comparisons.

Critical Gaps and Research Limitations

It is crucial to note that the data on this compound's mechanisms are preliminary and have significant limitations:

  • Lack of Direct Energy Metabolism Studies: None of the available sources provide direct evidence of this compound's effect on core energy metabolism pathways (e.g., glucose uptake, ATP production, mitochondrial function).
  • Preclinical Evidence: The most compelling mechanistic data, particularly regarding NOS activity, comes from animal studies (rats) conducted in the mid-1990s [4]. The applicability of these findings to humans is not established.
  • Insufficient Human Data: Human studies are sparse, often small in scale, and focus on clinical outcomes like memory in patients with cognitive impairments rather than underlying neurochemistry or metabolism [3].

Conclusion

Current scientific knowledge suggests that this compound's potential cognitive effects are likely mediated through enhanced cholinergic signaling and improved cerebral circulation via nitric oxide, rather than a direct impact on brain energy metabolism. The available data is primarily preclinical, and more research, particularly in humans, is needed to confirm these mechanisms and explore any direct metabolic effects.

References

Pramiracetam nitric oxide production cerebral circulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Quantitative Data

Pramiracetam's effect on the cerebral circulation is primarily linked to its ability to modulate the NO pathway. The table below summarizes the core mechanistic data from a key animal study.

Aspect Detailed Findings
Overall Effect on NOS Activity Systemic administration increased NOS activity in rat brain cortical homogenates, but not in hippocampal homogenates [1].
Dosage Effectiveness A dose of 100 mg/kg (i.p.) was ineffective. A dose of 300 mg/kg (i.p.) produced a significant increase in cortical NOS activity [1].
Magnitude of Effect The 300 mg/kg dose produced an approximately 20% increase in NOS activity in the cerebral cortex [1].
Synergistic Effect with Lithium In rats pre-treated with lithium chloride (LiCl), the same 300 mg/kg dose of this compound yielded a 40% increase in cortical NOS activity [1].
Effect on NOS mRNA Expression This compound, whether given alone or in combination with LiCl, produced no significant changes in NOS mRNA expression in the cortex or hippocampus [1].

The following diagram illustrates the proposed signaling pathway through which this compound enhances cerebral blood flow, based on the available research.

G This compound This compound NOS_Activity Increased NOS Activity This compound->NOS_Activity  Positively Modulates NO_Production Increased NO Production NOS_Activity->NO_Production  Enhances cGMP_Pathway Activation of sGC/cGMP Pathway NO_Production->cGMP_Pathway  Activates Vasodilation Vasodilation cGMP_Pathway->Vasodilation  Induces Cerebral_Blood_Flow Improved Cerebral Blood Flow Vasodilation->Cerebral_Blood_Flow  Leads to Cognitive_Function Improved Cognitive Function Cerebral_Blood_Flow->Cognitive_Function  Supports

Proposed pathway for this compound's effect on cerebral circulation.

Experimental Protocol for Key Findings

For research replication, here is a summary of the methodology from the foundational study [1]. Please note that this is an animal model protocol.

  • 1. Subjects: The experiment used rat models.
  • 2. Drug Administration:
    • This compound was dissolved in saline and administered intraperitoneally (i.p.).
    • The primary effective dose was 300 mg/kg.
    • A lower dose of 100 mg/kg was used for comparison and was found ineffective.
    • For the synergistic experiment, a group of rats was pre-treated with Lithium Chloride (LiCl) at a dose of 3 mEq/kg (i.p.) 24 hours before this compound administration.
  • 3. Tissue Preparation:
    • After sacrifice, brain regions (cerebral cortex and hippocampus) were rapidly dissected.
    • The tissues were homogenized in a suitable buffer (e.g., ice-cold 0.32 M sucrose).
  • 4. NOS Activity Assay:
    • NOS activity was measured in the cortical and hippocampal homogenates.
    • The specific methodology involved monitoring the conversion of radiolabeled L-arginine to L-citrulline, which is a direct co-product of NO synthesis.
  • 5. NOS mRNA Expression Analysis:
    • The expression of NOS mRNA was analyzed in the same brain regions, likely using a technique like Northern blot analysis, which was standard at the time.
    • The study found no significant change in mRNA levels, indicating the effect is post-translational.

Context and Connections to Broader Research

To fully appreciate these findings, it's helpful to understand NO's role in the brain and how this compound fits into the broader racetam family.

  • The Critical Role of Nitric Oxide: NO is a potent vasodilator in the cerebral circulation [2] [3]. It is produced by the NOS family of enzymes and works by activating the soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle, leading to relaxation and increased blood flow [2]. Proper cerebral blood flow is essential for delivering oxygen and nutrients, and its dysregulation is implicated in various cerebrovascular diseases [3].
  • Comparison with Piracetam: While direct comparative studies on NO are limited, the parent compound piracetam is known to improve cerebral microcirculation by increasing erythrocyte deformability and reducing adhesion, rather than through a direct NOS-mediated pathway [4]. This suggests potentially distinct, though complementary, mechanisms within the racetam class.

References

Pramiracetam synaptic plasticity effects

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

The understanding of Pramiracetam's action is primarily inferred from older studies and its classification within the racetam family. The table below summarizes the proposed mechanisms based on the search results.

Proposed Mechanism Biological Process/Component Postulated Effect
Enhanced High-Affinity Choline Uptake (HACU) [1] Cholinergic system; Acetylcholine synthesis Increases acetylcholine availability, a key neurotransmitter for learning and memory [1].
Inverted U-Shaped Dose Response [2] Overall efficacy Effectiveness peaks at a specific dosage, with lower effects at higher or lower doses [2].

Critical Gaps in Current Research

A thorough analysis of the search results reveals substantial limitations in the existing scientific data on this compound:

  • Lack of Recent and Direct Studies: The most specific study on this compound's memory effects is from 1989, and it does not investigate synaptic plasticity directly but rather retention performance in a passive-avoidance task [2]. Contemporary neuroscience research on synaptic plasticity, which extensively details molecular players like NMDA receptors, AMPA receptors, CaMKII, and signaling pathways [3] [4], does not reference this compound.
  • Absence of Detailed Molecular Data: The search results contain no specific quantitative data on how this compound influences receptor trafficking, phosphorylation events, calcium signaling, or the induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)—the core mechanisms of synaptic plasticity [3] [5] [4].
  • Evidence from Lower-Tier Sources: The most detailed information on its mechanism comes from commercial or informational websites, which lack the rigor and validation of peer-reviewed scientific literature [1].

Suggested Experimental Approaches

For researchers aiming to investigate this compound's effects, current neuroscience employs sophisticated methods to study synaptic plasticity. The diagram below outlines a potential experimental workflow integrating behavioral and electrophysiological techniques.

G Start Study Design AnimalModel Animal Model (e.g., Rodents) Start->AnimalModel Grouping Experimental Grouping: Control vs. This compound-treated AnimalModel->Grouping Behavior Behavioral Assays Grouping->Behavior Electrophys Ex Vivo Electrophysiology Grouping->Electrophys Separate cohort NOR Novel Object Recognition (NOR) Behavior->NOR OFT Open Field Test (OFT) Behavior->OFT EPM Elevated Plus Maze (EPM) Behavior->EPM Behavior->Electrophys Post-behavior Data Data Analysis: Spine Density, fEPSP, Behavior NOR->Data LTP LTP Induction & Recording (e.g., in Hippocampus) Electrophys->LTP LTP->Data

Key methodologies adapted from contemporary research include [6] [5] [7]:

  • Behavioral Assays for Cognitive Function: The Novel Object Recognition (NOR) test is a standard and validated method for assessing recognition memory in rodents. Performance is quantified by a discrimination index. Other tests like the Open Field Test (OFT) and Elevated Plus Maze (EPM) can control for confounding factors like anxiety and locomotor activity [6] [7].
  • Electrophysiological Recordings of LTP: The gold-standard for quantifying synaptic plasticity. This involves stimulating presynaptic neurons and recording the postsynaptic response (e.g., fEPSP) in brain slices, typically from the hippocampus. The change in the slope and amplitude of the fEPSP after a conditioning stimulus (e.g., high-frequency stimulation) measures LTP [5].
  • Structural and Molecular Analysis: Techniques like Golgi-Cox staining to visualize and count dendritic spines [7] and immunohistochemistry for synaptic proteins (e.g., PSD-95, GluA1) can provide correlative structural data.

Conclusion and Future Research Directions

To advance the field, future research should:

  • Apply the advanced electrophysiological and molecular techniques summarized above.
  • Investigate interactions with specific synaptic plasticity pathways, such as NMDA receptor subunit composition (GluN2A vs. GluN2B) and downstream kinases like CaMKII [3] [8] [4].
  • Systematically explore its effects on both excitatory and inhibitory synaptic transmission to determine its impact on the E/I balance, a critical factor in neural circuit function [9] [5].

References

Pramiracetam receptor binding sites

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

The following diagram illustrates the two primary hypothesized pathways for Pramiracetam's activity in the brain.

G cluster_cholinergic Cholinergic Pathway cluster_ampa Glutamatergic Pathway This compound This compound HACU Increased High-Affinity Choline Uptake (HACU) This compound->HACU AMPA Positive Allosteric Modulation of AMPA Receptor This compound->AMPA Inferred from racetam-class data ACh Enhanced Acetylcholine (ACh) Synthesis and Function HACU->ACh M5 Modulation of Muscarinic Acetylcholine Receptor M5 ACh->M5 Inferred from in vitro data Neuroplasticity Enhanced Neuroplasticity & Memory Formation AMPA->Neuroplasticity

The table below summarizes the key mechanistic hypotheses and the nature of the supporting evidence.

Proposed Mechanism Biological Target/Process Nature of Interaction Key Supporting Evidence
Cholinergic Enhancement [1] High-Affinity Choline Uptake (HACU) Increases uptake in the hippocampus, boosting acetylcholine (ACh) synthesis [1]. Animal studies showing increased HACU and improved memory performance [1].
Receptor Modulation [2] Muscarinic Acetylcholine Receptor M5 (CHRM5) Identified as a modulator in a therapeutic target database [2]. In vitro data; clinical significance is unknown [2].
AMPA Receptor Modulation [3] [4] AMPA-sensitive Glutamate Receptors Positive allosteric modulation (inferred from racetam-class action) [3] [4]. Studies on Piracetam and other racetams; direct evidence for this compound is limited [3] [4].

Key Experimental Findings on Receptor Binding

Critical understanding of this compound comes from studies that show what it does not bind to, narrowing the focus for its mechanism of action.

Receptor Type Result Experimental Notes
Muscarinic Acetylcholine No significant affinity (IC₅₀ > 10 µM) [5]. Specific M5 modulation from database [2] may occur at concentrations/potencies not detected in binding assays.
Dopaminergic, GABAergic, Serotoninergic, Adrenergic No significant affinity (IC₅₀ > 10 µM) [5]. Indicates a selective mechanism of action distinct from many psychoactive drugs.
Adenosine No significant affinity (IC₅₀ > 10 µM) [5]. ---
Benzodiazepine No significant affinity (IC₅₀ > 1 µM) [5]. ---

Experimental Protocol for Receptor Binding

The key findings on a lack of direct receptor binding come from standard in vitro receptor binding assays. The general methodology is as follows [5]:

  • Sample Preparation: this compound sulfate is prepared in a suitable buffer solution.
  • Radioligand Binding: The protocol involves incubating the test compound (this compound) with tissue samples or cell membranes containing the target receptor (e.g., from rat or human brain tissue) in the presence of a known radioactively labeled ligand for that receptor.
  • Competition & Measurement: The ability of this compound to displace the bound radioligand is measured. A high concentration (e.g., IC₅₀ > 10 µM) required for displacement is interpreted as a lack of significant affinity for that receptor.
  • Data Analysis: The IC₅₀ value (half-maximal inhibitory concentration) is calculated. The high IC₅₀ values reported for this compound across a range of receptors indicate negligible binding.

Key Conclusions for Researchers

  • Primary Mechanism: The most substantiated mechanism is the enhancement of the cholinergic system via increased HACU, rather than direct post-synaptic receptor binding [1].
  • Knowledge Gaps: The field lacks a universally accepted and complete molecular mechanism for this compound and many other racetams [3] [4]. The link between the observed HACU effects and the reported M5 receptor modulation remains unclear.
  • Research Focus: Future studies could investigate the upstream signaling events that lead to increased HACU and further elucidate the functional consequences of its potential interaction with muscarinic receptor subtypes.

References

Pramiracetam molecular pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Pramiracetam's cognitive effects are primarily indirect, focusing on the acetylcholine system rather than directly influencing mood-related neurotransmitters like serotonin, dopamine, or GABA [1] [2].

  • Primary Target: According to DrugBank Online, this compound is defined as a modulator of the Muscarinic acetylcholine receptor M5 (CHRM5) in humans [3].
  • High-Affinity Choline Uptake (HACU): The most well-documented mechanism is a significant increase in HACU in the hippocampus [1] [2]. HACU is the rate-limiting step for synthesizing the neurotransmitter acetylcholine (ACh). By boosting choline transport into neurons, this compound indirectly increases the production and availability of ACh [1].
  • Enhanced Cerebral Blood Flow: this compound increases nitric oxide (NO) activity in the brain [1]. Nitric oxide acts as a vasodilator, improving cerebral blood flow and the delivery of oxygen and nutrients to brain cells [1].

The table below summarizes the key molecular targets and functional outcomes.

Molecular Target / Mechanism Biological Function Reported Outcome
Muscarinic Acetylcholine Receptor M5 (CHRM5) [3] G protein-coupled receptor activity; modulates Pi turnover [3] Potential downstream signaling changes; precise cognitive role not fully defined
High-Affinity Choline Uptake (HACU) [1] [2] Increases precursor for acetylcholine (ACh) synthesis [1] [2] Enhanced memory formation, learning, focus, and overall cognition [1] [2]
Nitric Oxide (NO) Activity [1] Acts as a vascular dilator, increasing cerebral blood flow [1] Improved oxygen/nutrient delivery to brain cells; supports learning and memory [1]

Experimental Research Insights

Much of the evidence for this compound's mechanisms comes from pre-clinical and clinical studies focused on memory and cognition.

Evidence for Memory Enhancement
  • Animal Models: In a one-trial learning test, rats administered this compound showed significant improvement in memory retention, an effect that persisted for 24 hours [1].
  • Human Studies: Open-label trials in patients with primary degenerative dementia demonstrated that this compound could reverse amnesia and enhance recall [2]. Studies on young adults with cognitive impairment from brain injuries also showed positive effects on memory [2].
Neuroprotective Potential

Research indicates this compound may have neuroprotective properties. Studies note its capability to improve cognition in humans after brain trauma and demonstrate a protective effect during coronary bypass surgery [2].

This compound Acetylcholine Pathway

The diagram below visualizes the primary molecular pathway of this compound, integrating its key mechanisms of action.

G This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU NO_Synthesis Nitric Oxide (NO) Synthesis This compound->NO_Synthesis  Stimulates ACh_Synthesis Acetylcholine (ACh) Synthesis HACU->ACh_Synthesis Choline Choline Choline->HACU ACh Acetylcholine ACh_Synthesis->ACh M5_Receptor Muscarinic Receptor M5 ACh->M5_Receptor Cognition Enhanced Cognition & Memory M5_Receptor->Cognition Blood_Flow Increased Cerebral Blood Flow NO_Synthesis->Blood_Flow Blood_Flow->Cognition

This compound's primary pathway enhances acetylcholine synthesis and cerebral blood flow, leading to improved cognitive function.

Pharmacological Profile

Understanding the basic pharmacokinetics is essential for designing experiments.

Property Detail
Solubility Fat-soluble (requires co-administration with a fatty source for optimal absorption) [1] [2]
Potency Reported to be up to 30 times more potent than Piracetam [1]
Half-Life Estimated between 4.5 to 6.5 hours [2]

Research Gaps and Future Directions

While the cholinergic mechanism is well-supported, several areas require further investigation:

  • The precise nature of its interaction with the M5 muscarinic receptor needs elucidation [3].
  • Exploration of potential effects on mitochondrial function and membrane fluidity, mechanisms observed with piracetam, could be relevant [4].
  • More large-scale, randomized controlled trials in diverse human populations are needed to confirm its efficacy for specific cognitive conditions [2].

References

Comprehensive Application Notes and Protocols: Pramiracetam for Cognitive Deficits in Traumatic Brain Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pramiracetam and Its Relevance to TBI

This compound (N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide) is a potent racetam derivative first synthesized by Parke-Davis in the late 1970s that demonstrates particular relevance for addressing cognitive deficits following traumatic brain injury (TBI). As a highly lipophilic compound, this compound readily crosses the blood-brain barrier, exhibiting potency estimates ranging from 13 to 30 times greater than its parent compound piracetam. [1] [2] Originally developed for cognitive enhancement in neurodegenerative conditions, this compound has emerged as a promising therapeutic candidate for TBI-related cognitive impairments due to its multifaceted mechanisms of action and favorable safety profile.

The significance of this compound for TBI treatment must be understood within the context of TBI pathophysiology. Traumatic brain injury represents a major global health concern with approximately 50 million new cases occurring annually worldwide, about 90% of which are classified as mild TBI. [3] TBI triggers a complex cascade of neurochemical events including excitotoxicity, ionic disturbances, decreased cerebral blood flow, edema, oxidative stress, inflammation, and ultimately neuronal cell death that can persist for months or decades after the initial injury. [4] This pathological cascade frequently manifests as persistent cognitive deficits, particularly in domains of complex attention, executive functioning, cognitive flexibility, and memory – precisely the domains where this compound has demonstrated potential efficacy in clinical studies. [3] [5]

Mechanisms of Action: Molecular Pathways and Neuropharmacology

Primary Molecular Targets and Signaling Pathways

This compound exerts its effects through multiple complementary mechanisms that address various aspects of TBI pathophysiology:

  • High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus by 30-37%, boosting acetylcholine synthesis and availability. [1] [2] This action is particularly relevant for cognitive function as acetylcholine is critical for encoding new memories, concentration, cognition, and neuroplasticity. The enhancement of cholinergic transmission directly addresses the memory encoding deficits commonly observed in TBI patients.

  • Nitric Oxide-Mediated Cerebral Blood Flow Enhancement: this compound increases nitric oxide (NO) production in the brain, which acts as a vascular dilator that relaxes blood vessels, allowing for improved cerebral circulation. [1] [2] This increased blood flow delivers more oxygen and nutrients to brain cells, promoting better learning and memory while potentially addressing the cerebral hypoperfusion that often follows TBI.

  • Neurotransmitter System Modulation: Unlike many cognitive enhancers, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems. Instead, it demonstrates selective neuromodulation primarily through the cholinergic system, with some evidence suggesting additional effects on adrenal hormones such as aldosterone and cortisol (corticosterone). [1] [2]

  • Membrane Fluidization and Neuroprotection: Similar to other racetams, this compound may enhance membrane fluidity in neuronal cells, improving cellular communication and resilience. While less studied than other mechanisms, this action could contribute to neuroprotection against TBI-induced membrane damage. [6]

The following diagram illustrates the integrated mechanisms of this compound action in the context of TBI pathophysiology:

G This compound Mechanisms of Action in Traumatic Brain Injury cluster_primary Primary Molecular Targets cluster_downstream Downstream Effects cluster_outcomes Functional Outcomes in TBI This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU NO Nitric Oxide (NO) Production This compound->NO Memb Neuronal Membrane Fluidity This compound->Memb ACh Acetylcholine (ACh) Synthesis & Release HACU->ACh Neurotrans Enhanced Neurotransmission ACh->Neurotrans CBF Cerebral Blood Flow NO->CBF OxyNutr Improved Oxygen & Nutrient Delivery CBF->OxyNutr Connect Neuronal Connectivity Preservation Memb->Connect Plastic Neuroplasticity Enhancement Neurotrans->Plastic Attention Attention & Executive Function Neurotrans->Attention Cogn Cognitive Function Improvement Plastic->Cogn OxyNutr->Connect Memory Memory Consolidation & Recall Connect->Memory

Neuroprotective Mechanisms in TBI Context

In the specific context of traumatic brain injury, this compound demonstrates several neuroprotective properties that address key pathological processes:

  • Excitotoxicity Mitigation: Through its modulation of neurotransmitter systems, this compound may help regulate the glutamate excitotoxicity that typically follows TBI, reducing excessive neuronal excitation and subsequent damage.

  • Cellular Resilience Enhancement: By improving membrane fluidity and cerebral blood flow, this compound supports cellular energy metabolism and resilience in the face of TBI-induced metabolic crisis.

  • Neuroplasticity Promotion: The enhancement of cholinergic transmission and cerebral blood flow creates an environment conducive to neuroplastic recovery following injury, potentially facilitating compensatory reorganization of neural networks damaged by trauma.

These mechanisms collectively address multiple aspects of the complex secondary injury cascade that follows TBI, positioning this compound as a multi-target therapeutic approach rather than a single-pathway intervention.

Clinical Evidence and Efficacy Data

Summary of Clinical Studies in TBI Populations

The clinical evidence supporting this compound for cognitive deficits in TBI, while limited in scope, demonstrates consistent positive trends across several studies:

Table 1: Clinical Studies of this compound in Traumatic Brain Injury

Study Design Population Dosage Regimen Primary Outcomes Cognitive Domains Improved
Placebo-controlled, double-blind [7] Young males with memory/cognitive problems from head injury/anoxia (n=not specified) 400 mg this compound sulphate TID Clinically significant improvements in memory measures, especially delayed recall Delayed recall, memory maintenance
Double-blind RCT [1] 4 young men with severe brain injuries Not specified (6-week supplementation) Significant memory improvement vs. placebo; effects persisted 1 month post-discontinuation Short-term memory, long-term memory
Prospective cohort [1] 65 patients with mild brain injury Not specified (compared to piracetam) Reduced symptoms (headaches, dizziness, nausea) more effectively than piracetam Not specified (symptom reduction)
Pilot RCT (BRAINS) [3] Adults with impaired CFQ at baseline (mild-moderate TBI) 2 capsules TID (6 months) Excellent safety profile, significant improvements in complex attention and executive functioning Complex attention, executive functioning
Comparative Efficacy and Long-term Outcomes

The clinical data reveal several important patterns regarding this compound's efficacy profile in TBI:

  • Domain-Specific Effects: The most consistent improvements appear in memory functions, particularly delayed recall, with additional benefits observed in complex attention and executive functioning. [7] [3] This pattern aligns with this compound's mechanism of enhancing hippocampal cholinergic function, which plays a critical role in memory consolidation and retrieval.

  • Durability of Response: Evidence suggests that this compound's benefits may persist beyond treatment discontinuation, with one study reporting maintained improvement during an 18-month open-trial period and a 1-month follow-up after discontinuation. [7] This potentially indicates disease-modifying effects rather than purely symptomatic benefits.

  • Comparative Effectiveness: Limited comparative evidence suggests this compound may offer advantages over earlier racetams like piracetam, with one study reporting superior symptom reduction in mild brain injury patients. [1] Additionally, this compound has demonstrated efficacy in reducing scopolamine-induced memory impairment in healthy volunteers, supporting its pro-cholinergic mechanism. [1]

Experimental Protocols and Methodologies

In Vitro Assessment of Mechanism of Action

Protocol Title: Assessment of this compound Effects on High-Affinity Choline Uptake (HACU) in Hippocampal Synaptosomes

Objective: To quantitatively evaluate this compound enhancement of choline uptake in neuronal preparations as a primary mechanism relevant to TBI cognitive deficits.

Materials and Reagents:

  • Synaptosomal preparations from rat hippocampus
  • [³H]-labeled choline chloride (specific activity: 80 Ci/mmol)
  • This compound solution (10 mM stock in artificial CSF)
  • HEPES-buffered physiological salt solution (pH 7.4)
  • Liquid scintillation counter and appropriate scintillation fluid

Methodology:

  • Synaptosome Preparation: Isolate hippocampal synaptosomes from adult Sprague-Dawley rats (200-250g) using discontinuous Ficoll gradient centrifugation.
  • Uptake Assay Conditions: Incubate synaptosomal preparations (0.4-0.6 mg protein/mL) in HEPES-buffered solution containing varying this compound concentrations (10-1000 μM) for 15 minutes at 34°C.
  • Radioactive Tracing: Initiate uptake by adding [³H]choline (final concentration 1 μM), allowing uptake to proceed for exactly 4 minutes.
  • Termination and Quantification: Terminate reactions by rapid vacuum filtration through GF/B filters, followed by three ice-cold buffer washes. Measure retained radioactivity by liquid scintillation counting.
  • Data Analysis: Calculate HACU as pmol choline/mg protein/min. Compare uptake in this compound-treated samples to vehicle controls. Perform statistical analysis using one-way ANOVA with post-hoc Dunnett's test.

Expected Outcomes: this compound should produce a dose-dependent increase in HACU, with literature indicating 30-37% enhancement at effective concentrations. [1] This protocol establishes fundamental mechanistic data supporting this compound's cholinergic effects relevant to TBI cognitive deficits.

In Vivo TBI Model Testing Cognitive Recovery

Protocol Title: Evaluation of this compound in Fluid Percussion-Induced Traumatic Brain Injury Model with Cognitive Assessment

Objective: To determine the efficacy of this compound in improving cognitive outcomes following controlled cortical impact in a rodent model.

Animal Model: Adult male Long-Evans rats (300-350g), n=12-15 per group (sham, TBI+vehicle, TBI+this compound)

TBI Induction:

  • Surgical Preparation: Anesthetize animals with isoflurane (4% induction, 2% maintenance in O₂), place in stereotaxic frame.
  • Craniotomy: Perform 4mm craniotomy centered at -3.0mm AP, +2.5mm ML from bregma, leaving dura intact.
  • Injury Induction: Subject animals to moderate fluid percussion injury (1.8-2.2 atm) using standard FPI device. Maintain sham animals with identical procedures excluding injury.

Drug Administration:

  • Dosing Regimen: Initiate this compound treatment (10-50 mg/kg, i.p. or oral gavage) at 2 hours post-injury, then continue BID for 14 days.
  • Vehicle Control: Administer equivalent volume of vehicle (saline with minimal DMSO) to control groups.
  • Dose Selection: Based on literature conversion from human equivalent doses of 400mg TID, adjusting for interspecies scaling. [7] [1]

Cognitive Assessment:

  • Morris Water Maze: Conducted days 7-14 post-injury to assess spatial learning and memory. Record escape latency, path length, and time in target quadrant during probe trial.
  • Novel Object Recognition: Performed day 10 post-injury to evaluate recognition memory. Calculate discrimination index between novel and familiar objects.
  • Fear Conditioning: Assessed day 13-14 post-injury to measure associative learning. Quantify freezing behavior in context and cued conditioning paradigms.

Endpoint Analysis:

  • Histological Assessment: Perfuse animals, section brains, and analyze hippocampal neuronal survival using NeuN staining and cortical lesion volume using Nissl staining.
  • Molecular Analysis: Process separate cohort for Western blot analysis of synaptic markers (PSD-95, synaptophysin) in hippocampal extracts.

Statistical Considerations: Power analysis should determine group sizes to detect 25% improvement in primary cognitive endpoints with 80% power at α=0.05. Account for potential 15-20% mortality in severe TBI models.

Safety, Tolerability, and Dosing Considerations

Adverse Effect Profile and Risk Management

Based on available clinical evidence, this compound demonstrates a favorable safety profile with minimal serious adverse effects reported:

  • Common Adverse Effects: The most frequently reported adverse events are gastrointestinal in nature, including nausea, vomiting, discomfort, diarrhea, and dry mouth. Headaches have also been reported. These effects are typically described as mild and transient. [3] [1]

  • Serious Adverse Events: Clinical monitoring has revealed no overall increase in serious adverse events related to underlying diseases in studies, and no significant effects on hematological, haemostatic, or biochemical parameters have been observed. [3]

  • Dosing and Tolerability: A randomized control trial in 12 healthy volunteers reported no adverse side effects at any dosage level ranging from 400 to 1,600 mg, though this study only tested single, one-time doses. [1]

Dosing Recommendations and Administration

Table 2: this compound Dosing Protocol for TBI Cognitive Deficits

Administration Context Dosage Regimen Duration Administration Notes
Human Clinical (Established) 400 mg TID (1,200 mg daily) [7] [1] 6 weeks to 6 months (maintenance possible) Divide into 2-3 daily doses; take with fat source for optimal absorption
Dose Titration Start 400 mg BID, increase to TID after 3-7 days based on tolerability Gradual escalation over 1-2 weeks Monitor for gastrointestinal side effects during initiation
Formulation Considerations Capsules preferred over tablets for faster absorption [1] N/A Powder form reported to have strong unpleasant taste
Coadministration Recommendations Combine with choline source (alpha-GPC or citicoline) [1] [2] Throughout treatment period Mitigates potential choline depletion; enhances overall effect

The therapeutic dose of this compound in clinical studies is typically 1,200 mg daily, divided into two or three administered doses. [1] As a fat-soluble compound, this compound should be administered with a dietary fat source to enhance bioavailability. Additionally, due to its mechanism of increasing choline utilization, coadministration with a choline source (such as alpha-GPC or citicoline) is recommended to prevent potential choline depletion and enhance cognitive effects. [1] [2]

Regulatory and Commercialization Landscape

Intellectual Property and Regulatory Status

This compound presents a complex regulatory profile that impacts its development pathway:

  • Original Development and Patent Status: this compound was first synthesized by Parke-Davis (later acquired by Pfizer) in the late 1970s, with initial investigations focusing on Alzheimer's disease and later major depressive disorder. [1] [2] The compound has been licensed as an orphan drug to Menarini for dementia applications, suggesting some proprietary protections may exist despite its chronological age.

  • Current Regulatory Classifications: In many European countries, this compound is prescribed as Pramistar, Neupramir, or Remen for treatment of dyslexia, ADHD, dementia, and memory disorders. [2] In the United States, however, this compound is not FDA-approved for any medical indication and is typically sold as an over-the-counter "research compound" rather than a licensed pharmaceutical. [1]

  • Orphan Drug Considerations: The licensing of this compound as an orphan drug for certain cognitive indications potentially provides regulatory and commercial incentives for further development in specific TBI-related cognitive deficits, particularly if defined as a distinct orphan population.

Commercialization Pathways and Development Considerations

For pharmaceutical development targeting TBI-related cognitive deficits, several pathways exist:

  • 505(b)(2) Regulatory Pathway: In the United States, this compound may qualify for the 505(b)(2) pathway, which permits application reliance on existing data for similar compounds (like piracetam) while generating new clinical data specific to TBI cognitive deficits.

  • Geographical Strategy: Given its existing approval in various European and international markets, a targeted geographical expansion for the specific TBI cognitive deficit indication represents a potentially efficient development pathway.

  • Formulation Innovation: Development of novel formulations with improved bioavailability or specific TBI-targeted delivery systems could provide patent protection and product differentiation even while the active compound itself may be off-patent.

Conclusion and Future Research Directions

This compound represents a promising therapeutic candidate for addressing cognitive deficits following traumatic brain injury, with particular efficacy in memory enhancement and executive function improvement. Its multimodal mechanism of action – primarily through enhancement of high-affinity choline uptake, increased cerebral blood flow via nitric oxide production, and potential neuroprotective effects – aligns well with the complex pathophysiology of TBI-induced cognitive impairment.

The existing clinical evidence, while limited by small sample sizes in some studies, consistently demonstrates positive effects on cognitive domains most affected by TBI, with a favorable safety profile that supports further investigation. Future research should prioritize adequately powered randomized controlled trials specifically in TBI populations, with attention to optimal dosing timing, treatment duration, and potential combination therapies. Additionally, exploration of biomarkers for treatment response could help identify patient subgroups most likely to benefit from this compound intervention.

From a developmental perspective, this compound's existing safety database and international regulatory history provide a solid foundation for advancement as a targeted therapeutic for TBI-related cognitive deficits, potentially through the 505(b)(2) pathway in the United States or indication expansion in markets where it is already approved. As TBI continues to represent a significant unmet medical need with limited pharmacological options, this compound warrants serious consideration for further clinical development in this population.

References

Comprehensive Application Notes & Protocols: Pramiracetam in Novel Object Recognition Memory Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pramiracetam and Object-Recognition Memory Testing

This compound is a synthetic nootropic compound belonging to the racetam family, first developed by Parke-Davis in the late 1970s. It is structurally derived from piracetam but distinguished by significantly greater potency and unique pharmacological properties. This compound has demonstrated particular promise in cognitive enhancement research, specifically through its effects on recognition memory as measured by the Novel Object Recognition (NOR) paradigm. This test has become a valuable tool in neuropharmacology due to its ability to assess recognition memory in rodents without the need for reinforcement or rule learning, relying instead on spontaneous exploratory behavior. The NOR test capitalizes on the natural tendency of rodents to investigate novel objects more extensively than familiar ones, providing a robust measure of recognition memory that has proven sensitive to cognitive-enhancing compounds like this compound. [1] [2] [3]

The object-recognition memory test represents a significant advancement in behavioral pharmacology as it requires neither positive nor negative reinforcement, unlike traditional maze or avoidance tests. This one-trial testing paradigm evaluates the natural exploratory behavior in rats and mice, measuring their ability to recognize familiar objects versus novel ones. When administered at appropriate doses, this compound has been shown to significantly enhance recognition memory retention over extended intervals where normal rodents typically fail to discriminate between familiar and novel objects. This protocol document provides detailed methodologies for implementing the NOR test to evaluate this compound's effects on recognition memory, along with comprehensive data on its mechanisms, dosing, and experimental applications for research purposes. [3] [4]

Mechanisms of Action & Neurochemical Properties

This compound exhibits several neurochemical effects that potentially contribute to its cognitive-enhancing properties, though its complete mechanistic profile requires further elucidation. Unlike some other racetams, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems, but instead operates primarily through cholinergic modulation and cerebral blood flow enhancement. The compound is highly lipophilic, which facilitates efficient blood-brain barrier penetration, and demonstrates high oral bioavailability (approximately 90%). Research indicates that this compound's primary mechanism involves enhancement of high-affinity choline uptake (HACU) in the hippocampus, a brain region critically involved in memory formation and consolidation. [2] [5]

Key Neurochemical Mechanisms
  • Cholinergic Enhancement: this compound increases high-affinity choline uptake (HACU) in the hippocampus by 30-37%, enhancing acetylcholine synthesis and availability. Acetylcholine is crucial for encoding new memories, concentration, cognition, and neuroplasticity. This HACU enhancement represents the compound's most prominent mechanism and likely underlies its potent effects on memory formation and retention. [1] [2]

  • Cerebral Blood Flow Modulation: this compound increases nitric oxide (NO) production in the brain, which acts as a vascular dilator relaxing blood vessels and allowing for improved cerebral circulation. This enhanced blood flow delivers more oxygen and nutrients to brain cells, promoting better learning and memory function. [1] [2]

  • Neuroprotective Properties: Studies suggest this compound may involve adrenal hormones such as aldosterone and cortisol (corticosterone), potentially contributing to neuroprotective effects. Research indicates it can reduce memory impairment caused by substances that induce amnesia, such as scopolamine and hemicholinium-3. [1]

  • Cognitive Process Enhancement: Through its cholinergic actions, this compound enhances various cognitive processes including memory formation, logical reasoning, understanding of complex subjects, and verbal communication. It also influences long-term potentiation, potentially facilitating recall of long-forgotten memories. [2] [5]

Table 1: Neurochemical Properties and Mechanisms of this compound

Property/Mechanism Description Research Evidence
High-Affinity Choline Uptake (HACU) Increases choline uptake in hippocampus by 30-37%, enhancing acetylcholine synthesis Animal studies showing increased HACU; correlation with memory enhancement [1] [2]
Nitric Oxide Modulation Increases nitric oxide production, improving cerebral blood flow Animal studies demonstrating enhanced cerebral circulation [1] [2]
Receptor Interactions Does not directly affect GABA, dopamine, norepinephrine, or serotonin Receptor binding studies showing lack of direct interaction [2]
Bioavailability ~90% oral bioavailability; highly lipophilic Pharmacokinetic studies in animal models [5]
Adrenal Hormone Involvement May involve aldosterone and cortisol (corticosterone) Limited animal studies suggesting potential mechanism [1]
Potency Comparison Reported to be 13-30 times more potent than piracetam Comparative animal studies showing enhanced efficacy [1] [2]

G This compound This compound Neurochemical_Effects Neurochemical Effects This compound->Neurochemical_Effects HACU High-Affinity Choline Uptake (HACU) Neurochemical_Effects->HACU Increases NO Nitric Oxide Production Neurochemical_Effects->NO Increases Neuroprotection Neuroprotective Mechanisms Neurochemical_Effects->Neuroprotection Enhances Physiological_Outcomes Physiological Outcomes Cognitive_Enhancement Cognitive Enhancement Memory Memory Formation & Retention Cognitive_Enhancement->Memory Enhances Focus Focus & Concentration Cognitive_Enhancement->Focus Improves Learning Learning Capacity Cognitive_Enhancement->Learning Facilitates HACU->Physiological_Outcomes ACh Acetylcholine Synthesis HACU->ACh Enhances CBF Cerebral Blood Flow NO->CBF Improves Brain_Resilience Brain Resilience Neuroprotection->Brain_Resilience Supports ACh->Cognitive_Enhancement CBF->Cognitive_Enhancement Brain_Resilience->Cognitive_Enhancement

Experimental Protocol: Novel Object Recognition Test with this compound

Equipment and Materials
  • Testing Arena: Open-field apparatus (typically 60×60×60 cm for rats) with consistent lighting conditions
  • Objects: Various sets of objects differing in shape, texture, and color, but similar in size
  • Video Recording System: Camera positioned above arena with recording equipment
  • Tracking Software: Automated behavioral analysis system (e.g., EthoVision, AnyMaze)
  • This compound: Dissolved in physiological saline for intraperitoneal administration
  • Experimental Animals: Rats (commonly Fisher-344, Wistar, or Sprague-Dawley strains), typically 2-6 months old
Pre-Test Procedures
  • Habituation Phase: Allow rats to freely explore the empty testing arena for 5-10 minutes daily for 3-5 consecutive days prior to testing to reduce neophobia to the environment.

  • Drug Administration: Administer this compound intraperitoneally 30 minutes before the acquisition trial. The optimal dose identified in research is 30 mg/kg for rats, dissolved in physiological saline. Vehicle control groups should receive saline only. [3] [4]

  • Object Familiarization: Ensure all objects are thoroughly cleaned between trials to remove olfactory cues. Use objects made of materials that can be easily cleaned (typically glass, ceramic, or plastic).

Testing Protocol

The NOR test follows a standardized three-phase procedure:

  • Acquisition Trial: Place the rat in the arena containing two identical objects (A1 and A2) and allow 3-5 minutes of exploration. The exploration is defined as the rat directing its nose toward the object at a distance of ≤2 cm or touching the object with its nose. [3] [4]

  • Retention Interval: Remove the rat from the arena and return it to its home cage for a designated retention period. For testing long-term memory, use a 24-hour retention interval, as normal rats typically fail to discriminate between familiar and novel objects at this interval without pharmacological intervention.

  • Retrieval Trial: Replace one of the familiar objects with a novel object (B) and return the rat to the arena for 3-5 minutes. Record the time spent exploring each object. [3] [4]

Data Collection and Analysis
  • Exploration Time: Measure the time spent exploring each object during the retrieval trial using automated tracking software or manual scoring by trained observers blinded to experimental conditions.
  • Discrimination Index: Calculate using the formula: DI = (Time with Novel Object - Time with Familiar Object) / Total Exploration Time
  • Statistical Analysis: Perform appropriate statistical tests (typically t-tests or ANOVA) to compare discrimination indices between treatment groups and against chance performance (DI=0).

Table 2: this compound Dosing Protocol for NOR Testing in Rodents

Parameter Specifications Notes
Optimal Dose 30 mg/kg (rats) Significant improvement at 24-hour retention interval [3] [4]
Dose Range Tested 15, 30, 60 mg/kg Inverted U-shaped response with 30 mg/kg most effective [3] [4]
Administration Route Intraperitoneal Alternative: oral administration with fatty vehicle for enhanced absorption
Administration Timing 30 minutes before acquisition trial Allows for peak bioavailability during learning phase
Vehicle Physiological saline For IP administration; for oral use, dissolve in oil-based vehicle
Comparative Piracetam Dose 400 mg/kg Required to achieve similar effects [3] [4]

G cluster_1 Pre-Test Phase (Days 1-3) cluster_2 Test Day cluster_3 Data Analysis NOR_Protocol NOR Test Protocol with this compound Habituation Habituation to Arena (5-10 min/day) NOR_Protocol->Habituation Animal_Assignment Randomized Animal Assignment to Groups Habituation->Animal_Assignment Drug_Admin This compound Administration (30 mg/kg, IP) Animal_Assignment->Drug_Admin Acquisition Acquisition Trial (2 identical objects, 3-5 min) Drug_Admin->Acquisition 30 min later Retention 24-Hour Retention Interval Acquisition->Retention Retrieval Retrieval Trial (Familiar vs Novel object, 3-5 min) Retention->Retrieval Data_Collection Video Recording & Behavior Scoring Retrieval->Data_Collection DI_Calculation Discrimination Index Calculation DI = (T_novel - T_familiar) / Total Data_Collection->DI_Calculation Statistical_Analysis Statistical Comparison (t-test, ANOVA) DI_Calculation->Statistical_Analysis

Results & Interpretation

Key Findings from this compound NOR Studies

In the seminal study investigating this compound in the novel object recognition paradigm, researchers demonstrated that a 30 mg/kg dose administered intraperitoneally 30 minutes before the acquisition trial produced a significant improvement in retention when the intertrial interval was 24 hours. This effect was not associated with changes in overall exploratory behavior, indicating that the enhancement was specific to mnemonic processes rather than general activity or motivation. The efficacy followed an inverted U-shaped dose-response curve, with 30 mg/kg being the optimal dose, while higher (60 mg/kg) and lower (15 mg/kg) doses showed reduced effectiveness. This pattern is consistent with many cognitive enhancing compounds and highlights the importance of dose optimization in experimental design. [3] [4]

The NOR test's validity for assessing this compound's effects is further supported by electrophysiological evidence showing that the compound normalizes brain wave activity in aged rats. Research has demonstrated that old Fisher-344 rats exhibit different EEG profiles from young rats, with slow brain waves present in both the frontal cerebral cortex and hippocampus, and absent theta brain wave activity. This compound administration normalized this brain wave activity in aged rats, an effect not observed with piracetam. This electrophysiological correlate provides mechanistic support for the behavioral findings in the NOR paradigm and underscores this compound's potential in addressing age-related cognitive decline. [2]

Comparative Efficacy
  • Potency Advantage: this compound has demonstrated 13-30 times greater potency compared to piracetam in cognitive enhancement studies, with 30 mg/kg of this compound producing effects equivalent to 400 mg/kg of piracetam in the NOR test. [1] [3]

  • Memory Retention Extension: While normal rats fail to discriminate between familiar and novel objects after a 24-hour retention interval, this compound-treated animals show significant retention at this extended interval, effectively expanding the temporal window for recognition memory. [3] [4]

  • Neurochemical Specificity: Unlike some cognitive enhancers that produce generalized stimulation, this compound's efficacy in the NOR test is not associated with increased locomotor activity or altered exploratory behavior, indicating specific effects on mnemonic processes. [3]

Table 3: Summary of Key Research Findings on this compound in NOR Testing

Study Parameter Control/Vehicle Results This compound-Treated Results Statistical Significance
24-hour Retention Discrimination Index No significant object preference (DI ≈ 0) Significant preference for novel object p < 0.05 with 30 mg/kg dose [3] [4]
Effective Dose Range Not applicable 15-60 mg/kg (optimal at 30 mg/kg) Inverted U-shaped response curve [3] [4]
Exploratory Activity Normal exploration patterns Unchanged total exploration time Non-significant vs control [3] [4]
Comparison to Piracetam 400 mg/kg required for effect 30 mg/kg produces equivalent effect ~13x potency advantage [3]
Theta Wave Restoration (Aged Rats) Absent theta activity in hippocampus Normalized brain wave profiles Effect specific to this compound [2]

Research Applications & Implications

Cognitive Impairment Models

The this compound NOR protocol has significant applications in modeling cognitive enhancement in age-related memory decline. Aged rats typically show profound deficits in object recognition memory at longer retention intervals, mirroring certain aspects of cognitive aging in humans. This compound's ability to restore 24-hour recognition memory in this paradigm suggests potential applications for age-related cognitive disorders. Additionally, the protocol can be adapted for use in various animal models of cognitive impairment, including scopolamine-induced amnesia, traumatic brain injury, and neurodegenerative conditions. In studies of patients with head injuries, this compound has demonstrated potential for reducing symptoms associated with amnesia and improving memory, supporting its investigation in translational research. [1] [2]

Mechanistic Studies

The NOR protocol combined with this compound administration provides a valuable platform for investigating the neurobiological substrates of memory. By examining molecular changes following behavioral testing in the NOR paradigm, researchers can elucidate the pathways through which this compound enhances recognition memory. The combination of behavioral assessment with techniques such as microdialysis, electrophysiology, and immunohistochemistry allows for comprehensive investigation of neural mechanisms. Particular attention should be directed to this compound's effects on cholinergic neurotransmission in the hippocampus and prefrontal cortex, regions critically involved in object recognition memory, as well as its potential influences on neurotrophic factors and synaptic plasticity markers. [1] [2] [5]

Technical Considerations & Limitations

Methodological Considerations
  • Dosing Optimization: The inverted U-shaped dose-response curve observed with this compound necessitates careful dose selection, as both insufficient and excessive dosing may yield false negative results.

  • Administration Timing: The 30-minute pre-acquisition administration protocol aligns with this compound's pharmacokinetic profile, but alternative timing (e.g., post-acquisition administration) could provide insights into effects on memory consolidation versus acquisition.

  • Strain and Species Differences: Response to this compound may vary between rodent strains and species, requiring preliminary dose-finding studies when establishing new models.

  • Object Selection: The choice of objects significantly influences NOR performance. Objects should be sufficiently complex to encourage exploration but not so complex that they overwhelm the animal's perceptual capacity.

Limitations and Research Gaps

While the this compound NOR protocol has provided valuable insights into cognitive enhancement, several limitations must be acknowledged. The translational validity of these findings for human cognition remains uncertain, as human studies are extremely limited. Most available research, including the foundational NOR studies, dates back several decades, and modern replication studies using contemporary methodologies are lacking. Additionally, the precise molecular mechanisms through which this compound enhances memory function require further elucidation, particularly its potential effects on allosteric modulation of neurotransmitter receptors and signal transduction pathways. [1] [6]

Conclusion

The novel object recognition test provides a robust, efficient paradigm for assessing this compound's effects on recognition memory. The documented protocol with intraperitoneal administration of 30 mg/kg this compound 30 minutes before the acquisition trial represents a validated approach for detecting significant enhancement of long-term recognition memory in rodents. The inverted U-shaped dose-response relationship and specificity of effect on mnemonic processes rather than general exploration support the pharmacological specificity of this protocol. While mechanistic insights point to enhanced cholinergic function and improved cerebral blood flow as primary mechanisms, further research is needed to fully elucidate the neurobiological basis of this compound's cognitive-enhancing properties. This standardized protocol offers researchers a reliable tool for investigating cognitive enhancement in preclinical models with good translational potential for memory disorders.

References & Citations

  • SelfDecode Drugs. "What Do We Know About this compound?" (2021). [1]
  • Nootropics Expert. "this compound" (2016). [2]
  • PubMed. "A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and this compound" (1989). [3]
  • Academia.edu. "A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and this compound" (1989). [4]
  • IJEST. "this compound: Is It Better Than Piracetam For Focus and Learning?" (2024). [5]
  • SelfDecode Drugs. "A Comparison Of 4 Racetams and Their Risks" (2021). [6]

References

Pramiracetam scopolamine-induced amnesia model

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Model Background

The scopolamine-induced amnesia model is a cornerstone in neuroscience research for studying cognitive impairment and screening potential therapeutic agents.

Scopolamine's Mechanism of Action: Scopolamine is a competitive antagonist at muscarinic acetylcholine receptors, with specificity for the M1 and possibly M5 muscarinic subtypes [1]. By blocking these receptors, it disrupts cholinergic neurotransmission in brain regions critical for memory, such as the hippocampus [1]. This cholinergic disruption results in measurable deficits in visual recognition memory, visuospatial praxis, verbal recall, visuospatial recall, psychomotor speed, and visuoperceptual function [1] [2]. This profile effectively mimics the memory loss observed in dementia and normal aging, making it a standard reference model for inducing age- and dementia-related cognitive deficits [1].

Pramiracetam's Proposed Mechanism: this compound is a nootropic drug of the racetam class that is significantly more potent than piracetam [3]. Its primary mechanism of action involves significantly increasing high-affinity choline uptake (HACU) in the hippocampus [3]. This action boosts acetylcholine synthesis and availability, which is crucial for encoding new memories, concentration, and cognition [3]. Additionally, this compound increases nitric oxide synthase (NOS) activity in the cerebral cortex, which may enhance cerebral blood flow and contribute to its cognitive-enhancing effects [4].

The following diagram outlines the core hypothesis of how this compound is proposed to counteract scopolamine-induced amnesia, based on the described mechanisms:

G Scopolamine Scopolamine AchRelease Acetylcholine (ACh) Release Scopolamine->AchRelease ReceptorBlock Blockade of Muscarinic (M1/M5) Receptors AchRelease->ReceptorBlock Amnesia Cognitive Deficit & Amnesia ReceptorBlock->Amnesia Disrupts Cholinergic Signaling This compound This compound HACU ↑ High-Affinity Choline Uptake (HACU) This compound->HACU NO ↑ Nitric Oxide Synthase (NOS) Activity This compound->NO AChSynthesis ↑ Acetylcholine Synthesis HACU->AChSynthesis In Hippocampus Counteract Partial Reduction of Amnesia AChSynthesis->Counteract Boosts ACh Availability CBF ↑ Cerebral Blood Flow NO->CBF In Cortex CBF->Counteract Improves Brain Function Counteract->Amnesia Antagonizes

Detailed Experimental Protocols

Animal Model Protocol (Rodent)

This protocol is adapted from various studies investigating cognitive enhancers in scopolamine-induced amnesia models [5] [2] [6].

Subjects and Groups

  • Animals: Wistar or Sprague-Dawley rats (150-250 g) or comparable mice.
  • Group Size: Minimum of 6-8 animals per group to ensure statistical power.
  • Experimental Groups:
    • Vehicle Control: Normal saline or equivalent.
    • Scopolamine Control: Scopolamine only.
    • This compound Treatment: this compound + Scopolamine.
    • Positive Control: e.g., Donepezil (AChE inhibitor) + Scopolamine.

Drug Preparation and Administration

  • This compound: Suspend in vehicle (e.g., 0.5% methylcellulose or saline with a drop of Tween-80 if needed for solubility). Administer via oral gavage or intraperitoneal (i.p.) injection.
  • Scopolamine hydrobromide: Dissolve in sterile 0.9% saline. Administer via intraperitoneal (i.p.) injection.
  • Dosing Schedule: Pre-treat with this compound for 7-14 days. On test day, administer this compound 30-60 minutes before scopolamine injection. Conduct behavioral testing 30-60 minutes post-scopolamine administration.

Behavioral Assessment Methods

  • Morris Water Maze (MWM): Assesses spatial learning and memory. Measures include escape latency, path length, and time spent in target quadrant during probe trial.
  • Novel Object Recognition (NOR): Assesses recognition memory. The Discrimination Index is calculated as (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
  • Passive Avoidance Task: Assesses associative memory. Measures include step-through latency on retention trial.
  • Y-Maze: Assesses spatial working memory. Measures include percentage of spontaneous alternation.

Sample Data from Literature (Animal Studies) While quantitative data for this compound specifically was limited in the search results, the table below outlines typical measurements and expected outcomes based on the model's behavior with effective cognitive enhancers.

Behavioral Test Key Parameter Scopolamine Control (Typical Effect) This compound + Scopolamine (Expected Outcome)
Morris Water Maze Escape Latency Increased Decreased (improved learning)
Time in Target Quadrant (Probe) Decreased Increased (improved memory)
Novel Object Recognition Discrimination Index Decreased Increased (improved recognition memory)
Passive Avoidance Step-Through Latency (Retention) Decreased Increased (improved retention)
Y-Maze % Spontaneous Alternation Decreased Increased (improved working memory)
Human Clinical Trial Protocol

A specific clinical trial investigated this compound effects on scopolamine-induced amnesia in healthy volunteers, providing a robust protocol for human studies [7].

Study Design

  • Design: Randomized, double-blind, placebo-controlled.
  • Subjects: Two groups of twelve males: young (18-42 years) and older (55-65 years).
  • Treatment: Oral this compound (600 mg twice a day) or matching placebo for 10 consecutive days.

Challenge and Assessment

  • Scopolamine Challenge: On day 11, all subjects received an intramuscular injection of scopolamine hydrobromide (0.5 mg).
  • Psychometric Testing: Conducted before scopolamine injection, and then 1, 3, and 6 hours after injection.
  • Test Battery:
    • Simple and Choice Visual Reaction Times: Assess psychomotor speed and attention.
    • Digit Symbol Substitution Test: Assesses processing speed and executive function.
    • Rey's 15 Words Test: Evaluates short-term and long-term verbal memory.

Key Findings from the Clinical Trial The study concluded that this compound, when compared to placebo, was able to partially reduce the amnesic effects induced by scopolamine in both young and old subjects. Scopolamine significantly impaired episodic memory and selective attention, while visuo-motor and incidental learning measures were unaffected [7].

Critical Considerations for Experimental Design

  • Dose Selection: Scopolamine dosage is critical. In animals, moderate doses (0.2–0.4 mg/kg) induce amnesia in young subjects, while smaller doses (0.1–0.2 mg/kg) suffice in older animals [1]. In humans, doses of 0.5 mg (elderly) to 1.0 mg (young adults) are used intravenously, with impairment lasting up to 7 hours [1].

  • This compound Pharmacokinetics: this compound is fat-soluble and must be administered with a fat source (e.g., coconut oil) for optimal absorption in animal studies [3]. Its half-life in dogs is reported to be 2.3-3.9 hours, and it is distributed to various tissues including the brain [4].

  • Model Limitations: The scopolamine model provides an acute and reversible blockade of cholinergic transmission. It does not replicate the complex, progressive pathology of neurodegenerative diseases like Alzheimer's [1] [8]. Variability in dosing, administration routes, species, and behavioral endpoints can influence outcomes and requires careful experimental design [1].

Conclusion

The scopolamine-induced amnesia model remains a valuable translational tool for screening cognitive-enhancing drugs. The documented efficacy of this compound in partially reversing scopolamine-induced deficits in both animals and humans [7] supports its role as a candidate for further investigation in cognitive disorders. The protocols outlined provide a framework for standardized evaluation of this compound and similar compounds, facilitating reliable and reproducible research in drug development for cognitive impairments.

References

Application Notes and Protocols for Pramiracetam in Chronic Cerebrovascular Insufficiency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Chronic cerebrovascular insufficiency (CVI) involves a prolonged reduction in cerebral blood flow, leading to progressive cognitive decline, memory impairment, and professional and social dysadaptation [1]. The morphological basis includes progressive structural cerebral deficits and inefficient mediator supply in newly formed adaptive systems [1]. Pramiracetam, a fat-soluble racetam nootropic, addresses these deficits through a multi-target mechanism:

  • Enhancement of Cholinergic Transmission: this compound significantly increases high-affinity choline uptake (HACU) in the hippocampus, a brain region critical for memory. This action boosts the synthesis and availability of the neurotransmitter acetylcholine (ACh), which is essential for encoding new memories, concentration, and cognition [2] [3].
  • Improvement of Cerebral Circulation: this compound increases nitric oxide (NO) synthase activity in the cerebral cortex. Nitric oxide acts as a vascular dilator, relaxing blood vessels and enhancing cerebral blood flow, thereby improving oxygen and nutrient delivery to brain cells [2] [4].
  • Neuroprotective Properties: The drug demonstrates protective effects against memory loss induced by toxins and neuronal damage, which is relevant in the context of ongoing ischemic damage in CVI [3].

Preclinical data indicates this compound is 30-times more potent than piracetam [2], and its efficacy is documented in treating memory disorders in patients with cerebrovascular pathology and stroke consequences [1].

Quantitative Data Summary

The following tables summarize key pharmacological and clinical data for this compound.

Table 1: Pharmacological and Dosage Profile of this compound

Parameter Summary of Data
Mechanism of Action Increases high-affinity choline uptake (HACU) in the hippocampus; increases acetylcholine synthesis and nitric oxide activity [2] [3] [4].
Potency Reported to be up to 30 times more potent than Piracetam [2].
Bioavailability High bioavailability (~90%); fat-soluble [5].
Dosage (Clinical) 1200 mg daily, typically divided as 600 mg twice or 400 mg three times daily [3].
Coadministration Should be taken with a fat source (e.g., fish oil, MCT oil) to enhance absorption; co-administration with a choline source (e.g., Alpha-GPC) is often recommended [2] [5].

Table 2: Summary of Key Experimental and Clinical Findings

Study Model / Population Key Findings Related to CVI and Cognition
CVI & Stroke Patients (Human) Monotherapy with this compound showed a statistically significant heterogeneous influence on the intensity of memory deterioration symptoms [1].
Elderly Volunteers with Memory Loss (Human) This compound administration resulted in greater memory improvement compared to memory training alone [3].
Brain Injury Patients (Human) Improved short- and long-term memory; effects persisted for up to one month after treatment discontinuation [3].
Cerebral Hypoperfusion (Rat) A related racetam (Piracetam) improved memory impairment, increased hippocampal amino acid content, and attenuated neuronal damage, suggesting a relevant mechanism for CVI [6].
Scopolamine-Induced Amnesia (Human) This compound partially reduced the memory loss caused by the amnesic drug scopolamine [3].

Experimental Protocols

Protocol: In Vivo Assessment of this compound in a Rodent Model of Chronic Cerebral Hypoperfusion

This protocol is adapted from models used to study piracetam and this compound, focusing on outcomes relevant to CVI [6].

1. Objective: To evaluate the efficacy of this compound in ameliorating spatial memory deficits and neuronal damage in a rat model of chronic cerebral hypoperfusion.

2. Materials and Reagents:

  • Animals: Adult male Sprague-Dawley rats (200-250 g).
  • Drug: this compound powder (purity >98%).
  • Vehicle: 0.9% saline or a suitable vehicle containing a lipid for enhanced absorption.
  • Surgical Supplies: Silk sutures (4-0), chloral hydrate for anesthesia.

3. Experimental Groups and Dosing:

  • Group 1: Sham-operated control (vehicle administration).
  • Group 2: Hypoperfusion model (vehicle administration).
  • Group 3: Hypoperfusion + this compound (50 mg/kg).
  • Group 4: Hypoperfusion + this compound (100 mg/kg).
  • This compound or vehicle is administered orally via gavage once daily for 30 days, beginning immediately after surgery.

4. Surgical Procedure (Induction of Hypoperfusion):

  • Anesthetize rats with chloral hydrate (350 mg/kg, i.p.).
  • Expose the bilateral common carotid arteries through a midline neck incision.
  • Permanently double-ligate and cut the arteries to induce hypoperfusion.
  • Maintain body temperature at 37.5 ± 0.5°C during and after surgery until recovery.
  • Sham-operated rats undergo the same procedure except for the ligation and cutting.

5. Key Outcome Measures and Analysis:

  • Behavioral Testing (Morris Water Maze):
    • Conducted from day 30 post-surgery over 5 consecutive days.
    • Escape Latency: Time taken to find a submerged platform is recorded over trials.
    • Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant, indicating spatial memory retention.
  • Histological and Molecular Analysis:
    • Perfuse and extract brains post-experiment.
    • H&E Staining: Assess neuronal loss and nuclei condensation in the hippocampal CA1 region and cortex.
    • Immunohistochemistry: Measure expression of apoptotic markers (e.g., BAX, P53) in the hippocampus and cortex.
  • Statistical Analysis:
    • Use one-way ANOVA followed by post-hoc tests (e.g., LSD) for group comparisons.
    • Consider a p-value of less than 0.05 statistically significant.
Protocol: Clinical Assessment of Cognitive Function in CVI Patients

This protocol outlines a clinical trial design based on previous human studies [1] [3].

1. Objective: To assess the efficacy and safety of this compound on memory disorders in patients with chronic cerebrovascular insufficiency.

2. Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

3. Patient Population:

  • Inclusion: Adults (e.g., 50-80 years) with a diagnosis of CVI and documented cognitive decline or memory complaints.
  • Exclusion: Other major neurological or psychiatric disorders, severe hepatic/renal impairment.

4. Intervention:

  • Active Group: this compound 1200 mg per day (e.g., 600 mg twice daily), taken with meals.
  • Control Group: Matching placebo.
  • Treatment Duration: 12 weeks.

5. Primary and Secondary Outcome Measures:

  • Primary Endpoint: Change from baseline to week 12 in a standardized neuropsychological test battery score (e.g., assessing memory and learning).
  • Secondary Endpoints:
    • Changes in scores for attention, concentration, and executive function.
    • Patient and clinician global impression of change.
    • Incidence and severity of adverse events.

6. Data Collection and Analysis:

  • Conduct assessments at baseline, week 6, and week 12.
  • Use an intention-to-treat (ITT) analysis.
  • Compare changes in outcome measures between groups using appropriate statistical methods (e.g., ANCOVA).

Signaling Pathways and Experimental Workflow

The primary mechanisms of this compound involve interconnected pathways that enhance synaptic transmission and cerebral metabolism. The following diagram illustrates the logical sequence of its action and the resulting functional improvements.

G This compound This compound Administration HACU Increased High-Affinity Choline Uptake (HACU) This compound->HACU NOS ↑ Nitric Oxide Synthase (NOS) Activity This compound->NOS ACh ↑ Acetylcholine (ACh) Synthesis & Release HACU->ACh Neurotransmission Enhanced Cholinergic Neurotransmission ACh->Neurotransmission NO ↑ Nitric Oxide (NO) NOS->NO BloodFlow Enhanced Cerebral Blood Flow NO->BloodFlow Outcomes Functional Outcomes: • Improved Memory & Learning • Increased Focus & Cognition • Neuroprotection BloodFlow->Outcomes Improved O₂/Glucose Delivery Neurotransmission->Outcomes

Diagram 1: Logical flow of this compound's mechanism of action. This compound administration simultaneously enhances cholinergic neurotransmission via increased high-affinity choline uptake and boosts cerebral blood flow via the nitric oxide pathway. These parallel mechanisms converge to produce functional cognitive improvements relevant to chronic cerebrovascular insufficiency.

The experimental workflow for validating these mechanisms in a preclinical model integrates behavioral, histological, and molecular analyses, as outlined below.

G Start Animal Model Setup (Chronic Cerebral Hypoperfusion) Grouping Randomization into Experimental Groups Start->Grouping Dosing Daily Oral Dosing: • Vehicle • this compound (various doses) Grouping->Dosing Behavior Behavioral Analysis (Morris Water Maze) Dosing->Behavior e.g., 30 days Sacrifice Tissue Collection (Perfusion & Brain Extraction) Behavior->Sacrifice Analysis1 Histological Analysis (H&E Staining) Sacrifice->Analysis1 Analysis2 Molecular Analysis (Immunohistochemistry, ELISA) Sacrifice->Analysis2 Data Data Integration & Statistical Analysis Analysis1->Data Analysis2->Data

Diagram 2: Preclinical experimental workflow. The diagram outlines the key stages of an in-vivo study, from the induction of hypoperfusion and treatment administration to the final integrative analysis of behavioral and biological data.

Conclusion and Research Gaps

Existing evidence suggests this compound is a promising candidate for mitigating memory and cognitive disorders in CVI by targeting cholinergic deficiency and impaired cerebral microcirculation. The structured application notes and protocols provide a framework for systematic preclinical and clinical investigation.

Significant research gaps remain. Most clinical studies have small sample sizes, and larger, well-controlled trials are needed to confirm efficacy and establish standardized dosing [1] [3]. Further research should also explore the long-term safety and potential synergistic effects of this compound with other neuroprotective agents.

References

Pramiracetam: Application Notes for Brain Injury Research

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pramiracetam is a nootropic agent of the racetam family, noted for its high potency and potential neuroprotective properties. Early research indicates its potential application in treating cognitive deficits following traumatic brain injury (TBI) and anoxia. Its mechanisms are not fully understood but are believed to involve enhanced cholinergic function and increased cerebral blood flow. The clinical evidence, while promising, is limited to a few small-scale studies, necessitating further robust investigation [1] [2].

Mechanisms of Action

The proposed mechanisms of action for this compound in the context of brain injury are summarized in the table below.

Mechanism of Action Biological Effect Research Support & Notes
Enhanced High-Affinity Choline Uptake (HACU) Increases acetylcholine synthesis and release; critical for memory and learning [1] [3]. Animal studies show a 30-37% increase in choline uptake; believed to be a primary mechanism [1].
Modulation of Neurotransmission May influence dopamine, serotonin, and glutamate systems, contributing to improved neuronal communication and mood stabilization [4]. Based on animal and in vitro studies; specific mechanisms in humans are not fully elucidated [1] [4].
Increased Cerebral Blood Flow & Metabolism Boosts blood flow to the cerebral cortex and hippocampus; promotes glucose metabolism for improved energy utilization [4] [5]. Suggested to underlie improvements in alertness and cognitive function.
Neuroprotective Effects May exhibit antioxidant and anti-inflammatory properties; reduces neuronal apoptosis and supports brain cell survival after injury [1] [4]. Animal models of TBI show reduced brain lesions and improved memory; human data is limited [1] [6] [4].

The following diagram illustrates the hypothesized primary signaling pathways and functional outcomes of this compound.

G cluster_1 Mechanisms of Action cluster_2 Functional Outcomes cluster_3 Observed Effects in Brain Injury This compound This compound M1 Enhanced High-Affinity Choline Uptake (HACU) This compound->M1 M2 Stimulates Nitric Oxide Synthase (NOS) Activity This compound->M2 M3 Modulation of Neurotransmitter Systems This compound->M3 M4 Increased Cerebral Blood Flow This compound->M4 O1 Increased Acetylcholine Synthesis & Release M1->O1 O2 Improved Neural Plasticity M2->O2 O4 Improved Cerebral Metabolism M2->O4 O3 Enhanced Neuronal Communication M3->O3 M4->O4 E1 Improved Memory & Learning O1->E1 E3 Enhanced Cognitive Recovery O1->E3 O2->E1 E2 Neuroprotection & Reduced Apoptosis O2->E2 O2->E3 O3->E1 O3->E3 O4->E2 O4->E3

Clinical Evidence & Data

Human clinical studies on this compound for brain injury are sparse. The key findings from available literature are consolidated in the following table.

| Study Population | Study Design | Dosage Regimen | Key Cognitive Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Young males with memory & cognitive problems from head injury/anoxia (n=4) | Double-blind, placebo-controlled, 6-week treatment [7]. | 400 mg, three times daily (TID), total 1200 mg/day [7]. | "Clinically significant improvements" in memory, especially delayed recall; effects maintained at 18-month follow-up [7]. | | Patients with mild brain injury (n=65, cohort study) | Prospective cohort comparing this compound to piracetam [1]. | Not specified in detail; study focused on comparative efficacy [1]. | Reduced symptoms (headaches, dizziness, nausea) more effectively than piracetam [1]. | | Elderly volunteers with memory loss (n=35) | Pilot study; this compound vs. memory training vs. no intervention [1]. | Not specified in abstract; detailed protocol not available in results [1]. | Greater memory improvement compared to memory training and control groups [1]. | | Young & old healthy volunteers | Double-blind, RCT on scopolamine-induced amnesia [1]. | Single dose; specific dosage not detailed in results [1]. | Partially reduced memory loss caused by scopolamine [1]. |

Suggested Experimental Protocols for Research

Protocol 1: In Vivo Assessment in a Rodent Model of Traumatic Brain Injury

This protocol is designed to evaluate the efficacy of this compound in promoting cognitive and neurological recovery post-TBI.

1. Objective: To determine the effects of chronic this compound administration on memory, learning, and neuropathological outcomes in a rodent TBI model induced by controlled cortical impact (CCI) or fluid percussion.

2. Experimental Groups:

  • Group 1: Sham Injury + Vehicle
  • Group 2: TBI + Vehicle
  • Group 3: TBI + this compound (Low Dose: e.g., 10 mg/kg)
  • Group 4: TBI + this compound (High Dose: e.g., 50 mg/kg)
    • Note: Doses based on animal study precedents; human equivalent dose calculation required for translation [1].

3. Dosing & Administration:

  • Route: Intraperitoneal (IP) injection or oral gavage.
  • Formulation: Dissolve this compound powder in saline or 0.5% carboxymethylcellulose (CMC) [4].
  • Treatment Initiation: 1-hour post-injury.
  • Duration: Once daily for 7-14 days, or as required by the study endpoint.

4. Key Assessments:

  • Behavioral:
    • Morris Water Maze (MWM): Assesses spatial learning and reference memory. Conduct from post-injury day 7 to 14.
    • Novel Object Recognition (NOR): Evaluates recognition memory. Perform 24 hours after the last training session.
  • Molecular & Histological:
    • Tissue Collection: At endpoint, perfuse and extract brain tissue.
    • Lesion Volume: Quantify using Nissl staining or MRI.
    • Immunohistochemistry: Analyze markers for neurogenesis (e.g., DCX), apoptosis (e.g., TUNEL, caspase-3), and inflammation (e.g., IBA-1, GFAP).
    • Neurochemistry: Measure acetylcholine and choline levels in hippocampal microdialysates via HPLC.

The workflow for this protocol is outlined below.

G Start Study Start Grouping Randomize into Experimental Groups Start->Grouping Procedure TBI Induction (e.g., CCI) Grouping->Procedure Dosing Post-Injury Dosing (Vehicle or this compound) Procedure->Dosing Behavior Behavioral Testing (MWM, NOR) Dosing->Behavior Daily for 7-14 days Termination Termination & Tissue Collection Behavior->Termination Analysis Molecular & Histological Analysis Termination->Analysis

Protocol 2: Clinical Trial Protocol for Cognitive Recovery Post-mTBI

This outlines a model for a human clinical trial based on a historical study design and recent trial approaches for similar nootropics.

1. Objective: To evaluate the safety and efficacy of this compound in improving cognitive function in adults with persistent cognitive impairment following mild Traumatic Brain Injury (mTBI).

2. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group trial.
  • Duration: 6-month treatment period with a 3-month post-treatment follow-up.
  • Centers: Multicenter to enhance generalizability [6].

3. Participants (Key Criteria):

  • Inclusion: Adults (18-65 years) diagnosed with mTBI (GCS 13-15) occurring 1-12 months prior to enrollment; presence of cognitive complaints (e.g., CFQ score >30) [6].
  • Exclusion: Moderate or severe TBI; coexisting severe psychiatric or neurological disorders; use of other nootropics or contraindicated medications.

4. Intervention:

  • Active Group: this compound Sulphate, 400 mg, administered orally three times daily (TID), totaling 1200 mg/day [7].
  • Control Group: Matching placebo, TID.
  • Concomitant Medication: Allowing a stable choline source (e.g., Alpha-GPC) is recommended to potentially enhance efficacy and mitigate headaches, a common racetam side effect [1] [5].

5. Primary & Secondary Outcomes:

  • Primary Endpoint: Change from baseline to 6 months in the Complex Attention score on the CNS Vital Signs (CNS-VS) computerized neurocognitive battery [6].
  • Secondary Endpoints:
    • Other CNS-VS domains: Executive Function, Processing Speed, Memory (Visual/Verbal), Reaction Time.
    • Post-concussion symptoms: Rivermead Post-Concussion Symptoms Questionnaire (RPQ).
    • Quality of Life: Quality of Life after Brain Injury (QOLIBRI) scale.
    • Safety: Incidence and severity of Adverse Events (AEs), including headache and GI distress [1] [3].

Discussion & Future Directions

While preclinical and limited clinical data suggest this compound is a promising candidate for supporting brain injury recovery, its development status is ambiguous. It was previously designated an orphan drug for adjunct use with electroconvulsive therapy but was later abandoned [2]. Future research should focus on:

  • Confirmatory Trials: Large-scale, well-powered Phase III trials in homogeneous TBI populations are essential.
  • Dose Optimization: Determining the optimal therapeutic window and treatment duration.
  • Combination Therapy: Exploring synergies with other neuroprotective agents or rehabilitation techniques.
  • Biomarker Validation: Identifying and validating biomarkers (e.g., neuroimaging, serum markers) to predict treatment response.

References

Comprehensive Application Notes and Protocols: Pramiracetam-Induced EEG Brain Wave Normalization in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Background

Pramiracetam (N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide) is a potent, fat-soluble racetam-derived nootropic compound first synthesized by Parke-Davis in the late 1970s. It is structurally characterized by the substitution of the amide group in piracetam with a dipropan-2-ylaminoethyl group, significantly enhancing its potency and bioavailability. This compound is documented to be up to 30 times more potent than its predecessor piracetam and has been investigated clinically for cognitive enhancement in conditions including age-related cognitive decline, dementia, and post-traumatic cognitive deficits [1]. While not FDA-approved for human consumption in the United States, it is available as a prescription drug in some European countries under brand names such as Pramistar and Neupramir and is used as an investigational compound in research settings worldwide [1] [2].

The compound's primary mechanism of action involves the enhancement of high-affinity choline uptake (HACU) in the hippocampus, a critical process for the synthesis of the neurotransmitter acetylcholine (ACh) [1]. Unlike some other psychoactive compounds, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems but exerts its effects primarily through cholinergic enhancement and increased nitric oxide (NO) activity in the brain [1]. The increased NO activity promotes cerebral vasodilation, thereby improving cerebral blood flow and delivery of oxygen and nutrients to brain cells [1]. Research has demonstrated that this compound administration can normalize abnormal brain wave patterns observed in aging models, specifically reducing dominant slow-wave activity and restoring rhythmical theta patterns associated with cognitive processing [3]. This unique combination of mechanisms makes this compound a valuable research tool for investigating cholinergic modulation of brain oscillations and cognitive processes.

Quantitative EEG Effects of this compound

Effects on Specific Brain Rhythms

Electroencephalography (EEG) provides a non-invasive method for quantifying drug effects on brain function. This compound administration has been shown to produce characteristic modifications in brain electrical activity, summarized in Table 1 below.

Table 1: this compound-Induced Modifications in Brain Electrical Activity

Brain Rhythm Frequency Range This compound Effect Brain Regions Affected Functional Correlates
Delta 0.5-4 Hz Reduction in dominant slow-wave components [3] Frontal cortex, Hippocampus [3] Deep sleep, pathological slowing
Theta 4-8 Hz Restoration of rhythmic activity [3] Hippocampus [3] Memory, meditation, creative states
Alpha 8-13 Hz Increased activity [4] Frontal cortex, Hippocampus [4] Relaxed alertness, mental coordination
Beta 13-30 Hz Increased activity [4] Frontal cortex [4] Active thinking, focus, problem solving
Alpha/Beta1 8-20 Hz Significant increase [5] Left frontal cortex, Hippocampus [5] Cognitive processing, attention

Research in aged Fisher-344 rats has demonstrated that this compound sulfate effectively normalizes age-related EEG abnormalities, specifically reducing the dominant high-voltage slow-wave components that characterize the basal EEG profile of aged subjects in both the frontal cerebral cortex and dorsal hippocampus [3]. Furthermore, this compound restores hippocampal theta activity that is typically absent or greatly attenuated in aged rats, rhythmical activity that is consistently dominant in young awake subjects [3]. This theta rhythm restoration is particularly significant given its association with cognitive processes including memory encoding and retrieval. These EEG normalizing effects appear to follow a therapeutic window, as demonstrated across behavioral, gross EEG, and single neuron firing levels [4] [6].

Comparative Efficacy with Other Racetams

This compound demonstrates distinct advantages over earlier racetam compounds in terms of efficacy and tolerance development, as summarized in Table 2.

Table 2: Comparative Analysis of this compound vs. Piracetam on EEG Parameters

Parameter This compound Piracetam Experimental Model
Potency Up to 30x more potent [1] Baseline potency [1] Multiple animal models
EEG Normalization Strong normalizing action [3] Weak action [3] Aged Fisher-344 rats
Tolerance Development No significant tolerance reported [3] Rapid tolerance development [3] Repeated administration in rats
Theta Rhythm Restoration Effective restoration [3] Limited effect [3] Aged rat hippocampus
Cortical Activation Increased alpha/beta1 activity [5] Increased alpha/beta1 activity [5] Conscious rat model
NMDA Receptor Involvement Not directly tested Effects eliminated by CPP (NMDA antagonist) [5] Conscious rat model

Comparative studies indicate that while piracetam's EEG effects diminish with repeated administration, this compound maintains its efficacy without significant tolerance development [3]. This makes this compound particularly valuable for research requiring sustained cognitive enhancement. The differential effects on glutamatergic systems are noteworthy, with research indicating that piracetam's EEG effects are eliminated by the NMDA receptor antagonist CPP, while this compound's mechanisms appear to involve more complex cholinergic-nitrinergic pathways [5]. The therapeutic window for this compound has been empirically demonstrated across multiple measurement levels including learned behavior, gross EEG activity of the frontal cortex and hippocampus, and firing rates of single hippocampal neurons [4] [6].

Experimental Protocols

EEG Recording and Drug Administration Protocol

3.1.1 Subject Preparation and Baseline Recording

  • Subject Characteristics: For preclinical research, utilize aged animal models (e.g., Fisher-344 rats ≥24 months) showing characteristic EEG slowing alongside young controls (2-3 months) [3]. For human research, consider subjects with mild cognitive impairment or age-related memory complaints.
  • EEG Setup: Implant recording electrodes in the frontal cortex and dorsal hippocampus using standardized stereotaxic coordinates for preclinical studies [3]. For human studies, employ 64-electrode systems according to the International 10-20 montage with FCz reference and AFz ground [7].
  • Baseline Recording: Record basal EEG activity for 20 minutes under habituated conditions to minimize stress-induced artifacts. Maintain consistent environmental conditions (lighting, noise level, time of day) across sessions [3].

3.1.2 Drug Administration Parameters

  • Dosage: For preclinical studies, administer this compound sulfate at 10-50 mg/kg intravenously or via oral gavage [4]. For human research, use 400-1200 mg daily, divided into 2-3 doses [1] [2].
  • Formulation: Prepare fresh solutions in sterile saline or appropriate vehicle. Note that this compound is fat-soluble and should be administered with a lipid source for optimal absorption in oral administration [1].
  • Timing: Conduct post-administration EEG recordings at standardized intervals (30min, 2h, 4h, 6h) to capture acute effects and pharmacokinetic profile [7].
EEG Data Processing and Analysis

3.2.1 Signal Preprocessing

  • Apply bandpass filtering (0.5-70 Hz) and notch filter (50/60 Hz) to remove line noise.
  • Implement artifact rejection algorithms to remove eye blinks, muscle activity, and movement artifacts.
  • For TMS-EEG studies, use masking noise to prevent auditory evoked potentials contaminating EEG responses [7].

3.2.2 Quantitative EEG Analysis

  • Perform power spectral analysis using Fast Fourier Transform (FFT) with 4-second epochs to quantify absolute and relative power in standard frequency bands (delta, theta, alpha, beta) [3].
  • Compute time-frequency representations using Morlet wavelets to capture event-related synchronization/desynchronization [7].
  • Employ graph theory metrics for functional connectivity analysis, calculating phase locking value (PLV) between electrode pairs to investigate network effects [8].

3.2.3 Statistical Analysis

  • Use repeated measures ANOVA to compare pre- vs. post-drug conditions across frequency bands.
  • Apply post-hoc tests with appropriate corrections for multiple comparisons.
  • Calculate effect sizes for drug-induced changes in specific EEG parameters.

The following diagram illustrates the experimental workflow for assessing this compound's effects on EEG:

G A Subject Preparation B Baseline EEG Recording A->B C This compound Administration B->C D Post-Dose EEG Recording C->D E Signal Preprocessing D->E F Spectral Analysis E->F G Connectivity Analysis F->G H Statistical Analysis G->H I EEG Normalization Assessment H->I

Figure 1: Experimental workflow for evaluating this compound's effects on EEG brain wave normalization

Signaling Pathways and Mechanisms of Action

This compound exerts its EEG-normalizing effects through multiple complementary mechanisms that ultimately enhance synaptic efficiency and network synchronization. The primary mechanism involves enhancement of high-affinity choline uptake (HACU) in the hippocampus, increasing the availability of acetylcholine precursors and boosting ACh synthesis [1]. This cholinergic enhancement directly influences cortical excitability and rhythm generation, particularly in the theta and alpha ranges.

A second crucial mechanism involves the upregulation of nitric oxide (NO) synthase activity in the cerebral cortex, increasing nitric oxide production [1] [2]. Nitric oxide functions as a vasodilator, improving cerebral blood flow and delivery of oxygen and nutrients to brain cells. Additionally, NO acts as a neuromodulator, enhancing synaptic plasticity and neural communication efficiency. This mechanism may contribute to the improved cognitive performance and EEG normalization observed particularly in aged subjects with compromised cerebral circulation.

The restoration of theta rhythm in the hippocampus represents a particularly significant effect, as theta oscillations are integral to memory processes and cognitive integration. This compound's ability to restore this rhythm in aged rats with previously attenuated theta activity suggests a specific action on the neural generators of hippocampal theta, potentially through enhanced cholinergic transmission from the medial septum [3].

The following diagram illustrates the proposed signaling pathways through which this compound normalizes EEG activity:

G cluster_primary Primary Mechanisms cluster_effects Functional Effects This compound This compound HACU Enhanced HACU This compound->HACU NOS Increased NOS Activity This compound->NOS ACh Increased ACh Synthesis HACU->ACh Theta Theta Rhythm Restoration ACh->Theta SlowWave Reduced Slow Wave Activity ACh->SlowWave NO Increased NO Production NOS->NO CBF Improved Cerebral Blood Flow NO->CBF Plasticity Enhanced Neuroplasticity NO->Plasticity EEG EEG Normalization (Rhythm Restoration) CBF->EEG Plasticity->EEG Theta->EEG SlowWave->EEG

Figure 2: Proposed signaling pathways for this compound-induced EEG normalization

Research Applications and Implications

Applications in Drug Development

The EEG normalization effects of this compound provide valuable biomarkers for cognitive drug development. Quantitative EEG parameters, particularly the restoration of theta rhythm and reduction of slow-wave dominance, can serve as objective, quantifiable measures of cognitive-enhancing properties in both preclinical and clinical phases [7]. The therapeutic window demonstrated for this compound across behavioral, EEG, and neuronal firing levels provides a model for comprehensive assessment of novel nootropic compounds [4] [6].

In early-phase clinical trials, this compound-induced EEG changes can provide evidence of target engagement when developed as a companion biomarker. Specifically, increased theta and alpha power following administration demonstrates direct CNS effects and can help establish dose-response relationships [7]. Furthermore, the differential effects of this compound compared to other racetams allow for mechanism-specific fingerprinting in proof-of-concept studies.

Cognitive Research Applications

This compound serves as a valuable research tool for investigating the cholinergic basis of brain oscillations and their relationship to cognitive processes. By enhancing cholinergic transmission and selectively modulating specific frequency bands, researchers can establish causal relationships between particular oscillatory patterns and cognitive functions such as memory encoding, attention, and executive function.

The compound's particular efficacy in aged models makes it especially relevant for research on age-related cognitive decline and potential interventions. The ability to reverse the EEG slowing characteristic of aging provides both an investigative tool and a potential therapeutic approach. Research indicates that these EEG changes correlate with functional improvements in memory formation, retention, and recall [1] [3].

Conclusion

This compound represents a well-characterized research compound with significant effects on brain electrical activity, particularly in models of age-related cognitive decline. Its ability to normalize EEG patterns—specifically restoring theta rhythm and reducing pathological slow waves—provides researchers with both an investigative tool and a template for developing novel cognitive enhancers. The detailed protocols and analytical approaches outlined in these application notes provide a foundation for standardized assessment of this compound's effects across research settings. Future research directions should include further exploration of its effects on functional connectivity networks and combination therapies with other neuromodulatory approaches.

References

Pramiracetam and Memory Training: Combined Protocol Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

Pramiracetam is a nootropic agent belonging to the racetam family, reported to be significantly more potent than piracetam [1]. It is marketed in some European countries under brand names like Pramistar for memory and attention deficits in aging individuals with neurodegenerative and vascular dementias [2]. Its primary mechanisms of action are believed to include enhanced high-affinity choline uptake (HACU) in the hippocampus, increased acetylcholine synthesis, and improved cerebral blood flow via nitric oxide activity [1] [3] [4].

The concept of a combined protocol stems from the hypothesis of synergistic intervention: a pharmacological agent may enhance neuroplasticity, while targeted cognitive training provides the specific stimulus to direct this enhancement [5]. One clinical study on age-associated memory impairment (AAMI) demonstrated that the combination of a racetam drug (piracetam) and memory training was more effective than either intervention alone, especially in patients with lower baseline performance [5]. This application note extrapolates from these principles and available this compound data to propose a detailed combined protocol for research.

Summary of Clinical Evidence for this compound

The table below summarizes key clinical findings relevant to designing a combined protocol. Most studies are small or focus on specific clinical populations, highlighting the need for more rigorous research.

Study Population Study Design Dosage Regimen Key Cognitive Findings Relevance to Combined Protocol
Young males with cognitive deficits from head injury/anoxia [6] Double-blind, placebo-controlled 400 mg this compound sulphate, three times daily (TID) Clinically significant improvements in memory, especially delayed recall; effects maintained post-treatment [6] Provides a validated dosage for cognitive recovery; suggests sustained benefits.
Elderly volunteers with memory loss [4] Pilot Study Not Specified Greater memory improvement with this compound vs. memory training alone [4] Directly supports the potential superiority of a combined approach.
Healthy volunteers (Scopolamine-induced amnesia) [4] Double-blind, randomized controlled trial Not Specified Partially reduced memory loss caused by scopolamine [4] Demonstrates neuroprotective and memory-enhancing effects in a controlled model.

Proposed Combined Protocol Methodology

This protocol is designed for a hypothetical clinical research setting involving human participants with age-associated memory impairment or mild cognitive decline.

Subject Selection and Screening
  • Inclusion Criteria: Adults (e.g., 55-80 years) with a diagnosis of Age-Associated Memory Impairment (AAMI) or subjective cognitive decline, confirmed by standardized neuropsychological assessment (e.g., RBANS, ACE-III).
  • Exclusion Criteria: History of major neurological or psychiatric disorders, severe renal/hepatic impairment, use of anticoagulants or other psychoactive medications.
randomization and Blinding
  • Employ a double-blind, placebo-controlled, parallel-group design.
  • Randomly assign eligible subjects to one of four groups:
    • This compound + Memory Training
    • This compound + Non-cognitive Training (active control)
    • Placebo + Memory Training
    • Placebo + Non-cognitive Training
Pharmacological Intervention
  • Dosage and Administration: Based on clinical studies, administer This compound Sulfate at 400 mg, taken three times daily (TID) for a total daily dose of 1200 mg [6] [4].
  • Formulation and Compliance: Use encapsulated powder. Compliance should be monitored via pill count.
  • Coadministration with Choline: Due to this compound's mechanism of enhancing choline uptake, it is recommended to administer it with a choline source (e.g., Alpha-GPC 300 mg daily or Citicoline) to prevent potential choline depletion and potentially enhance efficacy [1] [4].
  • Treatment Duration: A minimum of 12 weeks is recommended to assess stable cognitive changes.
Cognitive Training Intervention
  • Memory Training Group: This group should undergo structured, supervised memory training sessions 3-5 times per week. The training should be progressive and adaptive, increasing in difficulty.
    • Verbal Memory: Use of the Method of Loci, story recall exercises, and word list learning.
    • Visual-Spatial Memory: Pattern recognition tasks, visual paired associates.
    • Working Memory: N-back tasks, digit span exercises.
  • Active Control Group: This group should engage in non-mnemonic cognitive tasks for a similar duration, such as simple puzzle games or watching educational videos, to control for non-specific cognitive stimulation.
Assessment Schedule and Outcome Measures
  • Baseline (Week 0): Comprehensive neuropsychological battery, safety labs, and quality of life questionnaires.
  • Mid-point (Week 6): Brief assessment of primary outcome measures and adherence.
  • Post-treatment (Week 12): Full neuropsychological battery repeated.
  • Follow-up (e.g., Week 16): To assess the persistence of effects after discontinuation, as some studies show maintained benefits [6].

Primary Outcome Measures:

  • Auditory Verbal Learning Test (RAVLT): Assessing immediate recall, delayed recall, and recognition.
  • Logical Memory subtest (WMS-IV)
  • Clinical Global Impression of Change (CGIC)

Mechanism of Action and Rationale for Combination

The proposed synergistic effect between this compound and memory training can be visualized through its action on neuronal and cognitive mechanisms. The following diagram illustrates the hypothesized workflow:

G Start Combined Protocol Prami This compound Administration Start->Prami Training Structured Memory Training Start->Training Sub1 Pharmacological Effects Prami->Sub1 Sub2 Cognitive Demands Training->Sub2 ACh ↑ High-Affinity Choline Uptake (HACU) Sub1->ACh BloodFlow ↑ Cerebral Blood Flow (via Nitric Oxide) Sub1->BloodFlow Neuroprotect Neuroprotective Effects (Membrane Fluidity) Sub1->Neuroprotect Synergy Synergistic Enhancement ACh->Synergy Provides neurochemical substrate BloodFlow->Synergy Supplies energy and resources Neuroprotect->Synergy Protects neural networks Encode Memory Encoding Sub2->Encode Consolidate Memory Consolidation Sub2->Consolidate Retrieve Memory Retrieval Sub2->Retrieve Encode->Synergy Drives specific neural activity Consolidate->Synergy Retrieve->Synergy Outcome Enhanced Synaptic Plasticity and Improved Long-Term Memory Synergy->Outcome

The diagram above shows how this compound's pharmacological actions provide a optimized environment for the brain, while memory training actively engages and directs these resources toward strengthening specific memory circuits.

Safety, Ethics, and Considerations

  • Safety Monitoring: Clinical studies report this compound is generally well-tolerated [4]. However, standard safety labs (renal and liver function) and monitoring for self-reported side effects (e.g., headache, nausea) are essential.
  • Regulatory Status: Researchers should note that this compound is not approved by the U.S. FDA and is classified as a prescription drug in some countries (e.g., Australia) and as a research chemical in others [2]. All research must comply with local regulatory and ethical standards.
  • Limitations of Existing Data: The proposed protocol is based on limited and sometimes small-scale studies. Larger, robust clinical trials are needed to confirm the efficacy and optimal application of this combined approach.

Conclusion

Existing preclinical and clinical data provide a rational basis for investigating a combined protocol of this compound and memory training. The proposed model, which leverages this compound's pro-cholinergic and neuroprotective effects to amplify training-induced neuroplasticity, holds significant promise. Future research following this structured application note can help generate high-quality evidence to validate this combined intervention for cognitive enhancement and rehabilitation.

References

Comprehensive Application Notes and Protocols: Pramiracetam and Long-Term Potentiation Research

Author: Smolecule Technical Support Team. Date: February 2026

Research Background and Significance

Long-term potentiation (LTP) represents the most intensively studied form of synaptic plasticity in the vertebrate central nervous system and is widely considered the primary physiological model for understanding the cellular mechanisms underlying learning and memory processes [1]. First documented over 50 years ago, LTP refers to the activity-dependent persistent strengthening of synaptic connections between neurons following high-frequency stimulation [2]. This phenomenon exhibits several key properties that make it ideally suited as a neural substrate for memory, including input specificity, associativity, and persistence over time. The hippocampal formation, particularly the CA1 region, has served as the predominant model system for investigating LTP mechanisms due to its well-characterized trisynaptic circuit and established role in spatial and declarative memory formation [1] [3].

The discovery that calcium-permeable AMPA receptors (CP-AMPARs) can trigger synaptic plasticity independently of NMDA receptor activation under certain conditions has expanded our understanding of LTP induction mechanisms [1]. This finding is particularly relevant for understanding the potential mechanisms of cognitive-enhancing compounds, as it provides an alternative pathway for modulating synaptic strength. Additionally, research has revealed that distinct forms of LTP (LTP1, LTP2, LTP3) coexist over different temporal domains, with varying dependencies on protein kinase A (PKA) activation and protein synthesis [1]. This complexity highlights the multifaceted nature of synaptic strengthening and provides multiple potential targets for pharmacological intervention.

Pramiracetam belongs to the racetam class of compounds that exhibit nootropic properties – cognitive enhancing effects with potential applications in conditions characterized by memory impairment [4]. While previously approved in some Eastern European countries for cognitive disorders and investigated in the United States with orphan drug designation for Alzheimer's disease and cognitive restoration post-electroconvulsive therapy, its precise mechanisms of action remain incompletely characterized [4]. Evidence suggests it may function as a positive modulator of AMPA-type glutamate receptors and cholinergic systems, both critically involved in synaptic plasticity and learning mechanisms [5] [6]. Understanding how this compound influences LTP induction, maintenance, or expression could provide valuable insights for developing novel therapeutic approaches for cognitive disorders.

Proposed Mechanisms of Action

Molecular Targets and Signaling Pathways

Current evidence suggests this compound may influence synaptic plasticity through multiple complementary mechanisms, potentially explaining its purported cognitive-enhancing properties. The table below summarizes key molecular targets and their proposed functional consequences:

Table 1: Proposed Molecular Targets of this compound and Functional Consequences

Molecular Target Proposed Action Potential Functional Consequence Supporting Evidence
Muscarinic M5 Receptor Positive modulation Enhanced cholinergic transmission; increased synaptic plasticity Database indicated modulation [4]
AMPA Receptors Positive allosteric modulation (inferred from structural analogs) Enhanced excitatory synaptic transmission; facilitated LTP induction Piracetam studies [5]
Cholinergic System Enhanced choline acetyltransferase signaling; increased mAChR expression Improved memory consolidation; increased neuronal activation Analog studies [6]
Membrane Fluidity Restoration of membrane properties (inferred from analogs) Improved receptor function; enhanced signal transduction Piracetam research [5]

The cholinergic system appears to be particularly important for this compound's actions. Histopathological studies of related racetam compounds demonstrate that chronic administration induces significant changes in hippocampal cholinergic signaling, including increased choline acetyltransferase staining throughout the hippocampus and novel muscarinic acetylcholine receptor signals in the CA1 region [6]. These changes were associated with perivascular edema, suggesting that vasodilation might increase nutrient and oxygen influx, thereby supporting enhanced neuronal activity [6]. This vascular component represents a potentially important mechanism that warrants further investigation in the context of this compound specifically.

Diagram 1: Proposed signaling pathways for this compound in synaptic plasticity

G cluster_cholinergic Cholinergic System cluster_glutamatergic Glutamatergic System cluster_functional Functional Outcomes This compound This compound M5_receptor Muscarinic M5 Receptor This compound->M5_receptor ACh_synthesis ↑ ACh Synthesis & Release This compound->ACh_synthesis Inferred from analogs AMPA_mod AMPA Receptor Modulation This compound->AMPA_mod M5_receptor->ACh_synthesis mAChR_expression ↑ mAChR Expression ACh_synthesis->mAChR_expression Neurotrans Enhanced Neurotransmission mAChR_expression->Neurotrans CP_AMPAR Calcium-Permeable AMPAR AMPA_mod->CP_AMPAR AMPA_mod->Neurotrans Ca_influx Calcium Influx CP_AMPAR->Ca_influx NMDA_rec NMDA Receptor Activation NMDA_rec->Ca_influx subcluster_cluster_downstream subcluster_cluster_downstream CaMKII CaMKII Activation Ca_influx->CaMKII PKA PKA Activation Ca_influx->PKA LTP LTP Enhancement CaMKII->LTP Protein_synth Protein Synthesis PKA->Protein_synth Protein_synth->LTP Memory Memory Consolidation LTP->Memory Neurotrans->NMDA_rec

Experimental Protocols

Electrophysiological Assessment of LTP
3.1.1 Hippocampal Slice Preparation
  • Animal Considerations: Utilize adult rodents ( rats or mice, 2-4 months old) to model mature neural circuitry. For this compound specificity studies, consider animal models of cognitive impairment relevant to the drug's proposed applications.
  • Slice Preparation: Decapitate under deep isoflurane anesthesia, rapidly extract the brain, and submerge in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution containing (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH₂PO₄, 28 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, and 5 glucose. Prepare transverse hippocampal slices (350-400 μm thickness) using a vibratome. Maintain slices in an incubation chamber with artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.4 CaCl₂, 1.3 MgCl₂, and 10 glucose at 32°C for 30 min, then at room temperature for ≥1 hour before recording [1] [7].
  • Drug Preparation: Prepare a stock solution of this compound in distilled water or DMSO ( 5 mM), with final dilution in ACSF to achieve target concentrations (1-100 μM based on preliminary dose-response studies). Include vehicle control groups.
3.1.2 Field Potential Recordings
  • Experimental Setup: Transfer a single slice to a submerged recording chamber perfused with oxygenated ACSF (2-3 mL/min, 30°C). Visually identify hippocampal regions using a microscope.
  • Synaptic Stimulation and Recording: Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway (CA3 region). Position a glass recording electrode (1-5 MΩ resistance filled with ACSF) in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
  • Baseline Recording: Stimulate at low frequency (0.033-0.05 Hz) to establish stable baseline fEPSPs for at least 20-30 minutes, adjusting stimulation intensity to elicit 40-50% of maximum response.
  • LTP Induction: Apply high-frequency stimulation (HFS) protocols after establishing stable baseline. Common protocols include:
    • Theta-burst stimulation (TBS): 5-10 bursts of 4 pulses at 100 Hz, interburst interval 200 ms
    • High-frequency stimulation (HFS): 1-2 trains of 100 pulses at 100 Hz, 20-second intertrain interval [1]
  • Pharmacological Interventions:
    • This compound Pre-application: Administer this compound via perfusion for 20-60 minutes before and during LTP induction to assess effects on induction.
    • Post-application: Apply this compound immediately after or at set intervals following LTP induction to investigate effects on maintenance/expression.
    • Receptor-Specific Studies: Use specific antagonists (e.g., NMDA receptor antagonist AP5, AMPA receptor antagonists, muscarinic receptor antagonists like scopolamine) to isolate mechanisms [6].

Diagram 2: Experimental workflow for LTP studies

G Animal_prep Animal Preparation (2-4 month rodents) Slice_prep Hippocampal Slice Preparation (400μm transverse sections) Animal_prep->Slice_prep Recovery Slice Recovery (≥1 hour in oxygenated ACSF) Slice_prep->Recovery Recording_setup Recording Setup (Schaffer collateral-CA1 pathway) Recovery->Recording_setup Baseline Baseline Recording (20-30 min at 0.033 Hz) Recording_setup->Baseline Drug_app This compound Application (20-60 min pre-induction) Baseline->Drug_app LTP_induction LTP Induction Protocol (TBS: 10 bursts of 4 pulses at 100Hz) Drug_app->LTP_induction Post_record Post-Tetanic Recording (60-180 min at 0.033 Hz) LTP_induction->Post_record Analysis Data Analysis (fEPSP slope measurement) Post_record->Analysis

3.1.3 Whole-Cell Patch-Clamp Recordings
  • Neuron Identification: Visually identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
  • Recording Configuration: Obtain whole-cell voltage-clamp recordings using electrodes (3-5 MΩ) filled with internal solution containing (in mM): 135 Cs-gluconate, 8 CsCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH 7.3, 290 mOsm). Maintain holding potential at -70 mV.
  • Synaptic Current Measurements: Record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence of NMDA receptor blocker (AP5, 50 μM) and GABAA receptor antagonist (picrotoxin, 100 μM). Analyze amplitude, decay kinetics, and paired-pulse ratio (PPR; interstimulus interval 50 ms) to assess presynaptic vs. postsynaptic effects [7].
  • Miniature EPSC Analysis: Add tetrodotoxin (TTX, 1 μM) to isolate action potential-independent release. Analyze frequency and amplitude changes in response to this compound application.
Behavioral Correlates of Synaptic Plasticity
3.2.1 Spatial Learning and Memory Tests
  • Morris Water Maze (MWM) Protocol:
    • Apparatus: Circular pool ( 1.5 m diameter) filled with opaque water (22°C) and a hidden escape platform.
    • Acquisition Phase: Conduct 4 trials daily for 5-6 days, with random starting positions. Administer this compound (dose range: 5-25 mg/kg based on analog studies) or vehicle 30-60 minutes before daily sessions [5].
    • Probe Trial: Remove platform 24 hours after final training session, record time spent in target quadrant and platform crossings.
    • Reversal Learning: Change platform location to assess cognitive flexibility.
  • Passive Avoidance Learning (PAL):
    • Apparatus: Two-compartment chamber (one lighted, one dark).
    • Training: Place animal in lighted compartment; upon entering dark compartment, deliver mild foot shock (0.5 mA, 2 seconds).
    • Testing: Measure latency to enter dark compartment 24 hours post-training. Administer this compound at various timepoints post-training to assess effects on consolidation (dose range: 5-25 mg/kg) [5].
3.2.2 Novel Object Recognition (NOR)
  • Habituation: Allow animals to explore empty testing arena for 10-15 minutes daily for 3 days.
  • Familiarization: Present two identical objects for 5-10 minutes.
  • Testing: After a delay (1-24 hours), replace one familiar object with a novel object. Record exploration time for each object.
  • Drug Administration: Administer this compound at various timepoints to dissect effects on acquisition, consolidation, or retrieval.

Data Analysis and Interpretation

Electrophysiological Data Analysis

Table 2: Key Electrophysiological Parameters and Analytical Approaches

Parameter Measurement Method Interpretation Significance for this compound
fEPSP Slope Initial slope of falling phase (mV/ms) Synaptic strength Enhanced LTP suggests potentiation of synaptic transmission
LTP Magnitude % increase over baseline (typically 30-60 min post-induction) Persistence of synaptic enhancement Greater magnitude indicates stronger facilitation of plasticity
Paired-Pulse Ratio EPSC2/EPSC1 amplitude ratio (50 ms interval) Presynaptic release probability Decreased PPR suggests enhanced release; unchanged suggests postsynaptic mechanism
AMPA/NMDA Ratio AMPA EPSC at -70mV vs NMDA EPSC at +40mV Relative receptor contribution Increased ratio suggests enhanced AMPA receptor function
Coefficient of Variation CV⁻² = mean²/variance Locus of plasticity change Increased CV⁻² suggests presynaptic change; unchanged suggests postsynaptic
Behavioral Data Analysis

Table 3: Behavioral Paradigms and Corresponding Cognitive Measures

Test Primary Measures Cognitive Process Assessed Neural Substrate Expected this compound Effect
Morris Water Maze Escape latency; Target quadrant time; Platform crossings Spatial learning & memory; Cognitive flexibility Hippocampus; Prefrontal cortex Reduced latency; Increased target preference
Passive Avoidance Step-through latency (24h) Aversive memory consolidation Hippocampus; Amygdala Increased retention latency
Novel Object Recognition Discrimination index [(N-F)/(N+F)] Recognition memory; Perceptual learning Perirhinal cortex; Hippocampus Enhanced discrimination at longer delays

Research Gaps and Future Directions

Despite the established role of LTP in learning and the proposed cognitive-enhancing effects of this compound, significant knowledge gaps exist regarding their interconnection. Future research should prioritize:

  • Mechanistic Specificity: Determine whether this compound's effects primarily involve AMPA receptor potentiation, cholinergic enhancement, or a combination of mechanisms. Receptor-specific antagonists in conjunction with this compound application during LTP experiments could clarify this.
  • Dose-Response Characterization: Systematically evaluate a range of concentrations (0.1-100 μM in vitro; 1-50 mg/kg in vivo) to establish optimal dosing for plasticity enhancement and identify potential inverted U-shaped response curves common with cognitive enhancers.
  • Disease Model Efficacy: Assess this compound's effects on LTP in models of age-related cognitive decline, Alzheimer's pathology, and other cognitive disorders to evaluate therapeutic potential.
  • Structural Plasticity: Investigate whether chronic this compound administration influences dendritic spine morphology or neurogenesis in conjunction with LTP enhancement.
  • Network Effects: Employ multi-electrode array or calcium imaging techniques to examine how this compound-modulated LTP affects network dynamics and synchronization in hippocampal circuits.

The ongoing development of novel AMPA receptor potentiators with improved efficacy and safety profiles underscores the continued therapeutic potential of this mechanism [7]. Future studies examining this compound's effects on the interplay between LTP and LTD in enabling precise memory representations [3] will provide a more comprehensive understanding of its potential cognitive benefits.

References

Pramiracetam spatial learning memory rat models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

Pramiracetam's cognitive effects are linked to several key mechanisms supported by animal studies.

  • Increased High-Affinity Choline Uptake (HACU): this compound significantly boosts HACU in the hippocampus, a brain region critical for memory. This action increases the synthesis of the neurotransmitter acetylcholine (ACh), which is essential for encoding new memories, concentration, and cognitive processing [1] [2]. In one study, this increase in choline uptake was reported to be 30-37% [1].
  • Modulation of Nitric Oxide (NO) Activity: Systemic administration of this compound increases nitric oxide synthase (NOS) activity in the rat cerebral cortex [1] [3]. Nitric oxide acts as a vascular dilator, potentially improving cerebral blood flow and delivering more oxygen and nutrients to brain cells [2].
  • Neuroprotective Effects: Several studies indicate that this compound can protect against memory loss induced by amnesia-causing agents like scopolamine and hemicholinium-3 [1]. It has also been reported to improve memory and reduce symptoms like headaches and dizziness in patients with mild brain injuries [1].

The table below summarizes the key evidence from rat model studies:

Study Focus Model/Method This compound Dose & Administration Key Findings
Object Recognition Memory [4] One-trial object recognition test in rats. Measures time spent exploring a novel object vs. a familiar one after a 24-hour retention interval. 30 mg/kg, administered intraperitoneally (i.p.) 30 minutes before the acquisition trial. Significantly improved recognition memory retention after a 24-hour interval. No change in overall exploratory behavior.
Nitric Oxide Synthase Activity [3] Measurement of NOS activity and mRNA expression in the hippocampus and cerebral cortex of rats. 300 mg/kg, administered intraperitoneally (i.p.). ~20% increase in NOS activity in the cerebral cortex. No significant change in hippocampal NOS activity or NOS mRNA expression in either region.
Long-term Memory & Learning [1] Study on long-term memory and learning ability in rats. Administered for seven weeks (specific dose not mentioned in excerpt). Increased long-term memory and learning ability.

Detailed Experimental Protocol: Novel Object Recognition Test

The following protocol is adapted from the 1989 study that successfully demonstrated this compound's efficacy in improving recognition memory in rats [4]. This test is ideal for neurobiological studies as it relies on spontaneous exploratory behavior without reinforcement or rule learning.

1. Experimental Animals

  • Use adult male or female rats (e.g., Sprague-Dawley or Wistar strains).
  • House rats in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
  • Habituate the rats to the testing room and apparatus for several days before the experiment.

2. Drug Preparation and Administration

  • Preparation: Dissolve this compound in a suitable vehicle, such as saline (0.9% NaCl).
  • Dosing Regimen: The effective dose identified in the study is 30 mg/kg [4].
  • Administration: Administer the solution via intraperitoneal (i.p.) injection.
  • Timing: Inject this compound 30 minutes before the acquisition trial to ensure peak drug levels during learning [4].
  • Control Group: Administer an equal volume of the vehicle alone to the control group.

3. Behavioral Testing Procedure The test is conducted over three days in an open-field arena.

  • Day 1: Habituation
    • Place individual rats in the empty testing arena for 5-10 minutes to freely explore.
  • Day 2: Acquisition Trial (T1)
    • Place two identical objects (A1 and A2) in the arena.
    • Allow the rat to explore for a set period (e.g., 3-5 minutes).
    • Record the total time spent exploring both objects. Exploration is defined as directing the nose to the object at a distance < 2 cm or touching it.
  • Day 3: Retention Trial (T2)
    • After a 24-hour retention interval, place the rat back in the arena.
    • Replace one of the familiar objects (A) with a novel object (B).
    • Allow the rat to explore for the same duration as in T1.
    • Record the time spent exploring the familiar object (A) and the novel object (B).

4. Data Analysis

  • Calculate a discrimination index to quantify recognition memory. A common formula is:
    • DI = (Time with Novel Object - Time with Familiar Object) / Total Exploration Time
  • Interpretation: A significantly higher discrimination index in the this compound-treated group compared to the vehicle control group indicates enhanced recognition memory.

Research Workflow and Mechanistic Pathways

The following diagrams, generated with Graphviz, illustrate the experimental workflow and the proposed primary and secondary mechanisms of this compound.

Diagram 1: Experimental Workflow for Novel Object Recognition Testing

This diagram outlines the timeline and key procedures for assessing memory in rats.

G Start Start D1 Day 1: Habituation Free exploration of empty arena Start->D1 D2 Day 2: Acquisition Trial (T1) Explore two identical objects (A1, A2) This compound (30 mg/kg, i.p.) 30 min before D1->D2 D3 24-hour Retention Interval D2->D3 D4 Day 3: Retention Trial (T2) Explore familiar (A) vs. novel object (B) D3->D4 Analysis Data Analysis Calculate Discrimination Index (DI) D4->Analysis Result Enhanced recognition memory if DI (Drug) > DI (Control) Analysis->Result

Diagram 2: Proposed Mechanisms of this compound in the Rat Brain

This diagram summarizes the key neurobiological mechanisms underlying this compound's effects on memory.

G Pram This compound Administration Mech1 Increased High-Affinity Choline Uptake (HACU) Pram->Mech1 Mech2 Increased Nitric Oxide Synthase (NOS) Activity Pram->Mech2 Mech3 Neuroprotective Effects Pram->Mech3 Effect1 Increased Acetylcholine (ACh) Synthesis and Release Mech1->Effect1 Effect2 Increased Cerebral Blood Flow Mech2->Effect2 Effect3 Protection against Memory Impairment Mech3->Effect3 Outcome Improved Memory & Learning - Object Recognition - Spatial Memory Effect1->Outcome Effect2->Outcome Effect3->Outcome

Important Considerations for Researchers

  • Dose Dependency: Effects are dose-dependent. The 30 mg/kg dose was effective for object recognition, while a 300 mg/kg dose was used to affect cortical NOS activity [4] [3]. A dose of 15 mg/kg was ineffective in the object recognition test [4].
  • Solubility and Administration: this compound is fat-soluble. For oral administration in other experimental contexts, it should be taken with a fat source to ensure absorption [2].
  • Choline Depletion: As a racetam, this compound may deplete the body's choline supply. Consider supplementing with a choline source like Alpha-GPC or citicoline in chronic studies to support its mechanism and potentially improve efficacy [1].
  • Limited Human Data: Most robust evidence comes from animal models. Human studies are limited, often small, and frequently focused on populations with cognitive impairments (e.g., dementia, brain injury) rather than healthy subjects [1].

References

Pramiracetam prolyl endopeptidase inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam as a Prolyl Endopeptidase Inhibitor

Prolyl endopeptidase (PREP) is a serine protease that cleaves peptide bonds at the C-terminal of proline residues in peptides and proteins [1]. Inhibition of PREP is a recognized mechanism of action for several nootropic compounds, including this compound [2] [3].

  • Inhibitory Profile: In vitro enzyme kinetics have shown that this compound inhibits PREP activity, with a reported Ki value in the nanomolar to micromolar range [2] [4]. Its effect is specific to PREP compared to other peptide derivatives containing a prolinal group [2].
  • Cognitive Effects: In vivo studies using a passive avoidance learning test in rats demonstrated that PREP inhibitors, including this compound, prevent scopolamine-induced amnesia. The anti-amnesic effect was observed at 24 and 48 hours after training and correlated with the in vitro inhibitory potency [2] [4].
  • Regional Brain Activity: The effect of PREP inhibitors varies across brain regions, with the highest activity in the mesencephalon, followed by the striatum, cerebellum, hippocampus, and hypothalamus. Inhibitors were found to be inactive in the cerebral cortex and medulla oblongata [2].

Quantitative Data on PREP Inhibitors

The table below summarizes quantitative data for this compound and other potent PREP inhibitors from the foundational study.

Compound Name In Vitro Ki Value In Vivo Efficacy (Dose) Key Findings
This compound nM - μM range [2] Effective in anti-amnesic test [2] Specific inhibitor of PREP [2] [3]
Z-Pro-prolinal 5 nM [2] 50-70% inhibition in various rat organs (1 μmol/animal, i.p.) [2] Most effective inhibitor in vitro and in vivo [2]
Z-Val-prolinal nM range [2] Effective in anti-amnesic test [2] Specific inhibitor of PREP [2]
Z-Gly-Pro-CH2Cl nM range [2] Effective in anti-amnesic test [2] Specific inhibitor of PREP [2]
Boc-Pro-prolinal nM range [2] Information not specified in study Specific inhibitor of PREP [2]
Aniracetam nM - μM range [2] Information not specified in study Specific inhibitor of PREP [2]

Experimental Protocol for PREP Inhibition Assay

Here is a detailed methodology for evaluating PREP inhibition, based on standard biochemical approaches and the cited research [2] [1].

Enzyme Source and Preparation
  • Enzyme: Use recombinant human PREP or prepare a cytosolic fraction from rat brain or other tissues via homogenization and centrifugation [1].
  • Inhibitors: Prepare stock solutions of this compound and other test compounds in a suitable solvent like DMSO or buffer, with final solvent concentration not exceeding 1% (v/v) [2].
Enzyme Activity Assay
  • Reaction Mixture: In a final volume of 100-200 μL, combine PREP enzyme, assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4), and the test inhibitor at various concentrations [2] [1].
  • Substrate: Use a synthetic chromogenic or fluorogenic substrate specific to PREP, such as Z-Gly-Pro-pNA (para-nitroanilide). The substrate is hydrolyzed by PREP to release a detectable product [1].
  • Incubation: Pre-incubate the enzyme with the inhibitor for 5-10 minutes at 37°C. Start the reaction by adding the substrate.
  • Control Reactions: Always include:
    • A positive control (reaction with enzyme and substrate, no inhibitor).
    • A negative control (reaction with inactivated enzyme or without enzyme) to account for non-specific hydrolysis.
Detection and Kinetic Analysis
  • Measurement: Monitor the increase in absorbance (if using pNA substrate, read at 405-410 nm) or fluorescence for 10-30 minutes [1].
  • Data Calculation:
    • Calculate enzyme activity as the rate of product formation (e.g., μmol pNA released per minute).
    • Plot reaction velocity against substrate concentration in the presence and absence of inhibitors.
    • Determine the Ki value (inhibition constant) by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive) using software like GraphPad Prism.
In Vivo Validation (Anti-amnesic Effect)
  • Animal Model: Use rats or mice, approved by an Institutional Animal Care and Use Committee.
  • Amnesia Induction and Testing:
    • Administer the PREP inhibitor (e.g., 1 μmol/animal intraperitoneally) prior to training in a behavioral test like the passive avoidance task.
    • Induce amnesia with scopolamine (e.g., 1 mg/kg, i.p.) administered after the training trial.
    • Test for memory retention 24 and 48 hours later. Longer latencies to enter the dark compartment indicate better memory retention and anti-amnesic effect [2].

PREP Inhibitor Testing Workflow

The following diagram outlines the key steps for evaluating PREP inhibitors from in vitro to in vivo stages.

G Start Start Assay InVitro In Vitro Kinetics Start->InVitro  Enzyme + Substrate IC50 Determine IC₅₀ InVitro->IC50  Vary Inhibitor Dose Ki Calculate Kᵢ IC50->Ki  Data Modeling InVivo In Vivo Validation Ki->InVivo  Select Candidates Analyze Analyze Pathway InVivo->Analyze  Behavioral Data End Interpret Results Analyze->End

PREP Inhibition and Cognitive Enhancement Pathway

This diagram illustrates the proposed mechanism by which this compound and other PREP inhibitors exert anti-amnesic effects.

G PREPInhib This compound/Z-Pro-prolinal PREP Prolyl Endopeptidase (PREP) PREPInhib->PREP  Inhibits CognitiveEffect Improved Memory & Anti-amnesic Effect PREPInhib->CognitiveEffect  Prevents Neuropeptides Bioactive Neuropeptides (e.g., Substance P) PREP->Neuropeptides  Cleaves Neuropeptides->CognitiveEffect  Modulates Scopolamine Scopolamine Challenge Scopolamine->CognitiveEffect  Induces Amnesia

Key Conclusions for Researchers

  • Established Efficacy: this compound is a specific PREP inhibitor at nanomolar to micromolar concentrations, with demonstrated efficacy in preventing memory deficits in animal models [2] [3].
  • Research Context: The foundational data, while robust, is from 1987. The PREP inhibition mechanism remains relevant, with recent studies exploring novel inhibitors for conditions like steatohepatitis [1].
  • Protocol Basis: The provided assay protocol offers a reliable method for confirming and expanding on these findings. For the most current supplier information on this compound, researchers can consult biochemical suppliers like Sigma-Aldrich [3].

References

Pramiracetam preparation and solubility for research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solubility of Pramiracetam

The table below summarizes the key chemical identifiers and physical properties of this compound as reported in the literature [1].

Property Description / Value
CAS Number 68497-62-1 [1] [2] [3]
Molecular Formula C14H27N3O2 [1] [4]
Molecular Weight 269.38 g/mol [1]
Melting Point 47-48 °C [1]
Form White to beige powder [1]
pKa 14.76 ± 0.46 (Predicted) [1]

This compound is a fat-soluble compound [5]. The following table details its solubility in various solvents based on available data.

Solvent Solubility Notes
Water Soluble (10 mg/mL, clear solution) [1]
Fat-based Solvents Soluble As a fat-soluble compound, absorption is improved when taken with a dietary fat source [5] [6]. It does not dissolve well in nonfat liquids [6].
Ethanol Information Missing Used in purification processes [7]. Exact solubility data not found.
Dichloromethane Information Missing Used as a reaction medium in synthesis [7]. Exact solubility data not found.

Detailed Protocol for Preparation of this compound Sulfate

The following detailed synthesis protocol is adapted from a patented preparation method for this compound sulfate (CN104341333A) [7]. This method emphasizes the use of a water-organic solvent system to improve efficiency and reduce environmental impact.

Key Advantages of this Method:

  • Efficiency: The water-organic solvent system allows for direct acylation without needing to isolate the intermediate.
  • Purity: The final product is obtained with high purity through a simple refining process.
  • Environmentally Friendly: Reduces the use of organic solvents and simplifies the post-reaction treatment steps [7].
Reaction Scheme

The synthesis is a two-step process:

  • Ammonolysis: Reaction of 2-(2-oxopyrrolidin-1-yl)acetamide with N,N-diisopropylaminoethyl chloride hydrochloride to form the this compound base.
  • Salification: Reaction of the this compound base with sulfuric acid to form the final This compound sulfate product [7].

The workflow for this synthesis is as follows:

G Start Start of Synthesis Step1 Ammonolysis Reaction Reactor: Water/Dichloromethane Reactants: 2-(2-oxopyrrolidin-1-yl)acetamide & N,N-diisopropylaminoethyl chloride HCl Base: NaOH solution Start->Step1 Step2 Phase Separation Organic phase: this compound base in Dichloromethane Step1->Step2 Step3 Solvent Switch Distill off Dichloromethane Add Toluene Step2->Step3 Step4 Salification Add Sulfuric Acid in Ethanol Form this compound Sulfate Salt Step3->Step4 Step5 Crystallization & Isolation Cool, crystallize, filter Wash with Toluene and Ether Step4->Step5 Step6 Drying & Final Product Vacuum dry Obtain this compound Sulfate Step5->Step6

Step-by-Step Procedure

Step 1: Ammonolysis Reaction

  • Charge a 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 150 mL of water and 50 mL of dichloromethane.
  • Add 15.6 g (0.1 mol) of 2-(2-oxopyrrolidin-1-yl)acetamide and 22.4 g (0.1 mol) of N,N-diisopropylaminoethyl chloride hydrochloride into the reactor.
  • Start mechanical stirring and heat the mixture to 40°C.
  • Slowly add a 30% sodium hydroxide solution (adjust amount as needed, approximately 0.2 mol) while maintaining the reaction temperature below 50°C.
  • After the addition, continue stirring at 40-45°C and monitor the reaction by TLC until the reaction is complete (typically 2-3 hours).
  • Once complete, stop stirring and allow the reaction mixture to stand for layer separation.

Step 2: Phase Separation and Solvent Switch

  • Separate the lower organic layer (dichloromethane containing the this compound base).
  • Transfer the organic layer to a distillation apparatus and distill under reduced pressure at 40-45°C to recover most of the dichloromethane.
  • Once dichloromethane is removed, add 100 mL of toluene to the residue.

Step 3: Salification to Form this compound Sulfate

  • Heat the toluene solution containing the this compound base to 50°C.
  • Slowly add a solution of 4.9 g (0.05 mol) of concentrated sulfuric acid in 20 mL of anhydrous ethanol dropwise into the toluene solution, maintaining the temperature at 50-55°C.
  • After the addition, cool the reaction mixture slowly to room temperature and then further to 0-5°C in an ice bath to crystallize the product.
  • Maintain the low temperature for 1-2 hours to complete the crystallization.

Step 4: Isolation and Purification

  • Filter the crystallized product under vacuum to collect the solid filter cake.
  • Wash the filter cake successively with cold toluene (20 mL) and anhydrous diethyl ether (20 mL).
  • Transfer the wet product to a vacuum drying oven.
  • Dry at 50°C under reduced pressure until a constant weight is achieved to obtain this compound sulfate as a white crystalline solid.

Proposed Mechanism of Action & Research Applications

This compound's primary mechanism is understood to be the enhancement of high-affinity choline uptake (HACU) in the hippocampus, a brain region critical for memory [5] [6]. This is distinct from directly binding to major neurotransmitter receptors.

The following diagram illustrates this cholinergic pathway and other hypothesized mechanisms:

G This compound This compound HACU ↑ High-Affinity Choline Uptake (HACU) This compound->HACU  Primary Action NO ↑ Neuronal Nitric Oxide Synthase (NOS) Activity This compound->NO  Secondary Action ACh Increased Acetylcholine (ACh) Synthesis & Availability HACU->ACh Cognition Improved Memory, Learning, and Cognitive Function ACh->Cognition CBF ↑ Cerebral Blood Flow NO->CBF CBF->Cognition

Based on this mechanism, key research applications for this compound include:

  • Memory and Learning Studies: Investigating its potent effects on memory formation and retention in models of cognitive impairment [5] [6].
  • Cholinergic System Research: As a tool to study HACU and cholinergic neurotransmission without directly stimulating acetylcholine receptors [5].
  • Neuroprotection: Exploring its potential to support cognitive function after brain injury, during surgery, or in age-related cognitive decline models [6].

Important Research Considerations

  • Regulatory Status: this compound is an unapproved new drug in the United States and is not a dietary supplement. It is legally sold for research purposes [8].
  • In Vitro Testing: For cell-based assays, remember that this compound is fat-soluble. Its vehicle should be a suitable lipid-based solvent (e.g., DMSO), and appropriate controls must be included.

References

Comprehensive Research Synthesis and Experimental Protocols for Pramiracetam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pramiracetam

This compound is a synthetic nootropic compound belonging to the racetam family of cognitive-enhancing agents, first developed by Parke-Davis in the late 1970s. This lipophilic compound is chemically designated as N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide and is structurally characterized by a dipropan-2-ylaminoethyl group substitution that enhances its potency and blood-brain barrier penetration compared to earlier racetams like piracetam. [1] [2]

Originally investigated for cognitive impairment in Alzheimer's disease and other dementias, this compound has demonstrated potent cognitive-enhancing properties in preclinical models, showing approximately 30-times greater potency than piracetam in some assays. [1] While it has been approved in some European countries under brand names including Pramistar, Neupramir, and Remen for cognitive disorders, in the United States it is classified as an unapproved pharmaceutical and is typically available only as a "research compound." [1] [3] [4] This comprehensive research synthesis provides technical protocols and analytical frameworks for investigating this compound's mechanisms and potential applications in neurological disorders.

Chemical and Pharmacological Profile

Chemical Properties

Table 1: Fundamental Chemical and Pharmacological Properties of this compound

Property Specification
Chemical Formula C14H27N3O2
Molecular Weight 269.389 g/mol
CAS Registry Number 68497-62-1
Chemical Structure Pyrrolidone derivative with diisopropylaminoethyl side chain
Solubility Lipid-soluble; poor water solubility
Bioavailability Approximately 90%
Protein Binding Not fully characterized
Metabolism Not extensively studied; likely minimal hepatic transformation
Primary Excretion Renal (as unchanged compound)

This compound exhibits high lipid solubility, which facilitates its efficient crossing of the blood-brain barrier but necessitates administration with lipid carriers for optimal absorption. [1] [2] The compound demonstrates exceptional stability across various pH conditions and environmental stressors, with degradation primarily occurring only under alkaline conditions. [5] Its chemical stability profile makes it suitable for various formulation approaches, though compatibility with specific excipients must be verified through preformulation studies.

Pharmacological Characteristics

This compound's pharmacological profile is characterized by several distinctive features:

  • Dosage Range: Effective doses in human studies typically range from 250-400 mg administered up to three times daily, with total daily doses often reaching 1200-2400 mg. [1] [2]
  • Administration Considerations: Due to its lipophilic nature, this compound should be administered with a fat source such as fish oil, MCT oil, or dietary lipids to enhance bioavailability. [1] [2]
  • Onset and Duration: Effects are typically reported within 1-2 hours post-administration, with cognitive enhancements potentially persisting for up to 24 hours based on animal retention studies. [1]
  • Dose-Response Relationship: Research suggests this compound exhibits an inverted U-shaped dose-response curve, indicating optimal efficacy at moderate doses with potential diminution of effects at higher concentrations. [2]

Mechanisms of Action

This compound exerts its cognitive-enhancing effects through multiple complementary mechanisms that primarily target neurotransmitter systems and cerebral metabolism. The compound's effects are mediated through several well-established pathways:

G cluster_cholinergic Cholinergic System cluster_nitric Nitric Oxide System cluster_neuroprotective Neuroprotective Effects This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU NOS NOS Activity Activation This compound->NOS Mitochondrial Mitochondrial Function This compound->Mitochondrial AChSynthesis Acetylcholine Synthesis HACU->AChSynthesis AChRelease Acetylcholine Release AChSynthesis->AChRelease CognitiveEffects Memory Formation Learning Capacity Neuroplasticity AChRelease->CognitiveEffects NO Nitric Oxide Production NOS->NO Vasodilation Cerebral Vasodilation NO->Vasodilation BloodFlow Increased Cerebral Blood Flow Vasodilation->BloodFlow Antioxidant Antioxidant Effects Mitochondrial->Antioxidant Neuroprotection Neuronal Protection Cellular Resilience Antioxidant->Neuroprotection

Figure 1: Comprehensive Signaling Pathways of this compound Action

Cholinergic System Enhancement

The primary mechanism of this compound involves potentiation of the cholinergic system through several distinct actions:

  • High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus, a brain region critical for memory formation and consolidation. This action boosts the availability of choline, the rate-limiting precursor for acetylcholine synthesis. [1]
  • Acetylcholine Synthesis and Release: By enhancing choline transport into neurons, this compound facilitates increased acetylcholine synthesis and release at synaptic terminals. Acetylcholine serves as a crucial neurotransmitter for encoding new memories, sustaining attention, and maintaining cognitive processing. [1] [2]
  • Receptor Interactions: Evidence suggests this compound may act as a modulator of muscarinic acetylcholine receptor M5, though its precise receptor interactions remain incompletely characterized. [4]
Nitric Oxide-Mediated Cerebrovascular Effects

This compound significantly influences cerebral blood flow through nitric oxide-dependent mechanisms:

  • Nitric Oxide Synthase Activation: Administration of this compound (300 mg/kg i.p. in rats) increases neuronal nitric oxide synthase (NOS) activity in the cerebral cortex by approximately 20%, with enhanced effects (up to 40% increase) observed when co-administered with lithium chloride. [6]
  • Cerebral Vasodilation: Increased nitric oxide production promotes relaxation of cerebrovascular smooth muscle, resulting in vasodilation and improved cerebral perfusion. [1]
  • Oxygen and Nutrient Delivery: Enhanced cerebral blood flow facilitates improved delivery of oxygen and metabolic substrates to active brain regions, supporting optimal neuronal function during cognitive tasks. [1]
Neuroprotective and Metabolic Effects

Beyond its acute cognitive effects, this compound demonstrates several neuroprotective properties:

  • Mitochondrial Function: this compound may improve the efficiency of mitochondrial ATP production, enhancing cellular energy availability for cognitive processes. [2]
  • Antioxidant Properties: While less potent than dedicated antioxidant compounds, this compound may contribute to reduction of oxidative stress in neural tissues. [5]
  • Epigenetic Modulation: Related racetam compounds like piracetam have demonstrated protective effects against psychostimulant-induced alterations in sirtuin expression patterns, suggesting potential epigenetic stabilization properties that may extend to this compound. [7]

Preclinical Evidence and Experimental Data

Cognitive Enhancement Studies

Table 2: Summary of Key Preclinical Findings for this compound

Study Type Model System Dosage Key Findings Reference
Memory Retention Rat one-trial test Not specified Significant improvement in retention lasting 24 hours [1]
NOS Activation Rat cortical homogenates 100-300 mg/kg (i.p.) 20% increase in cortical NOS activity at 300 mg/kg; 40% increase with LiCl co-administration [6]
Brain Wave Normalization Aged Fisher-344 rats Not specified Normalized abnormal EEG profiles; restored theta wave activity [1]
Cholinergic Effects Rat hippocampal tissue Not specified Significant increase in high-affinity choline uptake (HACU) [1]
Neuroprotection Astrocyte cultures 10 μM Prevented psychostimulant-induced SIRT expression changes [7]
Experimental Protocols for Key Preclinical Studies
4.2.1 Protocol for Assessing NOS Activity Modulation

Objective: To evaluate the effects of this compound on nitric oxide synthase activity in rodent cerebral cortex.

Materials:

  • Adult Wistar or Sprague-Dawley rats (200-250g)
  • This compound solution (prepared in saline or vehicle)
  • Lithium chloride (for potentiation studies)
  • Homogenization buffer (50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
  • NOS activity assay kit or components for radioactive citrulline assay
  • Tissue homogenizer
  • Centrifuge

Methodology:

  • Animal Grouping and Dosing:

    • Divide animals into treatment groups (n=6-8 per group)
    • Administer this compound intraperitoneally at doses of 100 mg/kg and 300 mg/kg
    • For potentiation studies, pretreat animals with LiCl (3 mEq/kg i.p.) 24 hours before this compound administration
    • Include vehicle-treated control group
  • Tissue Preparation:

    • Sacrifice animals 1-2 hours post-administration
    • Rapidly dissect cerebral cortex and hippocampus
    • Homogenize tissues in ice-cold buffer (1:10 w/v)
    • Centrifuge homogenates at 10,000×g for 15 minutes at 4°C
    • Collect supernatant for NOS activity assessment
  • NOS Activity Assay:

    • Utilize radioactive [³H]arginine to citrulline conversion assay or commercial colorimetric kit
    • Incubate supernatants with reaction buffer containing NADPH, CaCl₂, calmodulin, and arginine
    • Terminate reaction after 30-60 minutes at 37°C
    • Separate [³H]citrulline using cation exchange chromatography
    • Quantify radioactivity by liquid scintillation counting
  • Data Analysis:

    • Express NOS activity as pmol citrulline formed/min/mg protein
    • Compare treatment groups using one-way ANOVA with post-hoc testing
    • Significance threshold: p<0.05

Expected Outcomes: this compound at 300 mg/kg should produce approximately 20% increase in cortical NOS activity without affecting hippocampal NOS. LiCl pretreated animals may show enhanced response (up to 40% increase). [6]

4.2.2 Protocol for Memory Retention Studies

Objective: To assess this compound's effects on memory consolidation and retention using a one-trial learning paradigm.

Materials:

  • Rodent behavioral testing apparatus (passive/active avoidance or Morris water maze)
  • Video tracking system
  • This compound solutions in appropriate vehicle

Methodology:

  • Habituation: Acclimate animals to testing environment for 3 days
  • Drug Administration: Administer this compound or vehicle 30-60 minutes before training session
  • Training: Conduct single-trial learning task
  • Retention Testing: Assess memory retention at 24 hours and 7 days post-training
  • Statistical Analysis: Compare retention latencies or errors between groups using appropriate statistical tests

Key Parameters: Dose-response relationship, duration of effect, specificity to memory processes. [1]

Regulatory Status and Safety Considerations

Regulatory Classification

This compound occupies a complex regulatory position across different jurisdictions:

  • United States: Classified by the FDA as an unapproved new drug, not recognized as a dietary supplement. The FDA has issued warnings to companies illegally marketing racetam compounds. [3]
  • European Markets: Approved in several European countries as a prescription medication under brand names including Pramistar, Neupramir, and Remen for cognitive disorders, dyslexia, and ADHD-related memory impairments. [1] [4]
  • Research Compound Status: In the U.S., this compound is primarily available as an over-the-counter research chemical not intended for human consumption. [1]
Safety and Toxicity Profile

Comprehensive toxicological data for this compound remains limited, though available evidence suggests:

  • Acute Toxicity: Animal studies indicate a high safety margin with LD₅₀ values exceeding 2500 mg/kg in rodent models. [5]
  • Adverse Effects: Human tolerability studies report minimal side effects at recommended doses, though headache may occur, potentially related to cholinergic activation and potentially mitigated by choline supplementation. [1]
  • Drug Interactions: Formal interaction studies are limited, though caution is advised with concomitant use of cholinergic agents or compounds affecting cerebral blood flow. [4]

Research Applications and Future Directions

Potential Therapeutic Applications

Based on existing mechanistic and preclinical evidence, this compound research may focus on several therapeutic areas:

  • Age-Related Cognitive Decline: The compound's ability to enhance cholinergic function and cerebral blood flow addresses key pathologies in cognitive aging. [1]
  • Post-Stroke Cognitive Recovery: Potential application in restoring cognitive function following stroke or traumatic brain injury, leveraging its neuroprotective and plasticity-enhancing properties. [1]
  • Neurodegenerative Conditions: Possible adjunctive use in Alzheimer's disease and other dementias, though clinical evidence remains limited. [4]
  • Sensorineural Hearing Loss: Combination formulations with vasodilators and antioxidants show promise for cochlear protection, based on related racetam research. [5]
Research Gaps and Limitations

Current this compound research faces several significant limitations:

  • Insufficient Clinical Evidence: Well-controlled, large-scale human trials are notably lacking, with most human data derived from small, older studies. [3]
  • Mechanistic Uncertainties: While several pathways have been identified, the complete molecular mechanisms underlying this compound's cognitive effects remain incompletely characterized. [2]
  • Long-Term Safety Data: Chronic toxicity profiles and long-term safety data in humans are not well-established. [3]
  • Formulation Challenges: The compound's poor water solubility presents challenges for delivery system development. [5]

Experimental Design and Methodological Considerations

Comprehensive Research Workflow

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Translation cluster_analytical Analytical Development PC1 In Vitro Studies Mechanism Elucidation PC2 Animal Behavioral Testing PC1->PC2 PC3 Toxicology & Safety Assessment PC2->PC3 C1 Formulation Development PC3->C1 C2 Phase I-II Trials Safety & Dosing C1->C2 C3 Phase III Trials Efficacy & Monitoring C2->C3 A1 Compound Characterization A2 Bioanalytical Method Development A1->A2 A3 Stability & Compatability A2->A3 A3->C1

Figure 2: Integrated Research Workflow for this compound Investigation

Protocol for Formulation Development and Compatibility Testing

Objective: To develop stable this compound formulations and assess compatibility with excipients.

Materials:

  • This compound reference standard
  • Pharmaceutical excipients (lactose, microcrystalline cellulose, magnesium stearate, etc.)
  • DSC instrumentation
  • FTIR spectrometer
  • X-ray powder diffractometer
  • Stability chambers

Methodology:

  • Preformulation Screening:

    • Conduct DSC analysis of this compound alone and in 1:1 binary mixtures with excipients
    • Perform FTIR spectroscopy to detect potential interactions
    • Utilize XRPD to assess polymorphic changes
  • Formulation Development:

    • Develop capsule formulations incorporating solubility enhancers
    • Optimize for flow properties and dissolution characteristics
    • Consider lipid-based delivery systems to enhance bioavailability
  • Stability Assessment:

    • Subject formulations to ICH stability conditions (25°C/60%RH, 40°C/75%RH)
    • Monitor appearance, assay, and degradation products over 0, 1, 3, and 6 months
    • Conduct photostability testing as per ICH Q1B guidelines

Analytical Methods:

  • Develop and validate HPLC-UV methods for this compound quantification
  • Utilize accelerated stability models to predict shelf-life
  • Assess dissolution profiles in physiologically relevant media [5]

Conclusion

This compound represents a potent cognitive-enhancing agent with a distinctive multi-mechanistic profile centered on cholinergic enhancement, nitric oxide-mediated cerebrovascular effects, and potential neuroprotective properties. While substantial preclinical evidence supports its potential therapeutic applications, methodological rigor in experimental design remains essential to advance understanding of this compound. Researchers should prioritize well-controlled studies addressing significant gaps in mechanistic understanding, clinical efficacy, and long-term safety profiles. The protocols and analytical frameworks provided in this synthesis offer comprehensive guidance for systematic investigation of this compound's properties and potential applications in neurological disorders and cognitive enhancement.

References

Pramiracetam solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam Solubility Profile

The table below summarizes quantitative solubility data for this compound in various solvents, which is fundamental for planning experimental protocols [1].

Solvent Temperature (°C) Solubility (mg/mL) Notes
Oil (e.g., Safflower/Olive) 85°C 4500 Forms a colloid upon cooling to room temperature [1].
Absolute Ethanol 23.3°C 851 Demonstrates significant solubility at room temperature [1].
Propylene Glycol 23.3°C 22.9 Shows limited solubility [1].
Water 23.3°C 5.2 Very low solubility in aqueous solutions [1].
Oil (e.g., Safflower/Olive) 23.3°C <10 Negligible solubility in fats at room temperature [1].

Experimental Protocols for Solubilization

Here are detailed methodologies for the key approaches to solubilizing this compound, derived from the scientific context of the provided data.

Lipid-Based Solubilization and Administration

This method is directly supported by this compound's characterization as a fat-soluble compound and its high solubility in heated oil [2] [3] [1].

  • Workflow Overview:

    G A Start: this compound Powder B Select Lipid Carrier A->B C Heat Oil to ~85°C B->C D Dissolve this compound C->D E Cool to Room Temp D->E F Result: Colloidal Dispersion E->F

  • Procedure:

    • Select a Lipid Carrier: Use a high-quality fat source such as medium-chain triglyceride (MCT) oil, fish oil, or a 95/5 mixture of safflower and olive oil [2] [1].
    • Heat the Oil: Gently heat the selected oil to approximately 85°C.
    • Dissolve the Compound: Add the required mass of this compound powder to the heated oil and stir until fully dissolved. The solubility at this temperature is high (4500 mg/mL) [1].
    • Note on Final State: Upon cooling, the this compound will fall out of solution, forming a colloidal dispersion (a homogeneous, cloudy mixture where the particles do not settle) rather than a true solution [1]. This is a normal and expected outcome for this method.
Ethanol-Based Solubilization

This protocol utilizes this compound's significant solubility in absolute ethanol at room temperature, which was measured at 851 mg/mL [1].

  • Workflow Overview:

    G A Start: this compound Powder B Use Absolute Ethanol A->B C Mix at Room Temperature B->C D Result: Ethanol Solution C->D E Proceed with in-vitro studies D->E F Evaporate for further processing D->F

  • Procedure:

    • Solvent Preparation: Use absolute ethanol (anhydrous, 99%+ purity) for the best results.
    • Dissolution: At room temperature (e.g., 23.3°C), add this compound powder to the ethanol and stir. No heating is required.
    • Application: This solution can be used directly for specific in-vitro studies. Alternatively, the ethanol can be evaporated under a gentle stream of nitrogen or via rotary evaporation to obtain the drug in a form suitable for further formulation development, such as loading into other delivery systems.

Advanced Formulation Strategies

For more sophisticated drug delivery applications, the scientific literature suggests advanced nanocarrier systems to enhance the solubility and bioavailability of challenging drugs like racetams.

  • Micellar Drug Delivery: Surfactants can self-assemble into micelles above a critical concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, effectively solubilizing them in aqueous environments. This strategy can improve the drug's absorption rate and bioavailability [4].
  • Nanoemulsion Technology: Creating a oil-in-water nanoemulsion is a promising strategy. This involves using surfactants to stabilize nanoscale droplets of an oil-containing this compound within an aqueous continuous phase. Nanoemulsions can enhance drug solubility, protect the compound from degradation, and improve absorption, particularly for targeting the brain [5].

Frequently Asked Questions (FAQs)

Q1: Is this compound water-soluble? While often described as fat-soluble, experimental data shows it has very low but measurable solubility in water at approximately 5.2 mg/mL at room temperature [1]. Anecdotal user reports also confirm it dissolves easily in small amounts of water [6]. However, for optimal absorption and efficacy, administration with a fat source is strongly recommended.

Q2: Why is my this compound mixture cloudy after using the heated oil method? This is expected. The resulting colloidal dispersion is normal and indicates a successful formulation. The cloudiness is due to the fine dispersion of the drug within the oil after it falls out of solution upon cooling [1].

Q3: What is the recommended daily dosage for experimental use? Commonly cited dosages in research contexts range from 250 mg to 400 mg, taken up to three times daily, yielding a total daily intake between 750 mg and 1200 mg [2] [1]. It is advised to start at the lower end of this range.

References

Pramiracetam optimal administration timing

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam Pharmacokinetic Data Summary

The table below consolidates key pharmacokinetic parameters from human studies for experimental design reference.

Parameter Findings from Clinical Studies Citations
Time to Peak Plasma Concentration (T~max~) 2 - 3 hours post-administration. [1]
Elimination Half-Life (T~1/2~) 4.5 - 6.5 hours (high inter-individual variability reported, range of 2-8 hours). [2] [1]
Total Daily Dosage in Studies 1200 mg, typically divided as 400 mg three times daily or 600 mg twice daily. [3] [4] [5]
Effect Duration (Anecdotal) Approximately 4 to 7 hours per dose. [3] [4]
Absorption Rate Consideration Absorption is faster from a solution than from a tablet formulation. [2]

Recommended Administration Protocols

For your experimental protocols, consider these administration schedules derived from clinical research.

  • Optimal Timing & Splitting Doses To maintain stable plasma levels, a total daily dose of 1200 mg can be split. You can administer 400 mg at 8:00, 13:00, and 18:00 or 600 mg at 8:00 and 14:00 [3] [4] [5]. The twice-daily regimen may improve subject compliance.

  • Administration with Food this compound is fat-soluble [3] [6] [5]. For optimal absorption, administer doses with a food-containing fats, such as a standard breakfast or lunch. A low-fat or fasted state may reduce bioavailability.

Mechanism of Action & Experimental Considerations

This diagram illustrates the primary known and hypothesized mechanisms of this compound, which underpin the recommended protocols.

Key experimental factors to consider based on its mechanism:

  • Choline Depletion: this compound increases acetylcholine synthesis, which can deplete choline reserves and cause headaches in subjects [3] [5]. Consider co-administering a choline source (e.g., Alpha-GPC) in your study design.
  • Emotional Blunting: A reported effect is "emotional blunting" or reduced social anxiety, which may be a relevant variable for behavioral studies [3] [4] [5].
  • Formulation: The absorption rate differs between solution and tablet forms [2]. Standardizing the formulation is critical for consistent results.

Frequently Asked Questions (FAQs)

  • Q: What is the evidence base for this compound's effects in humans? A: Clinical studies have primarily investigated its effects on individuals with conditions like age-related memory impairment, cognitive deficits from brain injury, or dementia [3] [6] [5]. Data on its cognitive effects in fully healthy young adults is more limited.

  • Q: How should this compound powder be administered in animal or human studies? A: Due to its fat solubility and poor water solubility, this compound powder should not be mixed solely with water [5]. For accurate dosing and absorption, suspend or dissolve it in a suitable lipid vehicle for your model system.

  • Q: Are there any known drug interactions? A: One rodent study noted that pretreatment with Lithium Chloride (LiCl) potentiated the effect of this compound on cortical nitric oxide synthase activity [7]. A comprehensive clinical interaction profile is not fully established.

The pharmacokinetic data is primarily from older studies. For the most current regulatory and safety information, please consult official resources and conduct a thorough literature review for your specific research context.

References

Pramiracetam choline supplementation necessity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Design & Protocols

For researchers designing studies involving pramiracetam, here are key considerations and methodologies based on preclinical and clinical models.

1. Dosing and Administration

  • This compound Dosage: Human studies often use a total daily dose of 1200 mg, typically divided into two 600 mg or three 400 mg doses throughout the day [1] [2]. Initial research should start at the lower end of the effective range.
  • Choline Sources: Common supplemental sources used in research and anecdotally include:
    • Alpha-GPC (Alpha-glycerylphosphorylcholine)
    • Citicoline (CDP-Choline) [2] [3]
  • Administration Note: this compound is fat-soluble. For optimal absorption in animal or human studies, it should be administered with a dietary fat source (e.g., coconut oil, MCT oil) and not solely with water [4] [1].

2. Reference Experimental Models

  • Animal Model (Aged Rats): A classic study on piracetam (a parent compound) found that chronic administration of a combination of piracetam and choline for one week, with an additional acute dose 30 minutes before behavioral testing, produced a significantly greater improvement in memory retention in aged rats than either substance alone [5] [6]. This model can be adapted for this compound research.
  • Human Model (Cognitive Impairment): In a double-blind randomized controlled trial with young adults who had brain injuries, this compound administration improved both short- and long-term memory. The positive effects were observed even after the treatment was discontinued [2].

Troubleshooting Common Scenarios

The table below outlines potential issues and research considerations related to this compound use.

Scenario Issue Recommended Action
Headaches Occurs in some subjects, often attributed to high choline demand depleting reserves [1]. Introduce a choline source (e.g., Alpha-GPC, Citicoline). Consider adjusting the this compound-to-choline ratio [1] [2].
Variable Response Significant individual differences in cognitive effects are common in nootropic research [7]. Systematically adjust dosage and choline source in controlled conditions. Account for factors like diet, age, and baseline cognitive function.
Minimal Cognitive Effects Subject reports no noticeable improvement. Verify dosage, administration with fats, and source purity. Consider using more sensitive, task-specific cognitive assays rather than subjective reports.

Mechanism of Action Workflow

The following diagram illustrates the cholinergic mechanism of this compound and the rationale for choline supplementation, based on described research.

G This compound This compound Administration HACU ↑ High-Affinity Choline Uptake (HACU) This compound->HACU Primary Action ACh_Synthesis ↑ Acetylcholine (ACh) Synthesis & Release HACU->ACh_Synthesis Uses Choline Choline_Demand ↑ Demand for Choline HACU->Choline_Demand Cognitive_Effect Cognitive Enhancement: Memory, Learning, Focus ACh_Synthesis->Cognitive_Effect Depletion Potential Choline Depletion Choline_Demand->Depletion If inadequate supply Choline_Supplement Choline Supplementation (Alpha-GPC, Citicoline) Choline_Supplement->ACh_Synthesis Provides Substrate Choline_Supplement->Depletion Prevents Headache Side Effects (e.g., Headache) Depletion->Headache

  • Choline Supplementation is Advisable: The preponderance of mechanistic and anecdotal evidence strongly supports co-administering a choline source with this compound to support its primary mechanism of action and improve experimental outcomes [4] [1] [2].
  • Focus on Acetylcholine System: Your research protocols and assays should be designed to monitor changes in the cholinergic system, as this is the most well-documented pathway for this compound's activity [4] [8] [3].
  • Acknowledge Evidence Limitations: Be mindful that while the cholinergic mechanism is well-supported, much of the direct human data comes from small-scale studies or investigations in cognitively impaired populations, not healthy adults [7] [2]. More robust clinical trials are needed to fully characterize its effects.

References

Mechanism of Action & Theoretical Basis for Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding pramiracetam's proposed mechanisms is crucial for designing dose-response experiments. The compound's effects are not attributed to a single receptor but rather to several indirect actions in the brain.

The table below summarizes the key mechanisms supported by scientific literature:

Proposed Mechanism Biological Effect Experimental Evidence & Notes
Increased High-Affinity Choline Uptake (HACU) [1] [2] Boosts acetylcholine synthesis and availability in the hippocampus, supporting memory and learning [1]. Considered a primary mechanism. Animal studies show a 30-37% increase in choline uptake [2].
Modulation of Muscarinic M5 Receptor [3] Listed as a primary molecular target, though the exact effect is not specified [3]. Based on database information; specific pharmacological action (e.g., agonist/antagonist) is not detailed.
Increased Nitric Oxide (NO) Production [1] [2] Enhances cerebral blood flow, improving oxygen and nutrient delivery to brain cells [1]. Animal studies suggest this mechanism improves cerebral circulation [2].
Potentiation of AMPA Receptor Signaling (Related Racetams) [4] Enhances fast synaptic transmission mediated by glutamate, which is crucial for synaptic plasticity and LTP [4]. Evidence is from studies on structurally related compounds (e.g., BRS-015), not this compound itself [4].

The following diagram illustrates the logical relationship between these proposed mechanisms and the resulting physiological and cognitive effects.

G This compound This compound MOA1 Increased HACU This compound->MOA1 MOA2 Muscarinic M5 Modulation This compound->MOA2 MOA3 ↑ Nitric Oxide (NO) This compound->MOA3 MOA4 AMPA Receptor Potentiation* This compound->MOA4 Effect1 ↑ Acetylcholine Synthesis MOA1->Effect1 Effect2 Unknown Pathway MOA2->Effect2  Mechanism Not Elucidated Effect3 Vasodilation MOA3->Effect3 Effect4 ↑ Synaptic Transmission MOA4->Effect4  *Based on related compounds Outcome1 Enhanced Memory & Learning Effect1->Outcome1 Outcome2 Improved Focus Effect1->Outcome2 Effect2->Outcome2 Outcome3 ↑ Cerebral Blood Flow Effect3->Outcome3 Outcome4 Synaptic Plasticity & LTP Effect4->Outcome4

Human Dosing Data from Clinical Studies

The table below consolidates the limited dosage information available from human studies. This can serve as a starting point for defining your experimental dose ranges.

Context / Population Dosage Regimen Key Findings / Note
General Nootropic Use [1] 250–400 mg, up to 3 times daily. A common dosage cited for cognitive enhancement. Should be taken with a fat source for absorption [1].
Alzheimer's Disease Trial [5] Doses up to 4,000 mg daily. Study concluded that these doses were unlikely to confer symptomatic benefit. The study noted an inverted U-shaped dose-response curve [5].
Pharmacokinetic Study [2] [6] Single doses of 400, 800, 1,200, and 1,600 mg. Peak plasma concentrations were reached between 2–3 hours post-administration. This study did not assess efficacy [2] [6].
Brain Injury / Memory Impairment [2] 1,200 mg daily, divided as 2x600 mg or 3x400 mg. Reported improvements in some small studies, but evidence is limited [2].

Frequently Asked Questions for a Technical Support Center

Q1: What is the most critical factor to consider when designing a this compound dose-response experiment? A1: The inverted U-shaped dose-response curve is paramount [5]. This means that efficacy increases with dose only up to an optimal point, after which it declines. Simply testing higher and higher doses is likely to be ineffective. Your experimental design must include a wide range of doses to accurately identify this peak.

Q2: Why is the administration vehicle important for in vivo studies? A2: this compound is fat-soluble [1]. Its absorption is significantly improved when administered with a lipid vehicle. Using an inappropriate vehicle like plain water could lead to low and variable bioavailability, confounding your dose-response results.

Q3: Should choline sources be supplemented in our animal models? A3: It is a common recommendation in the nootropics community. The rationale is that since this compound is thought to increase acetylcholine utilization, it may deplete choline reserves [1] [2]. While direct evidence is limited, controlling for choline levels (e.g., with a standardized diet or considering supplementation with alpha-GPC) could reduce variability in responses.

Q4: The clinical evidence for this compound seems weak. How should we manage expectations? A4: Your observation is correct. A clinical trial in Alzheimer's patients showed minimal benefit [5], and a recent meta-analysis of its parent compound, piracetam, also concluded a lack of significant cognitive effects [7]. Furthermore, the U.S. FDA has not approved this compound for any medical use [2]. It is essential to base your research hypotheses on the limited pre-clinical data available and acknowledge the clinical evidence gap.

Experimental Protocol Considerations

For a proper dose-response study, the following workflow is recommended. This chart outlines the key stages from initial planning to data interpretation, incorporating the critical troubleshooting points mentioned above.

G Start Define Hypothesis & Model Step1 1. Formulation & Vehicle Start->Step1 Step2 2. Dose Range Selection Step1->Step2 Trouble1 • Use lipid-based vehicle for solubility. • Ensure consistency across groups. Step1->Trouble1 Step3 3. Administration & Timing Step2->Step3 Trouble2 • Include a wide range to capture inverted-U response. • Base low end on human equiv. doses. Step2->Trouble2 Step4 4. Endpoint Analysis Step3->Step4 Trouble3 • Account for Tmax (~2-3 hrs post-dose). • Consider chronic vs. acute dosing. Step3->Trouble3 Trouble4 • Use multiple validated assays: - Memory (e.g., Morris Water Maze) - Molecular (e.g., ACh, CBF markers) Step4->Trouble4 Result Model the Curve & Find ED50 Step4->Result

I hope this structured technical information provides a solid foundation for your support center. The lack of explicit dose-response parameters in the literature underscores the need for careful, well-controlled experimental design in this area.

References

Pramiracetam Overview & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam is a fat-soluble synthetic compound derived from Piracetam, belonging to the racetam family of nootropics. It was developed in the 1970s and is noted for being significantly more potent than Piracetam [1] [2] [3]. Its primary mechanisms of action, while not fully elucidated, are believed to involve:

  • Modulation of Acetylcholine Systems: It significantly enhances high-affinity choline uptake (HACU) in the hippocampus, a brain region critical for memory. This action indirectly boosts the synthesis of acetylcholine, a key neurotransmitter for learning and cognitive processes [1] [4] [2].
  • Impact on Cerebral Blood Flow and Neurotransmission: It may increase nitric oxide production, leading to enhanced cerebral blood flow, which improves oxygen and nutrient delivery to brain cells [1] [2]. It is also suggested to modulate muscarinic acetylcholine receptors [5] and may influence dopamine and serotonin systems [4], though it does not directly affect GABA, dopamine, norepinephrine, or serotonin levels [2].
  • Cellular and Membrane Effects: Some animal studies suggest this compound may increase neuronal membrane fluidity, facilitating cell signaling and synaptic plasticity [4] [3]. It may also support long-term potentiation (LTP), a process fundamental to learning and memory [4].

The diagram below summarizes the primary hypothesized signaling pathways of this compound in the brain:

G This compound This compound High-Affinity Choline Uptake (HACU) High-Affinity Choline Uptake (HACU) This compound->High-Affinity Choline Uptake (HACU) Nitric Oxide (NO) Activity Nitric Oxide (NO) Activity This compound->Nitric Oxide (NO) Activity Neuronal Membrane Fluidity Neuronal Membrane Fluidity This compound->Neuronal Membrane Fluidity Subgraph1        Primary Hypothesized Pathways     Increased ACh Synthesis Increased ACh Synthesis Enhanced Cerebral Blood Flow Enhanced Cerebral Blood Flow Improved Neuronal Function Improved Neuronal Function Enhanced memory & learning Enhanced memory & learning Increased ACh Synthesis->Enhanced memory & learning Improved cognitive processing Improved cognitive processing Enhanced Cerebral Blood Flow->Improved cognitive processing Synaptic plasticity & neuroprotection Synaptic plasticity & neuroprotection Improved Neuronal Function->Synaptic plasticity & neuroprotection High-Affinity Choline Uptake (HACU)->Increased ACh Synthesis Nitric Oxide (NO) Activity->Enhanced Cerebral Blood Flow Neuronal Membrane Fluidity->Improved Neuronal Function

Documented Adverse Effects & Management Strategies

Available studies report that this compound is generally well-tolerated. One randomized control trial in 12 healthy volunteers reported no adverse side-effects at single doses from 400 to 1,600 mg [1]. Another study noted it was safe even at doses as high as 4,000 mg in Alzheimer's patients [6]. However, infrequent and typically minor side effects have been reported anecdotally and in some study contexts.

The table below summarizes the potential adverse effects and proposed management protocols based on current information.

Reported Side Effect Proposed Underlying Mechanism Evidence Context & Frequency Recommended Management & Mitigation Protocol
Headache Depletion of choline reserves in the brain due to increased ACh synthesis [1] [2] [3]. Anecdotal reports from user communities [3] [6]. Coadministration with a choline source (e.g., Alpha-GPC, Citicoline) [1] [3] [6]. Ensure adequate hydration.
Gastrointestinal Distress (e.g., nausea) Direct irritation or individual sensitivity. Anecdotal reports; considered infrequent and transitory [3]. Administer with food. Divide the total daily dosage into smaller, more frequent doses.
Nervous System Effects (e.g., nervousness, agitation, insomnia) Potential over-stimulation from increased cholinergic and cerebral activity. Anecdotal reports; considered infrequent and transitory [3]. Reduce dosage. Avoid dosing in the evening. Re-evaluate caffeine intake.
Fatigue/Lethargy Post-stimulation "crash" or individual neurochemical response. Anecdotal reports; less common [3]. Similar management as for over-stimulation: dosage reduction and schedule review.

Experimental Dosing & Administration Guidelines

For research purposes, human studies have typically used a total daily dose of 1,200 mg, divided into two 600 mg or three 400 mg doses administered throughout the day [1] [3] [6]. It is considered good practice to start at the lower end of the effective dose range.

  • Form and Bioavailability: this compound is available as a powder, capsule, or tablet. The powder and capsule forms may have a faster absorption rate [1]. Due to its fat-soluble nature, bioavailability may be enhanced when taken with a dietary fat source [2] [3].
  • Half-Life: The half-life is estimated to be between 4.5 to 6.5 hours [3] [6], informing dosing interval decisions.

Research Gaps & Safety Precautions

Critical knowledge gaps exist regarding this compound's safety profile. There is a notable lack of data on long-term toxicity, teratogenic effects, and comprehensive drug interaction profiles [1]. Key precautions for researchers include:

  • Renal Impairment: Compounds like this compound may be cleared by the kidneys. Dosage adjustment may be necessary in subjects with renal impairment [1].
  • Bleeding Risk: As a general precaution for compounds affecting platelet function, careful monitoring is advised in subjects with bleeding disorders or those taking anticoagulant/antiplatelet medications [1].
  • Abrupt Withdrawal: While not documented for this compound specifically, abrupt withdrawal of other racetams has been associated with increased risk of adverse events. A tapered discontinuation protocol is recommended [1].

Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: A research subject reports a headache after this compound administration. What is the first-line investigation and action?

  • A: Inquire about co-administered choline sources. The most probable cause is increased acetylcholine demand. The primary action is to administer a choline source like Alpha-GPC (e.g., 300-600 mg) and ensure the subject is hydrated. If the headache resolves, this supports the choline depletion hypothesis.

Q2: Are there any known drug interactions that require caution in a clinical trial setting?

  • A: While formal interaction studies are lacking, exercise caution with:
    • Anticoagulants/Antiplatelets: Theoretical risk of increased bleeding due to potential effects on blood flow and platelet membranes [1].
    • Stimulants: Concomitant use with other CNS stimulants may exacerbate nervousness or insomnia. It is advisable to monitor for synergistic effects.

Q3: What is the recommended storage condition for this compound powder in a laboratory?

  • A: Store in a cool, dry place, protected from light and moisture, in an airtight container. Standard laboratory conditions (room temperature, low humidity) are typically sufficient. The compound is stable but may degrade if exposed to extreme environmental factors.

Q4: Our study involves long-term administration. What parameters should be monitored?

  • A: In the absence of specific long-term safety data, consider periodic monitoring of:
    • Renal Function: Serum creatinine and BUN.
    • Liver Enzymes: ALT and AST.
    • Hematological Parameters: Complete blood count (CBC).
    • Subjective Reports: Detailed logs of mood, sleep quality, and any emergent symptoms.

The experimental evidence for this compound suggests a favorable tolerability profile in the short term. However, the management of side effects relies heavily on mechanistic reasoning and anecdotal reports due to a lack of robust, large-scale clinical studies. Researchers should proceed with caution, implement all recommended monitoring, and contribute to the scientific literature by publishing safety and efficacy outcomes.

References

Pramiracetam Chemical Identity & Purity Standards

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and purchasing information for pramiracetam to aid in compound identification and selection.

Property Specification
CAS Number 68497-62-1 [1] [2] [3]
Molecular Formula C₁₄H₂₇N₃O₂ [4] [1] [2]
Molecular Weight 269.39 g/mol [4] [1] [2]
Chemical Name N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [2]
Appearance White to almost white powder to crystal [1]
Purity (HPLC) >98.0% (as reported by one supplier) [1]
Melting Point 45.0 to 49.0 °C [1]
Storage Room temperature, in a cool and dark place (<15°C); desiccate at -20°C recommended by another source [1] [3]

Analytical Methods & Validation

For reliable results, analytical methods must be rigorously validated. Here is an overview of critical validation parameters and a detailed protocol for HPLC analysis.

Key Validation Parameters for HPLC

According to ICH guidelines, the following parameters must be demonstrated for a validated HPLC method [5]:

  • Selectivity/Specificity: The method must accurately measure this compound in the presence of potential interferents like impurities, degradants, or sample matrix.
  • Linearity: The method should produce test results proportional to the concentration of this compound over a specified range.
  • Precision: This includes repeatability (intra-assay precision), often demonstrated by six replicate measurements of a 100% concentration sample, and intermediate precision (variation between days, analysts, or equipment).
  • Accuracy: Typically confirmed by a spike-and-recovery experiment, comparing the measured value to the known added amount in a sample matrix.
  • Range: The interval between the upper and lower concentration levels for which linearity, accuracy, and precision have been demonstrated.
  • Limit of Detection (LOD): The lowest amount of this compound that can be detected, but not necessarily quantified precisely.
Detailed Protocol: HPLC Method Validation for this compound

This protocol outlines the core steps for validating an HPLC method suitable for quantifying this compound.

G Start Start: Define Validation Scope Protocol Write Validation Protocol Start->Protocol Specificity 1. Specificity Test Protocol->Specificity Linearity 2. Linearity Test Specificity->Linearity Precision 3. Precision Test Linearity->Precision Accuracy 4. Accuracy Test Precision->Accuracy LOD 5. LOD/LOQ Determination Accuracy->LOD Document Document Results LOD->Document

Materials:

  • HPLC system with UV detector
  • This compound certified reference material (CRM) or pharmaceutical secondary standard [6]
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade solvents

Procedure:

  • Specificity: Inject blank solvent, a standard solution of this compound CRM, and a sample solution spiked with known impurities (if available). The method is specific if the this compound peak is baseline resolved from any impurity peaks and there is no interference from the blank [5].
  • Linearity: Prepare at least five standard solutions of this compound CRM at different concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. The correlation coefficient (R²) should typically be greater than 0.999.
  • Precision (Repeatability): Prepare six independent sample preparations from a single, homogeneous batch at 100% of the test concentration. Inject each one and calculate the %RSD of the this compound content. The %RSD should generally be ≤ 2.0% for a drug substance assay [5].
  • Accuracy (Spike and Recovery): Prepare a placebo or sample matrix and spike it with known quantities of this compound CRM at multiple levels (e.g., 50%, 100%, 150%). Calculate the recovery percentage for each level. Mean recovery should typically be between 98.0% and 102.0%.
  • LOD and LOQ: Determine the signal-to-noise ratio by comparing measured signals from low concentration samples with those of a blank. An S/N ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ [5].

Frequently Asked Questions & Troubleshooting

Q1: The Certificate of Analysis for my this compound states it has a water content of 10-14%. Is this normal? A: Yes, this can be normal. Some commercial supplies of this compound are sold as hydrates. One supplier explicitly notes that their product was previously labeled as a hydrate and that the water content is considered an impurity in their purity calculations. The product's quality and potency are calculated based on the anhydrous substance [1].

Q2: My this compound sample appears as an oily liquid or has a low melting point. Is it degrading? A: Not necessarily. This compound has a relatively low melting point, reported between 45.0 to 49.0 °C and 47 °C in supplier data [1]. It may appear as an oil under room temperature conditions, especially if it is warm. Store the product as recommended in a cool, dark place, potentially even at or below 15°C, or desiccated at -20°C [1] [3].

Q3: How should I prepare a stock solution of this compound for in-vitro studies? A: this compound is highly soluble in DMSO. A common practice is to prepare a concentrated stock solution (e.g., 100 mg/mL) in DMSO, which can be stored below -20°C for several months. For use, warm the frozen stock to room temperature and dilute to the desired working concentration in your assay buffer [3].

Q4: The experimental results for my this compound study are inconsistent. What could be the issue? A: Inconsistencies can arise from several sources:

  • Compound Purity: Verify the purity of your batch using a validated HPLC method. Use a certified reference material for comparison if possible [6].
  • Storage Conditions: Check that the compound has been stored correctly to prevent degradation or moisture absorption, which can affect concentration and stability [1] [3].
  • Biological Model: Be aware that the cognitive effects of this compound can be model-dependent. Studies have shown mixed results in different clinical populations, such as Alzheimer's disease patients [4] [2] [3].

Experimental Background & Mechanism

This compound is a nootropic agent of the racetam family, synthesized from piracetam but reported to be more potent [4] [3]. While its mechanism of action is not fully understood, it shows affinity for the muscarinic acetylcholine receptor M5 as a modulator, which may contribute to its cognitive effects [2]. It has been investigated for memory and attention deficits in aging and neurodegenerative conditions, though clinical trials have shown mixed results [4] [2].

References

Pramiracetam blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam and Blood-Brain Barrier Penetration

The ability of this compound to cross the BBB is supported by its physicochemical properties and observed mechanisms of action, though direct quantitative human permeability data is limited.

Table 1: Evidence for this compound's BBB Penetration

Evidence Type Key Finding / Property Experimental Context / Relevance
Physicochemical Properties [1] [2] High fat-solubility; Molecular weight: 254.35 g/mol [1] Fat-solubility and MW < 400 Da are key factors for passive diffusion across BBB via transcellular transport [2].
Observed Mechanism [1] Increases nitric oxide (NO) activity in the brain [1] Increased brain NO activity implies the compound must first cross the BBB to exert this effect [1].
In Silico Prediction [3] Favorable log BB predicted for analogous structures [3] Retention time on specific RP-HPLC systems with an embedded amide moiety can model BBB penetration; predicts racetam analogs can cross [3].

Experimental Models for Studying BBB Penetration

For investigational compounds, researchers use established in vitro and in silico models to predict BBB permeability.

Table 2: Models for Assessing BBB Permeability

Model Description Application & Consideration
Caco-2 Cell Line [4] [5] Human colon carcinoma cell line that differentiates into a monolayer with enterocyte-like properties. Widely used as an in vitro model of intestinal absorption; validation with model drugs is required for permeability rank-order assessment [4].
RP-HPLC with Embedded Amide Moiety [3] Chromatographic system that can mimic hydrogen-bonding capacity and lipophilicity relevant for BBB penetration. Used as an in vitro surrogate for the BBB; retention time (log k') can be correlated with log BB (brain/blood concentration ratio) [3].

Frequently Asked Questions for Researchers

Q1: What is the primary mechanism allowing this compound to cross the BBB? While not definitively proven for this compound itself, the consensus based on its properties is passive diffusion via transcellular transport. Its high fat-solubility enables it to dissolve into and diffuse through the lipid membranes of the brain's endothelial cells [1] [2].

Q2: Does this compound enhance the penetration of other compounds across the BBB? Current evidence does not suggest this compound acts as a BBB permeation enhancer for other drugs. Its documented activity in increasing cerebral blood flow is through enhanced nitric oxide activity, a physiological mechanism distinct from directly disrupting the BBB's integrity [1].

Q3: What are critical factors for standardizing Caco-2 permeability assays? Key factors include culture conditions, passage number, and differentiation status. The Caco-2 line is heterogeneous, and these variables can significantly alter the expression of transporters, tight junction proteins, and the resulting permeability coefficients. The monolayer must be validated using model drugs of high, moderate, and low permeability before testing novel compounds [4] [5].

Troubleshooting Common Experimental Challenges

Challenge: High variability in permeability coefficients across experiments.

  • Potential Cause: Inconsistent Caco-2 cell culture conditions or passage number leading to variations in monolayer integrity and functionality [5].
  • Solution: Implement strict internal standardization and validation protocols. Use cells within a consistent, documented passage range and routinely validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and the permeability of standard compounds [4].

Challenge: Translating promising in vitro permeability data to in vivo efficacy.

  • Potential Cause: In vitro models like Caco-2 may not fully replicate the complex in vivo BBB environment, which includes efflux transporters and metabolic enzymes [2].
  • Solution: Use a tiered experimental approach. Correlate in vitro permeability data (e.g., from Caco-2 or chromatographic surrogates) with in vivo pharmacokinetic studies in animal models whenever possible [3].

Experimental Workflow for Permeability Assessment

The diagram below outlines a logical workflow for assessing a compound's BBB penetration potential using complementary models.

G Start Start: New Compound InSilico In Silico Screening Start->InSilico InVitroCaco2 In Vitro Model: Caco-2 Permeability Assay InSilico->InVitroCaco2 InVitroHPLC In Vitro Surrogate: RP-HPLC (log k') InSilico->InVitroHPLC DataAnalysis Data Analysis & Correlation InVitroCaco2->DataAnalysis InVitroHPLC->DataAnalysis Decision Decision Point DataAnalysis->Decision Decision->Start Unfavorable Data InVivo In Vivo Validation Decision->InVivo Favorable Data Lead Promising Lead Compound InVivo->Lead

References

Pramiracetam cognitive study confounding factors

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

Understanding Pramiracetam's mechanisms is crucial for identifying confounding variables in your experiments. The table below summarizes its key reported mechanisms, which are primary targets for measuring efficacy.

Mechanism Description & Experimental Significance
High-Affinity Choline Uptake (HACU) Increases acetylcholine synthesis in hippocampus [1] [2] [3]. Key for memory/learning experiments; measure acetylcholine levels or choline uptake.
Enhanced Cerebral Blood Flow Increases nitric oxide activity, acting as a vascular dilator [1] [3]. Confounding factor: improved nutrient/O2 delivery alone may enhance cognition.
Modulation of Neurotransmission Positive allosteric modulation of AMPA receptors [4]. Enhances synaptic transmission and LTP [4]. Measure synaptic plasticity (e.g., LTP/LTD) in models.
Neuronal Membrane Fluidity Suggested to increase fluidity of neuronal membranes, potentially enhancing signaling efficiency [3]. Difficult to measure in vivo; a potential hidden variable.

To better visualize the interplay of these mechanisms and their relationship to measurable cognitive outcomes, the following diagram maps the proposed pathways.

pramiracetam_mechanisms This compound Proposed Mechanisms and Outcomes This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU CBF Increased Cerebral Blood Flow This compound->CBF AMPA AMPA Receptor Modulation This compound->AMPA MEM Increased Neuronal Membrane Fluidity This compound->MEM ACh Increased Acetylcholine Synthesis/Function HACU->ACh LTP Enhanced Long-Term Potentiation CBF->LTP Improved O2/Nutrient Delivery AMPA->LTP Signaling Enhanced Neuronal Signaling MEM->Signaling Memory Memory & Learning ACh->Memory Focus Focus & Concentration ACh->Focus LTP->Memory Neuroplasticity Neuroplasticity LTP->Neuroplasticity Signaling->LTP Signaling->Neuroplasticity

Key Experimental Protocols & Confounding Factors

When designing or troubleshooting experiments, careful attention to protocol details is essential. The following table outlines common methodologies and associated confounding factors.

Experimental Area Protocol Consideration Potential Confounding Factor
General Dosage & Administration Typical dose: 250-400 mg, up to 3x/day [1]. Human study: 1200 mg/day (as 2x600 mg or 3x400 mg) [2]. Fat Solubility: Must be administered with a fat source (e.g., MCT oil) for absorption [1]. Without this, bioavailability plummets.
Form: Powder vs. Capsule vs. Tablet. Powder/capsules may have faster absorption than tablets [2]. Inconsistent results between studies may stem from formulation differences, not the compound's efficacy.
Choline Depletion This compound use may deplete the body's choline supply [1] [2]. Choline Cofactor: Depletion can lead to headaches or diminished effects. Many researchers/administer a choline source (e.g., Alpha-GPC, Citicoline) [1] [2].
Behavioral Models (Memory) Scopolamine-Induced Amnesia: this compound has been shown to partially reduce memory loss from scopolamine [2]. Model measures specific cholinergic disruption. Effects may not fully translate to other memory models or age-related decline.
Electroshock/Trauma Models: Pre-treatment prevented some memory loss in electric shock models [2]. Used for recovery from traumatic brain injury [1] [2]. The strong neuroprotective effect in injury models may overpower subtler cognitive enhancement signals in healthy subjects.
In Vitro & Electrophysiology Hippocampal Slice Studies: Compound BRS-015 (a pyrrolidone analogue) enhanced AMPA receptor-mediated signaling and facilitated LTP induction [4]. Synaptic Specificity: Effects can be synapse-specific. Findings from mossy fiber-CA3 pathways may not hold for other brain regions.

The workflow for a pre-clinical in vivo study involves several critical stages where confounds can be introduced, as shown in the diagram below.

experimental_workflow In Vivo Study Workflow and Confounds Formulation 1. Compound Formulation Group 2. Subject Grouping SubForm Vehicle: Oil vs. Water Form: Powder vs. Tablet Formulation->SubForm Admin 3. Administration SubGroup Include control for choline supplementation Group->SubGroup Testing 4. Behavioral/Cognitive Testing SubAdmin Co-administer with fat source & choline Admin->SubAdmin Analysis 5. Data Analysis SubTesting Test in multiple behavioral paradigms Testing->SubTesting SubAnalysis Control for baseline performance & variance Analysis->SubAnalysis ConfForm Confound: Poor solubility leads to low absorption SubForm->ConfForm ConfGroup Confound: Choline depletion masks true effect SubGroup->ConfGroup ConfAdmin Confound: Incorrect co-administration invalidates dose-response SubAdmin->ConfAdmin ConfTesting Confound: Effect in one model (e.g., injury) doesn't generalize SubTesting->ConfTesting ConfAnalysis Confound: High variance obscures significant results SubAnalysis->ConfAnalysis

Key Considerations for Researchers

Based on the analysis, here are the most critical factors to control for in your studies:

  • Administration is Paramount: The fat-soluble nature of this compound is not a minor detail but a fundamental requirement for its activity [1]. Failure to administer it with a quality fat source is a primary reason for experimental failure or inconsistent results between studies.
  • Control for Choline: this compound's mechanism is heavily linked to the cholinergic system [1] [3]. Depleting choline can cause side-effects like headaches and diminish cognitive effects, which can be misinterpreted as a lack of efficacy. Including a choline source (e.g., Alpha-GPC) as a controlled variable is strongly recommended [1] [2].
  • Context of Effects: The most consistent positive results for this compound are observed in models of cognitive deficit (e.g., scopolamine-induced amnesia, traumatic brain injury, age-related decline) [1] [2]. Detecting a significant signal in already-healthy, high-functioning models may be more challenging.

References

Pramiracetam tolerance development in long-term studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms & Evidence of Pramiracetam Tolerance

The table below summarizes the key mechanisms and available evidence related to this compound tolerance development.

Mechanism / Aspect Evidence & Findings Source of Evidence
High-Affinity Choline Uptake (HACU) This compound significantly increases HACU in the hippocampus, boosting acetylcholine synthesis and availability [1]. Animal studies [1]
General Racetam Tolerance "Tolerance to many of the effects of this compound develops with prolonged and repeated use" [2]. Anecdotal reports & community psychonaut data [2]
Tolerance Development Timeline Tolerance reduction: 3-7 days for half, return to baseline: 1-2 weeks after cessation [2]. Anecdotal reports & community psychonaut data [2]
Cross-Tolerance This compound presents cross-tolerance with other racetams (e.g., Piracetam, Aniracetam) [2]. Anecdotal reports & community psychonaut data [2]

Based on the proposed mechanisms, the potential pathway to tolerance can be visualized as a cycle. The following diagram outlines this theoretical framework, which is extrapolated from known pharmacology and user reports.

tolerance_cycle Figure 1: Theoretical this compound Tolerance Cycle Start This compound Administration HACU ↑ High-Affinity Choline Uptake (HACU) Start->HACU ACh ↑ Acetylcholine (ACh) Synthesis and Signaling HACU->ACh Effects Cognitive Enhancement (Focus, Memory) ACh->Effects Adaptation Neuro-Adaptation (e.g., Receptor Downregulation) Effects->Adaptation Tolerance Tolerance Development (Reduced Effect) Adaptation->Tolerance Dose_Increase User Increases Dose Tolerance->Dose_Increase Common User Response Cycling Cycling / Cessation (Return to Baseline) Tolerance->Cycling Recommended Strategy Dose_Increase->Adaptation Reinforces Cycle Cycling->Start Post-Cycling

Proposed Experimental Protocol for Investigating Tolerance

For researchers aiming to study this compound tolerance in a pre-clinical model, the following protocol provides a detailed methodology.

1. Research Question: Does chronic administration of this compound lead to tolerance to its cognitive-enhancing effects in a rodent model?

2. Experimental Animals:

  • Species: Male C57 mice or Sprague-Dawley rats [3] [4].
  • Housing: House in a pathogen-free colony under a 12-hour light/dark cycle with controlled temperature and ad libitum access to food and water [3]. All procedures must be approved by the relevant Institutional Animal Care and Utilization Committee.

3. Drug Administration:

  • This compound: Administer via oral gavage or intraperitoneal injection. A common dosing range for cognitive effects in rodents is 50-100 mg/kg [3].
  • Vehicle Control: Administer the same volume of saline or the vehicle used to dissolve this compound.
  • Chronic Dosing Regimen: Treat animals once or twice daily for a minimum of 2-4 weeks to model prolonged use [2].

4. Behavioral Cognitive Testing:

  • Morris Water Maze (MWM): A standard test for spatial learning and memory.
    • Protocol: Conduct hidden platform training over 5 consecutive days (e.g., 2 trials per day). Record escape latency (time to find the platform). On the 6th day, conduct a probe trial (platform removed) and record the time spent in the target quadrant [4].
    • Tolerance Assessment: To test for tolerance, administer this compound after the animals have learned the task (e.g., during a retention probe trial) and compare performance against a group receiving the drug for the first time.

5. Biochemical & Molecular Analysis (Post-Sacrifice):

  • Tissue Collection: Collect hippocampal and cortical brain regions.
  • Key Targets:
    • Cholinergic System: Measure protein levels of choline acetyltransferase (ChAT) and high-affinity choline transporter (CHT1) via Western Blot [1].
    • Neurotrophic Factors: Analyze Brain-Derived Neurotrophic Factor (BDNF) expression using Western Blot and Real-Time PCR [3].
    • Synaptic Plasticity: Evaluate key proteins in the mTOR signaling pathway, which is implicated in this compound's action on BDNF synthesis [3].

6. Data Analysis:

  • Compare behavioral performance (escape latency, time in target quadrant) and molecular marker expression between chronic this compound, acute this compound, and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

workflow Figure 2: Experimental Workflow for Tolerance Study Start Animal Grouping (Control, Acute, Chronic) Chronic Chronic Dosing (2-4 weeks) Start->Chronic Acute Acute Dosing (Single administration) Start->Acute Behavior Behavioral Testing (e.g., Morris Water Maze) Chronic->Behavior Acute->Behavior Sacrifice Tissue Collection (Hippocampus, Cortex) Behavior->Sacrifice Analysis Molecular Analysis (BDNF, Cholinergic Markers, mTOR) Sacrifice->Analysis Data Data Integration & Statistical Analysis Analysis->Data

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the half-life of this compound tolerance in human users? Based on community-reported data, the tolerance to this compound's effects reduces by half after 3 to 7 days of cessation and returns to baseline within 1 to 2 weeks [2]. Note that this is not derived from controlled clinical studies.

Q2: Does cross-tolerance occur between this compound and other racetams? Yes, user reports suggest that this compound presents cross-tolerance with all racetam nootropics. This means that after consuming this compound, the effects of other racetams like aniracetam or piracetam may be reduced [2].

Q3: Are there any known molecular mechanisms that could explain this compound tolerance? While not directly proven for this compound, the leading hypothesis involves neuro-adaptation in the cholinergic system. Chronic enhancement of high-affinity choline uptake (HACU) and acetylcholine signaling could potentially lead to a compensatory downregulation of cholinergic receptors or other components of the pathway to maintain homeostasis [1] [5]. Research on Piracetam also shows it modulates AMPA receptors and BDNF expression, and changes in these systems with chronic use could contribute to tolerance [3].

Q4: What are the recommended strategies to manage or prevent tolerance in a clinical trial setting? Based on general nootropic pharmacology, the primary strategy is drug cycling. This involves scheduling periods of drug cessation (e.g., weekends or one week off per month) to allow neurotransmitter systems to reset, potentially leveraging the 1-2 week baseline recovery period reported anecdotally [2]. Another reported approach is to pair this compound with a choline source (e.g., Alpha-GPC or CDP-choline) to potentially support the cholinergic system and mitigate tolerance related to choline depletion [1].

Key Takeaways for Researchers

  • Evidence Gap: Direct, long-term human studies on this compound tolerance are lacking. Current understanding relies on animal studies, its known mechanism of action (enhancement of HACU), and extensive anecdotal reports [1] [2].
  • Primary Hypothesis: Tolerance is theoretically driven by neuro-adaptation, specifically the potential downregulation of cholinergic receptors in response to chronically enhanced acetylcholine signaling [1] [5].
  • Practical Considerations: For both study design and potential clinical application, strategies like drug cycling and the use of choline donors are commonly suggested to mitigate tolerance development [1] [2].

References

Pramiracetam fat-soluble administration best practices

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam Solubility & Pharmacokinetic Data

The following table summarizes essential quantitative data for this compound, which is fundamental for experimental planning.

Property Value / Characterization Experimental Context & Notes
Solubility Fat-soluble [1] [2] [3] Must be taken with a healthy fat source for absorption [1].
Solubility in Oil (85°C) ~4500 mg/ml [3] Tested in 95/5 Safflower/Olive Oil mixture. Returns to a colloid at room temperature [3].
Solubility in Water (23.3°C) 5.2 mg/ml [3] Confirms very low aqueous solubility.
Solubility in Absolute Ethanol (23.3°C) 851 mg/ml [3] Higher than in water, but lower than in heated oil.
Bioavailability Highly bioavailable [1] Crosses the blood-brain barrier easily.
Time to Peak Concentration Within 30 minutes [2] Rapid absorption.
Elimination Half-Life 4.5 - 6.5 hours [2] Moderately long half-life.

Experimental Protocol for Administration in Preclinical Studies

Based on its solubility profile, here is a recommended protocol for administering this compound in animal studies.

  • Objective: To ensure consistent and complete absorption of fat-soluble this compound in an in vivo model.
  • Principle: this compound requires a lipid vehicle for optimal dissolution and absorption. Using an appropriate fat source is crucial to avoid variable results due to poor bioavailability [1] [3].
  • Materials:
    • This compound (powder form).
    • Vehicle: A high-quality dietary fat source such as Medium-Chain Triglyceride (MCT) Oil, unrefined coconut oil, or fish oil [1] [3].
    • Dosing apparatus (e.g., oral gavage needle).
  • Procedure:
    • Calculate the dose of this compound required based on the subject's body weight and the experimental dosage (e.g., a common research dosage is 250-400 mg per kg [1]).
    • Weigh the this compound powder accurately.
    • Administer the vehicle first: Dose the subject with the chosen oil vehicle. This pre-dosing can help prime the gastrointestinal tract for fat absorption.
    • Mix the compound: Thoroughly suspend or dissolve the weighed this compound in a small volume of the same oil vehicle. Gentle warming may aid in dissolution, but avoid high temperatures that could degrade the compound.
    • Administer the this compound suspension to the subject via the chosen route (e.g., oral gavage).
    • Confirm consumption if administered in diet, to ensure accurate dosing.

Troubleshooting & FAQs

Q1: Our analytical results for this compound concentration in plasma are highly variable. What could be the cause?

  • A1: This is a classic issue with fat-soluble compounds. Inconsistent absorption due to an uncontrolled dietary state of the subjects is a likely cause. Solution: Standardize the pre-dosing protocol. Ensure all experimental subjects are fasted for a consistent period before administering this compound with a fixed, measured amount of oil vehicle [1] [3].

Q2: Can I use water or a simple buffer to dissolve this compound for an in vitro assay?

  • A2: No. Due to its very low water solubility (5.2 mg/ml), aqueous solvents will not sufficiently dissolve this compound, leading to precipitation and inaccurate dosing [3]. Solution: For cell-based assays, you may need to use a solvent like DMSO to create a stock solution before diluting in the culture medium, ensuring the final DMSO concentration is non-cytotoxic. Always include a vehicle control.

Q3: Why is a choline source often co-administered with this compound in research?

  • A3: While not directly related to solubility, this is a critical pharmacological consideration. This compound's primary mechanism involves significantly increasing high-affinity choline uptake (HACU) in the hippocampus. Administering a choline source (e.g., CDP-choline or Alpha-GPC) can support the increased synthesis of acetylcholine, potentially enhancing the nootropic effect and preventing headaches that can arise from cholinergic depletion [1] [2].

Workflow for this compound Formulation & Administration

The diagram below outlines the logical decision process for developing a this compound administration plan.

pramiracetam_workflow Start Start: this compound Formulation Plan Property Key Property: Fat-Soluble Compound Start->Property Decision1 In Vivo or In Vitro? Property->Decision1 InVivo In Vivo Administration Decision1->InVivo Yes InVitro In Vitro Assay Decision1->InVitro No Decision2 Select Lipid Vehicle InVivo->Decision2 Vehicle2 DMSO for Stock Solution (Further dilute in media) InVitro->Vehicle2 Vehicle1 MCT Oil Coconut Oil Decision2->Vehicle1 Protocol Standardized Protocol: 1. Fast subjects 2. Pre-dose with vehicle 3. Administer compound in vehicle Vehicle1->Protocol Control Include Vehicle Control Vehicle2->Control Goal Goal: Consistent & Complete Absorption/Bioavailability Protocol->Goal Control->Goal

References

Pramiracetam vehicle selection for animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Vehicle Selection

Pramiracetam is a fat-soluble nootropic compound [1] [2]. Its key chemical properties that directly impact vehicle selection are summarized in the table below.

Property Specification Implication for Vehicle Selection
Solubility Fat-soluble [1]; soluble in DMSO (≥100 mg/mL) [3]; slightly soluble in water (10 mg/mL) [4]. Aqueous solutions have low maximum concentration; non-aqueous solvents or solubilizing agents are often required.
Physical Form White to beige powder [4]. Must be fully dissolved or uniformly suspended for accurate dosing.
Stability Store desiccated at 2-8°C [4]; stable in powder form. Vehicle should not promote degradation; prepared solutions/suspensions may have limited stability.

The following table compares common vehicles used in preclinical research for this compound.

Vehicle Protocol / Concentration Key Considerations
Saline (with stirring) Dissolve with vigorous stirring to achieve clear solution at low concentrations (e.g., 10 mg/mL) [4]. Simple and physiologically compatible; severely limits achievable dose due to low solubility; unsuitable for high-dose studies.
DMSO Stock solutions can be prepared at high concentrations (e.g., 100 mg/mL) [3]. Excellent for high-concentration stock solutions; must be diluted with a non-toxic secondary vehicle (e.g., saline, corn oil) for in vivo administration to keep final DMSO concentration low (<10%).
Lipid-Based Vehicles Suspend in corn oil, soybean oil, or 0.5% Methylcellulose [2]. Takes advantage of native fat solubility; suitable for oral gavage; ensures uniform suspension; mimics recommended human co-administration with fats [1].

Experimental Protocol & Workflow

For a typical study involving oral administration to rodents, using a lipid-based vehicle is often the most practical and effective approach.

Materials:

  • This compound powder
  • Vehicle: Corn oil, soybean oil, or 0.5% w/v Methylcellulose
  • Analytical balance
  • Glass vial or tube
  • Sonicator (optional, for Methylcellulose)
  • Magnetic stirrer or vortex mixer
  • Dosing syringes with appropriate gavage needles

Step-by-Step Methodology:

  • Calculate Formulation: Determine the required dose (mg/kg), administration volume (e.g., 5 mL/kg), and concentration of the dosing solution based on the animal's body weight.
  • Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
  • Add Vehicle: Transfer the powder to a glass vial. Add the pre-calculated volume of vehicle.
  • Mix Thoroughly: If using an oil vehicle, vortex the mixture vigorously for 2-3 minutes until a uniform, milky suspension is achieved. For Methylcellulose, vortex and then sonicate briefly to disperse any clumps.
  • Administer Dose: Draw the suspension into a dosing syringe. Continuously gently agitate the suspension between doses to maintain uniformity. Administer via oral gavage.
  • Record and Store: Note the time of preparation. Unused suspension should be stored refrigerated (2-8°C) [4] for short-term use (e.g., same day), but fresh preparation is always recommended for each dosing session.

The following diagram illustrates the logical decision process for selecting and preparing the vehicle.

G Start Start: Vehicle Selection Need What is the primary need? Start->Need LowDose Low to Medium Dose & Physiological Simplicity Need->LowDose HighDose High Dose & Solubility Need->HighDose Aqueous Aqueous Vehicle (Saline) LowDose->Aqueous Lipid Lipid-Based Vehicle (Corn Oil, 0.5% Methylcellulose) LowDose->Lipid DMSOStock DMSO for Stock Solution HighDose->DMSOStock PrepAqueous 1. Weigh this compound 2. Add to Saline 3. Stir vigorously until clear Aqueous->PrepAqueous PrepLipid 1. Weigh this compound 2. Add to Lipid Vehicle 3. Vortex to uniform suspension Lipid->PrepLipid PrepDMSO 1. Weigh this compound 2. Dissolve in DMSO 3. Dilute with secondary vehicle DMSOStock->PrepDMSO Administer Administer to Animal PrepAqueous->Administer PrepLipid->Administer PrepDMSO->Administer

Frequently Asked Questions & Troubleshooting

Q1: The this compound will not dissolve completely in my saline vehicle, creating a cloudy solution. What should I do?

  • Problem: Low solubility in aqueous solutions.
  • Solution A: For low-dose studies, try gentle warming (≤37°C) and prolonged stirring to achieve dissolution [3]. Confirm the final concentration does not exceed the solubility limit (~10 mg/mL).
  • Solution B: Switch to a lipid-based vehicle like corn oil or 0.5% Methylcellulose. This creates a uniform suspension, which is acceptable for dosing as long as it is well-mixed immediately before administration [2].

Q2: I need to administer a high dose in a small volume. What is the best approach?

  • Problem: Volume constraints for high-dose administration.
  • Solution: Prepare a concentrated stock solution in 100% DMSO [3]. This stock must then be diluted with a secondary, physiologically compatible vehicle (such as saline or corn oil) immediately before dosing. The final concentration of DMSO in the administered formulation should be minimized (typically <10%) to avoid toxicity.

Q3: How should I store prepared this compound solutions/suspensions, and what is their stability?

  • Problem: Stability of liquid formulations.
  • Solution: The powder should be stored desiccated at 2-8°C [4]. While formal stability studies for this compound vehicles are lacking, it is a best practice to prepare suspensions fresh daily. If necessary, store prepared formulations at 2-8°C for short-term use (e.g., over 24 hours), but always check for precipitation or microbial growth before use.

Q4: Does vehicle choice impact the drug's pharmacokinetics or efficacy?

  • Answer: Yes. As this compound is fat-soluble, co-administration with a lipid vehicle can enhance its absorption in the gastrointestinal tract [1]. A study in humans showed peak plasma concentrations were reached 2-3 hours after an oral dose [5]. The vehicle should be consistent across all experimental groups to avoid introducing a variable.

References

Pramiracetam research batch variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam: Foundational Data for Researchers

For any troubleshooting related to batch variability, establishing baseline data is crucial. The table below summarizes key chemical and pharmacological information from the literature.

Property Specification / Observation Source / Context
Chemical Name N-[2-[bis(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [1] DrugBank
Appearance White to beige powder [2] Manufacturer Specification (Sigma-Aldrich)
Purity (HPLC) ≥98% [2] Manufacturer Specification (Sigma-Aldrich)
Solubility 10 mg/mL in water (clear) [2] Manufacturer Specification (Sigma-Aldrich)
Recommended Storage 2-8°C [2] Manufacturer Specification (Sigma-Aldrich)
Primary Putative Target Muscarinic acetylcholine receptor M5 (Modulator) [1] In silico prediction (Therapeutic Target Database)
Key Putative Mechanisms Increased high-affinity choline uptake (HACU); Increased acetylcholine synthesis; Increased nitric oxide production [3] [4] Preclinical models (animal studies)

Proposed Experimental Protocols for Validation

Since direct protocols for batch troubleshooting were not available, here are detailed methodologies you can use to validate this compound batches in your lab, based on its known properties.

Purity and Identity Confirmation via HPLC

This is the first step to identify impurities or incorrect compound identity.

  • Sample Preparation: Prepare a solution of your this compound batch in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm or 0.2 µm membrane filter to remove particulate matter.
  • HPLC Conditions:
    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A gradient of solvent A (e.g., 0.1% Trifluoroacetic acid in water) and solvent B (e.g., Acetonitrile).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector at 210-230 nm.
    • Injection Volume: 10-20 µL.
  • Analysis: Compare the chromatogram of your batch against a certified reference standard. The retention time of the main peak should match, and the area% of any impurity peaks should be within your predefined specifications (e.g., ≤ 2%).
Functional Potency Assay (In Vitro)

This protocol tests the batch's biological activity, which is critical for functional consistency.

  • Principle: Assess the impact on high-affinity choline uptake (HACU) in synaptosomal preparations from rat brain tissue, reflecting one of this compound's key putative mechanisms [3].
  • Procedure:
    • Prepare synaptosomes from rat hippocampus or cortex via differential centrifugation.
    • Incubate synaptosomal preparations with various concentrations of the this compound batch and a positive control (a previously validated batch).
    • Initiate choline uptake by adding a radiolabeled choline tracer (e.g., [³H]choline).
    • Terminate the reaction rapidly and isolate the synaptosomes via filtration.
    • Measure the accumulated radioactivity using a scintillation counter.
  • Data Analysis: Calculate the rate of choline uptake. A biologically active batch should demonstrate a concentration-dependent increase in HACU compared to a vehicle control, with a potency (EC50) similar to your reference standard.

The following diagram illustrates the logical workflow for troubleshooting batch variability, integrating these validation protocols.

cluster_1 Chemical & Physical Analysis cluster_2 Functional In-Vitro Assay Start Reported Batch Variability Step1 Step 1: Chemical & Physical Analysis Start->Step1 Step2 Step 2: Functional In-Vitro Assay Step1->Step2 HPLC HPLC Purity & Identity Step3 Step 3: Data Integration & Root Cause Step2->Step3 Prep Prepare Synaptosomes Outcome1 Outcome: Batch Accepted Step3->Outcome1 Outcome2 Outcome: Batch Rejected Step3->Outcome2 Solubility Solubility Profile Appearance Physical Appearance Incubate Incubate with This compound Batches Uptake Measure [³H]Choline Uptake Compare Compare Potency (EC50)

FAQs on this compound Research

Q1: What are the critical quality attributes (CQAs) to monitor for this compound in pre-clinical research? Based on the available data, the CQAs should include:

  • Identity and Purity: Confirmed by HPLC, with a purity of ≥98% as a benchmark [2].
  • Solubility and Stability: A clear solubility of 10 mg/mL in water is a reference point; deviations may suggest impurities or degradation. Batches should be stored at 2-8°C to maintain stability [2].
  • Functional Potency: Consistent biological activity, such as the ability to enhance choline uptake in validated in vitro models, is paramount [3].

Q2: The this compound batch we received is a different shade than previous orders. Does this matter? Yes, it can be significant. The manufacturer's specification describes the compound as a "white to beige" powder [2]. A significant deviation from this range (e.g., a dark brown color) could indicate oxidation, contamination, or degradation during synthesis or storage. It is recommended to perform a thorough chemical analysis (HPLC) and a functional assay before using such a batch in critical experiments.

Q3: Where can I find detailed pharmacological data for this compound? Comprehensive data in humans is limited. You can consult the following resources:

  • DrugBank: Provides chemical identifiers, mechanistic hypotheses, and structured pharmacological data [1].
  • Scientific Reviews: Offer summaries of preclinical and clinical studies, though they often highlight the preliminary nature of the evidence [5] [4].
  • Supplier COA: Always request the Certificate of Analysis (COA) from your commercial supplier for batch-specific data on purity and identity.

References

Pramiracetam experimental model selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam Mechanisms & Model Selection

The table below summarizes the primary mechanisms of action of this compound and suggests appropriate experimental models for their investigation, based on current scientific literature.

Mechanism of Action Biological System/ Target Relevant Experimental Models & Selection Criteria Key Supporting Findings

| Enhances High-Affinity Choline Uptake (HACU) [1] [2] | Cholinergic system; Hippocampus [1] | In vivo models: Rats/Mice (e.g., one-trial learning tests, object recognition) [1] [2]. Ex vivo analysis: HACU measurement in hippocampal synaptosomes [1]. Criterion: Select for memory & learning studies. | HACU increased by 30-37% in rat hippocampus; improved retention in a one-trial test in rats for 24 hours [1] [2]. | | Modulates Neurotransmission & Membrane Fluidity | Acetylcholine synthesis; Cell membrane fluidity [1] | In vitro models: Cell cultures treated with beta-amyloid peptides to model membrane destabilization [3]. Application: Useful for investigating neuroprotective mechanisms [3]. | Derived from Piracetam data. Posited to improve membrane stability and restore function of transmembrane proteins [3]. | | Increases Nitric Oxide (NO) Synthase Activity [4] | Nitric Oxide system; Cerebral cortex [4] | In vivo models: Rats (cortical homogenate analysis). Protocol: Systemic administration (e.g., 300 mg/kg i.p.); measure NOS activity in cortical vs. hippocampal homogenates [4]. | ~20% increase in cortical NOS activity in rats; no change in hippocampal activity or NOS mRNA expression [4]. | | Confers Neuroprotection | Neurons; Cognitive function [2] | In vivo models: Rodent models of traumatic brain injury (TBI) or anoxia [2] [5]. Human models: Double-blind, placebo-controlled trials in patients with memory deficits from head injury [2] [5]. Criterion: Select for testing recovery of cognitive function. | Reduced memory loss from scopolamine in humans; improved memory in TBI patients; prevented memory loss from amnesia-inducing agents in rats [2]. |

Example Experimental Protocol

Here is a detailed methodology for a key experiment that investigates the effects of this compound on memory.

1. Title: Investigating the Effects of this compound on Object Recognition Memory in Rats [2]

2. Objective: To evaluate the efficacy of a single dose of this compound in enhancing long-term object recognition memory.

3. Experimental Animals:

  • Species: Rats (e.g., BALB/c strain mentioned in research) [2].
  • Housing: Standard laboratory conditions with ad libitum access to food and water, and a 12/12-hour light/dark cycle.

4. Materials and Reagents:

  • This compound powder (≥98% purity by HPLC) [6].
  • Vehicle solution (e.g., saline, or a suspension agent like 1% Tween-80 if needed due to low water solubility).
  • Two sets of dissimilar objects for behavioral testing.

5. Dosing and Administration:

  • Preparation: Suspend this compound in the vehicle solution. Its solubility in water is reported as 10 mg/mL [6].
  • Dosage: Administer a dose based on the literature (e.g., 300 mg/kg body weight, i.p.) [4]. The effective human dose is approximately 1200 mg daily, divided [2] [5].
  • Control Group: Administer an equal volume of the vehicle solution.
  • Timing: Administer the compound 30-60 minutes before the training phase [1].

6. Behavioral Procedure (Object Recognition Test):

  • Habituation: Allow rats to explore the empty testing arena for 5-10 minutes daily for 3 days.
  • Training Phase (Day 4): Place the rat in the arena with two identical objects (A1 and A2) for a 5-minute exploration period.
  • Retention Interval: Return the rat to its home cage for 24 hours.
  • Testing Phase (Day 5): Replace one of the familiar objects (A) with a novel object (B). Place the rat back in the arena for a 5-minute session.

7. Data Collection and Analysis:

  • Measurement: Record the time spent exploring the novel object (Tn) and the familiar object (Tf).
  • Calculation: Calculate a Discrimination Index (DI): DI = (Tn - Tf) / (Tn + Tf).
  • Statistical Analysis: Use a T-test to compare the DI of the this compound group versus the vehicle control group. A significantly higher DI in the treatment group indicates enhanced memory.

This compound Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound's mechanism of action.

Diagram 1: this compound and the Cholinergic Signaling Pathway

This diagram visualizes how this compound enhances cholinergic function by increasing High-Affinity Choline Uptake (HACU) in the hippocampus.

G This compound This compound CholineUptake High-Affinity Choline Uptake (HACU) This compound->CholineUptake  Increases AChSynthesis Acetylcholine (ACh) Synthesis CholineUptake->AChSynthesis AChRelease ACh Release into Synapse AChSynthesis->AChRelease CognitiveFunction Enhanced Memory & Learning AChRelease->CognitiveFunction

Diagram 2: this compound and Nitric Oxide Synthase Activation

This diagram shows the pathway by which this compound increases Nitric Oxide Synthase (NOS) activity in the cerebral cortex, potentially improving cerebral blood flow.

G This compound This compound NOSActivity NOS Enzyme Activity This compound->NOSActivity  Stimulates NitricOxide Nitric Oxide (NO) Production NOSActivity->NitricOxide Vasodilation Vasodilation in Cerebral Cortex NitricOxide->Vasodilation BloodFlow Improved Cerebral Blood Flow Vasodilation->BloodFlow

Technical Support & FAQs

Q1: What is the recommended solvent for preparing this compound in vitro? this compound has a solubility of approximately 10 mg/mL in water, producing a clear solution [6]. For higher concentration stock solutions, DMSO can be used. For in vivo studies, it can be suspended in saline or a vehicle like 1% Tween-80, and due to its fat-solubility, administration with a dietary fat source may enhance oral absorption [1] [7].

Q2: How do I model this compound's neuroprotective effects? Establish a model of cognitive deficit first. Common models include:

  • Pharmacological: Scopolamine-induced amnesia in rodents [2].
  • Traumatic: Traumatic Brain Injury (TBI) or anoxia models [2] [5].
  • Age-related: Aged rodents with natural cognitive decline [1]. Pre-treat or treat with this compound and assess outcomes using behavioral tests (e.g., memory tasks) and ex vivo analyses (e.g., measuring biomarkers of damage or HACU).

Q3: What are critical pharmacokinetic factors for dosing regimen design? While detailed human PK data is limited, known factors include:

  • High Bioavailability: Estimated to be around 90% [7].
  • Fat-Solubility: Administer with a fat source for optimal oral absorption [1].
  • Dosage Regimen: Clinical studies often use 1200 mg per day, divided into two 600 mg or three 400 mg doses [2] [5]. Rodent studies often use doses of 100-300 mg/kg via intraperitoneal injection [4].

References

Pramiracetam vs Piracetam potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam vs. Piracetam: Core Comparison

The table below summarizes the key comparative data for these two compounds.

Feature Piracetam This compound Notes & Evidence
Relative Potency Baseline (1x) 15x - 30x more potent [1] [2] Animal and in vitro studies; human equivalency not fully established [3].
Chemical Relation Parent Compound Derived from Piracetam This compound is a structural analog with a dipropan-2-ylaminoethyl group [1].
Lipid Solubility Low (Water-soluble) [4] High (Fat-soluble) [1] This compound's fat solubility aids in crossing the blood-brain barrier [1].
Key Mechanisms Positive allosteric modulator of AMPA and NMDA receptors; modulates acetylcholine; increases membrane fluidity [5] [4]. Potently increases High-Affinity Choline Uptake (HACU); modulates AMPA receptors; increases nitric oxide production [1] [2]. This compound's strong effect on the cholinergic system is a key differentiator [1].
Typical Dosage (in research contexts) 1.2 - 4.8 g/day, often split [4] 200 - 600 mg/day, split [1] [2] Dosages are not direct clinical recommendations and are based on non-clinical research usage.
Reported Cognitive Focus Broad: learning, memory, cerebral metabolism [5] [4] Targeted: memory formation & recall, focus [6] [1] [2] --
Clinical/Research Applications Cortical myoclonus, cognitive decline, dyslexia (varies by region) [5] [3]. Cognitive deficits from traumatic brain injury & cerebrovascular insufficiency [7] [2] [3]. Piracetam has broader, though often off-label, uses. This compound research focuses on injury/deficit.

Experimental Data & Protocols

The potency difference is supported by specific experimental models, particularly in memory and cognition research.

Novel Object Recognition Test in Rats

This one-trial test measures spontaneous exploratory behavior and recognition memory without reinforcement [6].

  • Objective: To evaluate the effects of this compound and piracetam on recognition memory in rats after a 24-hour retention interval.
  • Protocol:
    • Acquisition Trial: A rat is placed in an arena with two identical objects and allowed to explore freely for a set time.
    • Retention Interval: The rat is removed for a defined period (e.g., 24 hours).
    • Retrieval Trial: The rat is returned to the arena where one familiar object is replaced with a novel object. Recognition is measured by the longer time spent exploring the novel object.
  • Key Findings:
    • Normal rats did not discriminate between objects after a 24-hour interval.
    • Administration of 400 mg/kg of piracetam 30 minutes before the acquisition trial produced a significant improvement in retention [6].
    • A dose of 30 mg/kg of this compound produced a similar significant improvement, indicating it is more than 10 times more potent under these experimental conditions [6].
High-Affinity Choline Uptake (HACU) Assay

This mechanistic assay highlights a key difference in their action.

  • Objective: To measure the uptake of choline into nerve terminals for acetylcholine synthesis.
  • Protocol:
    • Synaptosomes (nerve terminals) are prepared from brain tissue, often the hippocampus.
    • The synaptosomes are incubated with radiolabeled choline.
    • Test compounds (this compound, piracetam) are added to the incubation medium.
    • Uptake is terminated by rapid filtration, and the accumulated radiolabel is quantified.
  • Key Findings: this compound has been shown to increase HACU by 30-37% in the hippocampus, a brain region critical for memory. This effect is considered a primary mechanism for its cognitive-enhancing properties and is a reported point of differentiation from piracetam [1] [2].

Mechanisms of Action & Signaling

While both drugs share a pyrrolidone nucleus, their mechanisms and primary signaling focus show differences. The following diagram illustrates their primary molecular interactions and downstream effects.

G cluster_pira Piracetam Primary Pathways cluster_pram This compound Primary Pathways Pira Piracetam Pira_AMPA Positive Allosteric Modulation of AMPA & NMDA Receptors Pira->Pira_AMPA Pira_Memb Modulates Membrane Fluidity Pira->Pira_Memb Pira_Neuro Broad Neurotransmitter Modulation (ACh, Glu) Pira_Memb->Pira_Neuro Memory Enhanced Memory & Learning Pira_Neuro->Memory Cognition Improved Cognitive Function Pira_Neuro->Cognition Neuroprot Neuroprotective Effects Pira_Neuro->Neuroprot Pram This compound Pram_HACU Significantly Increases High-Affinity Choline Uptake (HACU) Pram->Pram_HACU Pram_AMPA Modulates AMPA Receptors Pram->Pram_AMPA Pram_NO Increases Nitric Oxide Production Pram->Pram_NO Pram_ACh Boosts Acetylcholine Synthesis & Function Pram_HACU->Pram_ACh Pram_ACh->Memory Pram_ACh->Cognition Pram_AMPA->Cognition Pram_CBF Enhances Cerebral Blood Flow Pram_NO->Pram_CBF Pram_CBF->Neuroprot

Important Research and Regulatory Considerations

For professionals in drug development, these contextual factors are critical.

  • Limited Human Data: Much of the evidence for this compound's efficacy and potency comes from animal studies or small, older human trials. More robust clinical trials are needed to firmly establish its therapeutic profile [8] [2] [3].
  • Regulatory Status: In the United States, the FDA classifies piracetam, this compound, and other racetams as unapproved new drugs. They are not generally recognized as safe and effective for any use and do not qualify as dietary supplements. This status has led to regulatory actions against companies selling them [8]. In other regions, like Australia, they are prescription-only medicines [9].
  • Safety and Side Effects: Available data from limited studies suggest this compound is generally well-tolerated. However, due to the lack of large-scale, long-term human safety data, a comprehensive risk profile is not available [2].

Conclusion for Research

When designing research, your compound selection should align with the specific scientific goal: piracetam may be suitable for studies on broad neuroprotective and membrane-fluidizing effects, while this compound is better suited for highly focused investigations into cholinergic-mediated memory and cognitive processes.

References

Pramiracetam vs other racetams mechanism differences

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Racetam Mechanisms

Racetam Primary Proposed Mechanisms Key Experimental Findings & Models Clinical Efficacy & Status (Human Data)

| Pramiracetam | • High-affinity choline uptake enhancement [1] • Potential modulation of nitric oxide & adrenal hormones [1] | • Improved memory in 35 elderly volunteers with memory loss (pilot study) [1]. • Reduced scopolamine-induced amnesia in 24 healthy volunteers (RCT) [1] [2]. • Improved memory in 4 brain-injured men (RCT) [1]. | • Marketed in Italy/Eastern Europe for memory/attention deficits in aging (Pramistar) [2]. • FDA orphan drug status for adjunct ECT in depression (later abandoned) [2]. | | Piracetam | • Positive allosteric modulator of AMPA & NMDA glutamate receptors [3] [4] • Enhances neuronal membrane fluidity & ATP metabolism [5] [3] | • Improved spatial memory in cerebral hypoperfusion rats (Morris Water Maze) [5]. • Improved memory in aged rats when combined with choline (Passive Avoidance Test) [5]. • Effective as add-on for myoclonus epilepsy & tardive dyskinesia [6]. | • Not FDA-approved; classified as unapproved drug [7]. • Neuroprotective effect noted in coronary bypass surgery; mixed results in mild cognitive impairment [6]. | | Aniracetam | • Positive allosteric modulator of AMPA receptors (reduces desensitization) [3] [4] • Increases dopamine & serotonin release in specific brain regions [3] | • Demonstrated anxiolytic effects in mouse models (Elevated-Plus Maze, Social Interaction tests) [5]. • Metabolite N-anisoyl-GABA is biologically active [3]. | • Approved for dementia in some countries (e.g., Italy, China) [8]. • No effect on cognition/behavior in mice per one 2014 study [7]. | | Oxiracetam | • Modulation of AMPA receptors & acetylcholine [3] • May affect D-aspartic acid & neuronal metabolic activity [7] [3] | • Improved test performance in 12 healthy volunteers given scopolamine (small, early study) [7]. • Increased long-term potentiation (LTP) in mouse hippocampus [7]. | • Lacks robust modern clinical trials [7]. • Old, low-quality studies claimed benefit in elderly patients with dementia; findings not replicated [7]. | | Phenylpiracetam | • Atypical dopamine reuptake inhibitor (unique among racetams) [9] • Stimulant properties [9] | • Shown to stimulate motor activity in rats and enhance physical capacity/cognition in humans [9]. • Exerted psycho-stimulant & immunomodulatory effects in immune-stressed rat models (Open Field Test) [5]. | • Used in Russia/Eastern Europe for wider range of indications; more potent than piracetam [6]. • Not FDA-approved [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:

  • This compound and Scopolamine-Induced Amnesia [1]: > Objective: To evaluate this compound's ability to protect against drug-induced memory impairment. > Protocol: A double-blind, randomized controlled trial with 24 healthy volunteers (both young and older subjects). Participants were administered scopolamine, a drug that induces temporary amnesia, with or without a single dose of this compound. Cognitive performance was then assessed and compared between groups.
  • Piracetam in a Rat Model of Vascular Dementia [5]: > Objective: To assess piracetam's effect on cognitive deficits caused by insufficient blood flow to the brain. > Protocol: Cerebral hypoperfusion (modeling vascular dementia) was induced in rats by occluding the bilateral common carotid arteries. The treatment group received piracetam at 600 mg/kg. Spatial learning and memory were evaluated using the Morris Water Maze test, and morphological changes in the cerebral cortex and hippocampal CA1 region were examined post-testing.
  • Aniracetam's Anxiolytic Effects [5]: > Objective: To investigate the anxiety-reducing effects of aniracetam. > Protocol: Aniracetam was administered to male mice 30 minutes before behavioral testing. Anxiety levels were assessed using three standard models: the social interaction test, the elevated-plus maze test, and the fear conditioning test. Dosages of 10 mg/kg, 30 mg/kg, and 100 mg/kg were tested to explore dose-response relationships.

Signaling Pathways and Mechanisms

The following diagrams summarize the primary molecular interactions of these racetams, based on the current scientific understanding.

G cluster_glutamate Glutamatergic Pathway (AMPA Receptor) cluster_ach Cholinergic Pathway cluster_da Monoaminergic Pathway (Phenylpiracetam) Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Receptor_Dimerization Stabilized Receptor Dimer (Reduced Desensitization) AMPA_Receptor->Receptor_Dimerization  Positively Modulated by Neuronal_Excitability Enhanced Neuronal Excitability & Synaptic Plasticity Receptor_Dimerization->Neuronal_Excitability Choline_Uptake High-Affinity Choline Uptake ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_Uptake->ACh_Synthesis ACh_Release ACh Release ACh_Synthesis->ACh_Release Cognitive_Processing Enhanced Memory & Cognitive Processing ACh_Release->Cognitive_Processing DA_Reuptake Dopamine Reuptake Inhibition Synaptic_DA Increased Synaptic Dopamine DA_Reuptake->Synaptic_DA Stimulant_Effects Stimulant & Motivational Effects Synaptic_DA->Stimulant_Effects Piracetam Piracetam Piracetam->Receptor_Dimerization Aniracetam Aniracetam Aniracetam->Receptor_Dimerization Oxiracetam Oxiracetam Oxiracetam->Receptor_Dimerization This compound This compound This compound->Choline_Uptake Phenylpiracetam Phenylpiracetam Phenylpiracetam->DA_Reuptake

Diagram 1: Core Signaling Pathways of Racetam Compounds. This figure illustrates the primary molecular targets for the major racetams, highlighting the distinct pathways engaged by this compound (cholinergic) and phenylpiracetam (dopaminergic) compared to the shared glutamatergic modulation of piracetam, aniracetam, and oxiracetam.

G cluster_ampar AMPA Receptor Allosteric Modulation LBD_Dimer Ligand-Binding Domain (LBD) Dimer Effect Stabilized Dimer Interface Slowed Desensitization/Deactivation Enhanced Synaptic Transmission LBD_Dimer->Effect Agonist_Site Glutamate (Agonist) Agonist_Site->LBD_Dimer Central_Site Central Subsite (A) Binds: Aniracetam Central_Site->LBD_Dimer Lateral_Site Lateral Subsites (B/B', C/C') Binds: Benzothiadiazides Lateral_Site->LBD_Dimer Unique_Site Unique Lateral Site Binds: Piracetam Unique_Site->LBD_Dimer

Diagram 2: Structural Modulation of the AMPA Receptor. This diagram details the binding of various racetams to distinct allosteric subsites at the AMPA receptor dimer interface. Piracetam binds to a unique lateral site, while aniracetam occupies the central subsite, both leading to receptor stabilization and enhanced cognitive function.

Critical Research and Regulatory Considerations

For professionals in drug development, several overarching factors are crucial:

  • Divergent Clinical Status: Most racetams are not approved by the FDA for any use in the United States and are classified as unapproved new drugs [7]. However, some, like this compound and aniracetam, are approved and marketed for specific cognitive disorders in various European and Asian countries [8] [2].
  • Significant Evidence Gaps: The body of research is characterized by a heavy reliance on animal studies, old and small-scale human trials, and a general lack of large, modern, robust clinical trials to confirm efficacy and long-term safety, especially in healthy populations [7] [1].
  • Problematic Supplement Market: Be aware that cognitive enhancement supplements often contain these unapproved drugs, sometimes with inaccurate labeling and in untested combinations, posing significant health risks [8].

References

Pramiracetam memory enhancement evidence review

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a foundation for experimental design.

  • Passive-Avoidance Test in Rats [1]: This one-trial learning test assessed pramiracetam's acute effects. Rats were administered this compound and subjected to a task where they had to avoid a compartment where they previously received a foot-shock. Retention was tested 24 hours later, with significant improvements observed in the this compound group.
  • Drug-Induced Amnesia in Humans [2]: This study involved 24 healthy volunteers (both young and elderly). Participants received a single dose of this compound followed by scopolamine, a drug that induces temporary amnesia. Cognitive performance was then compared to a placebo control, with this compound showing a mitigating effect on the memory deficit.
  • EEG Normalization in Aged Rats [1]: Researchers recorded EEG profiles in aged Fisher-344 rats, which showed abnormal brain wave activity (missing dominant theta waves). Administration of this compound was found to normalize this brain wave activity, an effect not observed with piracetam.

Proposed Mechanism of Action

The memory-enhancing effects of this compound are primarily attributed to its interaction with the cholinergic system. The diagram below illustrates this proposed signaling pathway.

G This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU Increases Nitric_Oxide Nitric Oxide (NO) Activity This compound->Nitric_Oxide Increases ACh_Synthesis Acetylcholine (ACh) Synthesis HACU->ACh_Synthesis Provides precursor ACh_Release ACh Release ACh_Synthesis->ACh_Release Increases availability Memory_Enhancement Memory & Cognitive Enhancement ACh_Release->Memory_Enhancement Improves Cerebral_Blood_Flow Cerebral Blood Flow Nitric_Oxide->Cerebral_Blood_Flow Vasodilation Cerebral_Blood_Flow->Memory_Enhancement Supports

Comparative Analysis with Other Racetams

This compound is one of several synthetic compounds in the racetam class. The table below compares it to other well-known racetams, though it is important to note that evidence for all is limited and they are not FDA-approved [2].

Racetam Reported Potency vs. Piracetam Primary Reported Focus & Key Characteristics
This compound Up to 30x more potent [1] Memory, focus, logical reasoning. Reported to significantly increase high-affinity choline uptake (HACU) [1] [3].
Piracetam (Baseline) General cognitive function, verbal fluency. The original nootropic. Modulates AMPA and NMDA receptors, improves neuronal membrane fluidity [4] [3].
Aniracetam ~5x more potent (fat-soluble) Anxiety reduction, mood. Also reported to influence dopamine and serotonin receptors in the prefrontal cortex [5] [3].
Oxiracetam Similar or slightly more potent Brain fog, mental energy. Reported to have a stimulant-like effect without typical stimulant side effects [3].
Phenylpiracetam Up to 60x more potent [5] Energy, motivation, physical performance. Adds a phenyl group, reported to have notable psychostimulatory properties. Banned by the World Anti-Doping Agency [5] [3].

Critical Safety and Regulatory Considerations

For researchers and professionals, understanding the regulatory landscape is paramount.

  • Regulatory Status: In the United States, the FDA classifies this compound and all other racetams as unapproved new drugs [6] [2]. They do not meet the definition of dietary supplements, and the FDA has issued warnings to companies illegally selling them.
  • Evidence Quality: The overall evidence base for this compound is limited. A recent 2024 meta-analysis on its parent compound, piracetam, concluded that it did not yield significant cognitive enhancements in patients with memory impairment, highlighting the need for high-quality studies on the entire racetam class [4].
  • Clinical Uncertainty: As noted in a 2025 review, the overall usefulness of nootropics in various central nervous system disorders needs to be better established before their widespread use can be recommended [7].

References

Clinical & Pre-clinical Outcomes of Pramiracetam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from human and animal studies on Pramiracetam.

Study Type / Model Cognitive Domain / Outcome Key Findings & Effect Description Dosage & Duration (Human Studies) Reference / Citation
Human: Elderly with memory loss [1] Long-term memory More effective than weekly memory training sessions; significant objective memory gains. 12 weeks [1]
Human: Chronic cerebrovascular insufficiency & post-stroke [1] Neuropsychological symptoms (memory) Statistically significant heterogeneous influence on evaluated memory symptoms. Not specified [1]
Human: Mild craniocerebral trauma (vs. Piracetam) [1] Orientation, feeling, amnesia Better restoration of orientation and feeling; more effective for amnesia than Piracetam. During complex treatment [1]
Animal: Rats (one-trial test) [2] Memory retention Significant improvement in retention; effect lasted for 24 hours. Single dose [2]
Animal: Aged rats [2] Brain wave (EEG) normalization Normalized slow brain waves; restored theta wave activity associated with creativity. Not specified [2]

Proposed Mechanisms of Action

The exact mode of action of racetams, including this compound, is not fully elucidated, but research points to several key mechanisms [3]. This compound's primary mechanism is distinct from other racetams in its potent effect on the cholinergic system.

The following diagram illustrates the primary proposed signaling pathway for this compound:

G cluster_primary Primary Cholinergic Pathway cluster_secondary Secondary Mechanisms This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU NO Nitric Oxide (NO) Activity This compound->NO ACh_Synthesis Acetylcholine (ACh) Synthesis HACU->ACh_Synthesis ACh_Release ACh Release ACh_Synthesis->ACh_Release Cognition Memory & Cognition ACh_Release->Cognition CBF Increased Cerebral Blood Flow NO->CBF Neuroprotection Neuroprotection & Oxygen/Glucose Supply CBF->Neuroprotection Neuroprotection->Cognition

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are the methodologies for key experiments cited above.

  • Human Study on Memory in the Elderly [1]

    • Design: Clinical trial comparing this compound against memory training and a control condition.
    • Participants: 35 elderly people with memory loss.
    • Intervention: One group received this compound for 12 weeks. A comparator group received weekly 90-minute memory training sessions with tutors.
    • Outcome Measures: Objective memory tests and assessments of metamemory and affective status (e.g., depression levels).
  • Human Study on Post-Traumatic Cognitive Recovery [1]

    • Design: Comparative clinical study (this compound vs. Piracetam).
    • Participants: 65 patients with mild craniocerebral trauma.
    • Intervention: Two groups received either this compound or Piracetam as part of a complex treatment regimen.
    • Outcome Measures: Patient-reported symptoms (headache, dizziness, nausea) and clinical assessment of orientation, feeling, and amnesia.
  • Animal Study on Memory Retention [2]

    • Model: Rats in a one-trial learning and retention test.
    • Intervention: A single dose of this compound was administered.
    • Outcome Measures: Memory retention was tested 24 hours after the initial learning trial to evaluate the compound's prolonged effect.

Conclusion for Researchers

Based on the gathered evidence, this compound demonstrates potential for enhancing long-term memory, particularly in aged or cognitively impaired populations, with a mechanism strongly linked to boosting hippocampal cholinergic function [1] [2]. Its effect on brain wave normalization in aged animal models also suggests a unique profile worthy of further investigation [2].

However, the absence of a formal meta-analysis and the limited number of large-scale, modern clinical trials represent a significant knowledge gap. Future research should prioritize rigorous, randomized controlled trials with standardized cognitive batteries to allow for a definitive quantitative synthesis of its cognitive outcomes.

References

Pramiracetam vs aniracetam oxiracetam comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Racetams

The table below summarizes the key characteristics of Pramiracetam, Aniracetam, and Oxiracetam based on available preclinical and clinical data.

Feature This compound Aniracetam Oxiracetam
Primary Proposed Mechanisms Increases High-Affinity Choline Uptake (HACU); boosts acetylcholine synthesis and function [1]. Enhances nitric oxide activity, increasing cerebral blood flow [1]. Positive allosteric modulator of AMPA-sensitive glutamate receptors [2] [3]. Influences cholinergic, serotonin, and dopamine systems [4]. Modulates AMPA glutamate receptors [5]. Increases choline-acetyltransferase (ChAT) activity, boosting acetylcholine production [5].
Reported Cognitive Effects Enhanced long-term memory, focus, learning, and logical reasoning [1]. Improved creativity, social interaction; may reduce anxiety and depression symptoms [5]. Reduced brain fog; enhanced focus, motivation, and memory recall (particularly for learning new material) [5].
Potency & Dosage (Reported) Considered significantly more potent than Piracetam [1]. Typical research dosage: 250-400 mg, 2-3 times daily [1]. More potent than Piracetam [2]. Typical research dosage: 750 mg, twice daily [5]. Typical research dosage: 750-1500 mg per day, split into two doses [5].
Key Clinical Evidence & Uses Early research for cognitive recovery after stroke or traumatic brain injury [6] [1]. Used in Europe for dementia, ADHD, and dyslexia [1]. Investigated for senile dementia and cognitive enhancement [2]. Anxiolytic effects noted in animal models and user reports [4] [5]. Early, low-quality studies suggested potential in elderly patients with dementia or cognitive impairment [4].
Solubility Fat-soluble [1] Fat-soluble [5] Water-soluble [5]

Experimental Data and Methodologies

The evidence base for these compounds relies on specific experimental models. The following outlines key methodologies cited in the literature.

Passive Avoidance Test in Rats (this compound)

This test assesses long-term memory retention.

  • Workflow: The experimental workflow for this memory retention study can be visualized as follows:

G A Administer this compound to Rats B One-Trial Passive Avoidance Training A->B C Retention Interval (e.g., 24 hours) B->C D Retention Test C->D E Measure: Latency to Enter Dark Chamber D->E F Outcome: Significant improvement in retention vs control group E->F

  • Protocol: Animals are administered this compound before or after a one-trial learning event where they learn to avoid a dark chamber after receiving a mild foot shock. Memory is tested by measuring the latency to enter the dark chamber 24 hours later [1].
  • Outcome: Studies found that a single dose of this compound produced a significant improvement in memory retention that lasted for 24 hours [1].
Scopolamine-Induced Amnesia Model

This model is used to test the potential of a compound to reverse or prevent memory deficits.

  • Workflow: The standard procedure for this preclinical cognitive impairment model is outlined below:

G A Administer Test Drug (e.g., Oxiracetam, Aniracetam) B Inject Scopolamine (induces amnesia) A->B C Conduct Behavioral Test (e.g., passive avoidance, maze) B->C D Primary Measure: Prevention of performance deficit C->D

  • Protocol: Animals or human volunteers are given the test racetam, followed by scopolamine, a drug that blocks muscarinic acetylcholine receptors and induces temporary amnesia. Cognitive performance is then evaluated using tasks like passive avoidance or maze learning [4] [7].
  • Outcome: Oxiracetam was shown in a small human study (n=12) to improve test performance disrupted by scopolamine [4]. Aniracetam and other racetams have also been shown in animal studies to prevent or reverse scopolamine-induced amnesia and decreases in brain acetylcholine [7].

Critical Considerations for Researchers

  • Regulatory Status: The U.S. FDA does not classify these compounds as dietary supplements. They are considered unapproved new drugs because they are not generally recognized as safe and effective for any use. The FDA has issued warnings to companies illegally selling them [4].
  • Evidence Limitations: The clinical evidence for all three racetams is limited and often of low quality. Many studies are old, small, have methodological flaws, or have not been replicated. Robust, large-scale clinical trials are lacking [4] [6].
  • Cholinergic Effects: A common theory among users is that racetams increase the brain's demand for choline, a precursor to acetylcholine. It is often recommended to supplement with a choline source (e.g., Alpha-GPC) to prevent potential side effects like headaches, though this is based largely on anecdotal reports [5] [1].

Conclusion and Research Directions

Currently, the selection of a specific racetam for further investigation cannot be based on robust, direct comparative trials. The choice should be guided by their distinct proposed mechanistic profiles:

  • This compound may be of interest for studies focused on memory consolidation and high-affinity choline uptake.
  • Aniracetam is a candidate for research into AMPA receptor modulation and potential anxiolytic or pro-creative effects.
  • Oxiracetam might be selected for projects investigating acetylcholine synthesis and relief from cognitive fog.

Future research requires well-designed, large-scale clinical studies that directly compare these compounds to establish their relative efficacy, safety, and precise mechanisms of action.

References

Pramiracetam neuroprotective effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Validation

Key experimental models used to validate pramiracetam's effects include object-recognition tests and assessment of choline uptake.

G Start Start: In Vivo Neuroprotection Experiment A1 Subject Allocation ( e.g., Rats or Mice ) Start->A1 A2 Group Division: - Treatment (this compound) - Control (Vehicle) A1->A2 A4 Administer Compound ( IP, 30 min pre-trial ) A2->A4 A3 Acquisition Trial ( Sample Object Exploration ) A5 Retention Trial ( 24h later, Novel vs. Familiar Object ) A3->A5 A4->A3 A6 Behavioral Analysis ( Time Spent Exploring Novel Object ) A5->A6 A7 Conclusion: Long-Term Memory Enhancement A6->A7 BStart Start: In Vitro Mechanism Study B1 Tissue Preparation ( Synaptosomes from Hippocampus ) BStart->B1 B2 Incubate with: - Radiolabeled Choline - this compound/Vehicle B1->B2 B3 Terminate Uptake Reaction ( Filtration/Separation ) B2->B3 B4 Quantify Radiolabel ( Scintillation Counting ) B3->B4 B5 Data Analysis ( High-Affinity Choline Uptake, HACU ) B4->B5 B6 Conclusion: Cholinergic Mechanism Confirmed B5->B6

Key Experimental Models
  • Novel Object Recognition Test: This one-trial test assesses recognition memory without rule learning or reinforcement [1]. Rats are allowed to explore two identical objects in an open field. After a delay (e.g., 24 hours), one object is replaced with a novel one. Normal rats explore the new object more, demonstrating memory of the familiar one. Treatment with this compound (e.g., 30 mg/kg, i.p.) 30 minutes before the acquisition trial significantly improved retention after the 24-hour interval, indicating enhanced long-term memory [1].

  • High-Affinity Choline Uptake (HACU) Assay: This in vitro protocol investigates the cholinergic mechanism [2] [3]. Synaptosomes (nerve endings) are prepared from fresh brain tissue, particularly the hippocampus. They are incubated with radiolabeled choline in the presence or absence of this compound. The reaction is stopped by rapid filtration, and the accumulated radiolabel is quantified. A significant increase in radiolabel in this compound-treated samples indicates enhanced HACU, a critical step for acetylcholine synthesis [2] [3].

Neuroprotective Mechanisms of Action

This compound's neuroprotective effects are mediated through multiple pathways as shown in the signaling diagram below.

G cluster_1 Primary Cholinergic Pathway cluster_2 Cerebrovascular & Metabolic Effects cluster_3 Cellular & Synaptic Effects Pram This compound HACU ↑ High-Affinity Choline Uptake (HACU) Pram->HACU NO ↑ Nitric Oxide (NO) Activity Pram->NO Ion Modulated Ion Flux (Ca²⁺, Na⁺) Pram->Ion ACh ↑ Acetylcholine (ACh) Synthesis & Release HACU->ACh Cognition Enhanced Cognition & Memory ACh->Cognition CBF ↑ Cerebral Blood Flow & Glucose Metabolism NO->CBF Energy Improved Neuronal Energy Supply CBF->Energy Fluid Potentiated Neurotransmission ↑ Membrane Fluidity Ion->Fluid Protect Neuroprotection Fluid->Protect

Comparative Context with Other Neuroprotective Agents

When evaluating this compound, it is useful to consider the clinical trial landscape for other neuroprotective agents in acute ischemic stroke. The table below summarizes agents based on a 2024 network meta-analysis.

Neuroprotective Agent Clinical Context & Key Findings Level of Evidence
This compound Preclinical evidence for memory and cholinergic function; human trials for dementia/cognitive decline [1] [3]. Limited specific data in major stroke trials. Preclinical & small clinical trials
Citicoline Conflicting results in large clinical trials (e.g., ICTUS). Some analyses show improved functional independence, while others find little to no difference [4]. Large-scale RCTs (Conflicting)
Cerebrolysin Meta-analyses indicate improved neurological function and daily activities in acute ischemic stroke patients. Safety profile similar to placebo [4]. Meta-analysis of RCTs
Edaravone Ranked most effective for early neurological improvement (7-day NIHSS) in a 2024 network meta-analysis [5]. Network Meta-Analysis
NBP (Butylphthalide) Ranked highest for long-term outcomes (90-day mRS and NIHSS) in a 2024 network meta-analysis [5]. Network Meta-Analysis

Interpretation for Research and Development

For researchers and drug development professionals, the evidence suggests:

  • Strong Mechanistic Foundation: this compound has a well-defined mechanism of action centered on boosting the brain's cholinergic system, supported by solid preclinical data [2] [6] [3].
  • Therapeutic Niche: Its most promising applications may be in conditions involving cholinergic deficit and memory impairment, such as age-related cognitive decline and post-brain injury cognitive rehabilitation, rather than acute neuroprotection in stroke [1] [3].
  • Clinical Evidence Gap: When compared to agents like citicoline, cerebrolysin, and edaravone, this compound lacks the same volume of large-scale, randomized controlled trial data specifically for acute ischemic stroke [4] [5].

References

Pramiracetam cholinergic enhancement vs other nootropics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Cholinergic Mechanisms

Nootropic Compound Primary Cholinergic Mechanism Key Supporting Experimental Data Reported Potency & Specificity
Pramiracetam Significantly increases High-Affinity Choline Uptake (HACU) in the hippocampus, a rate-limiting step for Acetylcholine (ACh) synthesis [1] [2] [3]. Animal studies show a profound increase in HACU, enhancing ACh availability without directly binding to major neurotransmitter receptors [1]. Considered highly potent (5-30x more potent than Piracetam); effects are highly specific to memory and learning circuits [1] [3].
Aniracetam Appears to have minimal direct impact on acetylcholine activity in rat brains [4]. Modulates other systems (e.g., serotonin, dopamine) via cholinergic pathways [4]. One rat experiment suggested increases in serotonin and dopamine in the prefrontal cortex via cholinergic pathways, but a 2014 study found it did not alter cognition or behavior in mice [4]. Effects are less specific to cholinergic system; noted for potential anxiolytic properties and AMPA receptor modulation [5] [3].
Oxiracetam In animal models, proposed to slow the decrease of ACh in the cortex and hippocampus induced by amnesic agents, and may enhance choline uptake [4]. In mice with drug-induced amnesia, it was theorized to prevent the decrease in brain ACh. Human evidence is lacking and of low quality [4]. Often described as mildly stimulating; early, small-scale human studies suggested benefits for verbal fluency and quality of life in dementia patients [4].
Piracetam Positively influences cholinergic function, often most effective when combined with choline, especially in aged brains [5]. Studies in aged rats showed marked cognitive improvement, further increased when combined with choline [5]. The original, foundational racetam; lower potency than its derivatives; mechanism is broad and not fully established [5].

Supporting Experimental Data & Protocols

The cholinergic advantages of this compound are supported by several key experimental findings:

  • HACU Enhancement: A core body of evidence comes from in vitro and animal studies measuring sodium-dependent high-affinity choline uptake in synaptosomal preparations. Research indicates that this compound significantly boosts HACU in the hippocampus, a brain region critical for memory formation [1] [2]. This action is identified as a primary mechanism, rather than a secondary effect.
  • Anti-Amnesic Effects: Studies using animal models with scopolamine-induced amnesia have demonstrated this compound's ability to prevent or reverse memory deficits [6]. This model is commonly used to evaluate compounds that protect or enhance cholinergic function.
  • Electroencephalogram (EEG) Normalization: Research involving aged Fisher-344 rats demonstrated that this compound normalized brain wave activity. The aged rats exhibited a dominance of slow waves and a lack of theta activity, which this compound treatment restored to a profile resembling younger rats, suggesting a fundamental improvement in neural efficiency [1].
  • Long-Term Administration Effects: A 2022 study investigated the long-term (7-week) oral administration of smart drugs in normal young mice [7]. Immunohistochemical analysis of the hippocampus revealed that drugs like aniracetam, especially when combined with Alpha-GPC (a choline source), induced increased choline acetyltransferase (ChAT) staining and new muscarinic acetylcholine receptor signals in areas like CA1 and CA3. This suggests that prolonged nootropic intake may lead to neural activation, potentially linked to vasodilation and increased nutrient influx [7].

Cholinergic Signaling Pathway

The following diagram illustrates the primary cholinergic signaling pathway enhanced by this compound, detailing the sequence from neuronal firing to synaptic strengthening.

G cluster_1 This compound's Primary Action start Neuronal Firing (Action Potential) A Voltage-Gated Calcium Channel Opens start->A B Synaptic Vesicle Fusion & ACh Release A->B C ACh Binds to Postsynaptic Receptors (e.g., mAChR, nAChR) B->C D Enzymatic Hydrolysis of ACh by Acetylcholinesterase (AChE) C->D end Synaptic Strength & Cognitive Processing (Memory, Learning) C->end E Choline Reuptake via High-Affinity Choline Uptake (HACU) Transporter D->E F Intracellular Choline used for New ACh Synthesis E->F E->F F->B Substrate Provision

The diagram above shows that this compound's primary action is the potentiation of High-Affinity Choline Uptake (HACU). By increasing the rate of choline recycling into the presynaptic neuron, it directly supports the synthesis of new acetylcholine molecules, thereby enhancing the capacity for continued cholinergic signaling [1] [3]. This mechanism is distinct from acetylcholinesterase inhibitors (which slow ACh breakdown) or direct receptor agonists.

Key Takeaways for Professionals

For researchers and drug development professionals, the key differentiator of this compound lies in its targeted and efficient mechanism:

  • Specificity and Efficiency: Unlike broader receptor agonists or enzyme inhibitors, this compound amplifies the brain's inherent cholinergic capacity by enhancing the rate-limiting step of ACh synthesis. This offers a potentially more refined therapeutic approach for conditions involving cholinergic deficit [1] [2].
  • Critical Need for Choline Cofactors: The potent HACU enhancement creates a high demand for choline as a substrate. Experimental protocols and potential therapeutic regimens must account for this, often requiring co-administration with a bioavailable choline source like Alpha-GPC or Citicoline to maximize efficacy and prevent side effects related to choline depletion [3].
  • Distinction from AMPA Modulators: While some racetams like aniracetam and piracetam are known to positively modulate AMPA-sensitive glutamate receptors, this compound's effects are not primarily dependent on this pathway. Its cognitive effects are largely attributed to its robust action on the cholinergic system [5] [3].

References

Pramiracetam clinical trial results validation

Author: Smolecule Technical Support Team. Date: February 2026

Racetam Comparison at a Glance

The table below summarizes the available information on several racetams, though a direct, comprehensive comparison of clinical trial results is not fully achievable with the current data.

Compound Reported/Potential Mechanisms of Action Key Clinical Findings & Level of Evidence Commonly Reported Uses (Evidence-Varied)
Pramiracetam Increases high-affinity choline uptake (HACU) in the hippocampus; may modulate muscarinic acetylcholine receptor M5 [1] [2]. One small, double-blind, placebo-controlled trial (1991) in young males with cognitive issues from head injury/anoxia showed improvement in memory/delayed recall [3]. Evidence is limited and dated. Memory and cognitive problems resulting from head injury [3].
Piracetam Improves mitochondrial function and dynamics; enhances neuritogenesis; modulates AMPA and NMDA glutamate receptors; increases cerebral blood flow [4] [5]. Mixed and controversial clinical efficacy; used for cognitive impairment in aging/dementia, post-stroke, but robust, conclusive data is lacking [4] [6]. Some meta-analyses show modest benefit in older adults with cognitive decline [6]. Age-related cognitive decline, dementia, dyslexia [4] [5].
Aniracetam Allosteric modulator of AMPA-type glutamate receptors; may increase dopamine and serotonin release in the prefrontal cortex; anxiolytic properties [6] [5]. Primarily animal research; limited and low-quality human studies. A 2014 study concluded it did not alter cognition or behavior in mice [6]. Anxiety, depression, memory damage (primarily animal models) [6] [5].
Oxiracetam May enhance choline-acetyltransferase (ChAT); proposed to modulate AMPA receptors and hippocampal signaling [6] [5]. Lacks robust safety and efficacy data; evidence comes from old, low-quality studies in elderly patients with dementia that have not been replicated [6]. Dementia, cognitive impairment (evidence very limited) [6].

This compound's Proposed Mechanism of Action

Based on preclinical research, this compound is proposed to work primarily through the cholinergic system, which is crucial for memory and learning. The diagram below illustrates this hypothesized pathway.

G cluster_hippocampus Hippocampus (Brain Region) This compound This compound HACU Increased High-Affinity    Choline Uptake (HACU) This compound->HACU ACh_Synthesis Enhanced Acetylcholine (ACh)    Synthesis HACU->ACh_Synthesis ACh_Release ACh Release ACh_Synthesis->ACh_Release Cognitive_Effects Improved Memory Encoding    & Cognitive Processing ACh_Release->Cognitive_Effects

Details of Key this compound Studies

The table outlines the methodology and findings from one of the primary clinical studies on this compound.

Study Aspect Description
Reference Brain Inj. 1991 Oct-Dec;5(4):375-80 [3].
Study Design Double-blind, placebo-controlled trial, with an subsequent open-label extension [3].
Participants Young males with memory and cognitive problems resulting from head injury and anoxia [3].
Intervention This compound sulphate 400 mg, three times a day (TID) [3].
Primary Outcomes Measures of memory, especially delayed recall. Performance showed clinically significant improvements compared to placebo. Improvements were maintained during an 18-month open-trial and a 1-month follow-up after discontinuation [3].

Experimental Protocols in Preclinical Research

Much of the foundational data on racetams comes from animal models. Here are details on a commonly cited protocol for assessing memory:

  • Test Name: Novel Object Recognition Test [7].
  • Purpose: To evaluate recognition memory in rats without the need for reinforcement or rule learning [7].
  • Procedure:
    • Acquisition Trial: A rat is placed in an arena with two identical objects and allowed to explore freely for a set time.
    • Retention Interval: The rat is removed for a delay period (e.g., 24 hours), during which it is administered the compound being tested (e.g., this compound) or a vehicle.
    • Retrieval Trial: The rat is returned to the arena where one familiar object is replaced with a novel object. Normal memory function is indicated by the rat spending significantly more time exploring the novel object [7].
  • Key Metric: The discrimination index, which quantifies the difference in exploration time between the novel and familiar objects [7].

Important Considerations for Researchers

  • Limited and Dated Evidence: The most cited human trial for this compound is from 1991 and involved a specific, injured population [3]. Evidence for its use in healthy adults or for broader cognitive enhancement is lacking [6].
  • FDA Status and Regulatory Warnings: The U.S. Food and Drug Administration (FDA) does not recognize racetams as dietary supplements. They are classified as unapproved new drugs because they are not generally recognized as safe and effective by qualified experts [6]. The FDA has issued warning letters to companies illegally selling these compounds [6].

References

Pramiracetam long-term cognitive effects assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Racetams

Compound Reported Potency vs. Piracetam Primary Reported Mechanisms of Action Key Reported Cognitive Effects Status of Evidence
Pramiracetam 2-6x more potent [1] [2] • High-affinity choline uptake (HACU) enhancement [2] • Potential modulation of acetylcholine, nitric oxide [2] Memory (long-term), focus [1] [2] Limited human data; small studies on memory impairment/head injury [2]
Piracetam (Baseline) • Mitochondrial function enhancement [3] • Membrane fluidity [4] • Cerebral blood flow [4] Memory, learning, neuroprotection [3] [4] Extensive but inconclusive; recent meta-analysis shows no significant benefit in impaired memory [5]
Aniracetam 5-10x more potent [6] • AMPA receptor modulator [7] • Impacts acetylcholine, serotonin, dopamine [8] Mood, anxiety reduction, social/verbal fluency [1] Primarily animal studies; human clinical relevance unclear [8]
Oxiracetam Information missing • AMPA receptor modulation [8] • Potential cholinergic, glutamatergic effects [8] Logic, reasoning, mild stimulation [1] Very limited human data; low-quality older studies [8]
Phenylpiracetam Information missing • Cholinergic modulation [6] • Added phenyl group may increase BBB penetration [8] Mental/physical stamina, stimulation, neuroprotection [6] Lacks rigorous clinical trials; most evidence is anecdotal [8]

Detailed Look at this compound Research

The experimental data for this compound comes from a small number of human and animal studies. It is crucial to interpret these findings with caution due to the limitations of the research.

Experimental Data and Protocols

The following table outlines the key studies and their methodologies from which the purported effects of this compound are derived.

Study Focus Study Model & Design Treatment Protocol Key Reported Outcomes Study Limitations

| Memory in Age-Related Decline [2] | • 35 elderly volunteers with memory loss • Pilot study | • this compound administration • Compared to memory training and no treatment | • Greater improvement in memory vs. memory training alone or no treatment | • Small sample size • Pilot nature | | Memory Post-Brain Injury [2] | • 4 men with severe brain injuries • Double-blind, randomized, placebo-controlled trial | • 6 weeks of this compound supplementation | • Improvement in short- and long-term memory • Effects reportedly lasted 1 month post-treatment | • Extremely small sample size (n=4) | | Scopolamine-Induced Amnesia [2] | • 24 young and old healthy volunteers • Double-blind, randomized, placebo-controlled trial | • Single dose of this compound | • Partial reduction of memory loss caused by scopolamine | • Single-dose study • Artificial model of amnesia | | Recovery from Mild Brain Injury [2] | • 65 patients with mild brain injury • Prospective cohort study | • this compound vs. Piracetam | • Reduced headaches, dizziness, and nausea more effectively than Piracetam | • Not a blinded or placebo-controlled trial | | Long-Term Memory in Animals [2] | • Rat study | • 7 weeks of this compound treatment | • Increased long-term memory and learning ability | • Animal model; human applicability unknown |

Proposed Mechanism of Action

The exact mechanism of this compound remains incompletely understood [2]. However, based on preliminary research, the following signaling pathway has been proposed. The diagram below illustrates this hypothesized mechanism and its potential cognitive effects.

G Start This compound Administration Mech1 Enhances High-Affinity Choline Uptake (HACU) Start->Mech1 Mech3 Potentiates Nitric Oxide (NO) Pathways Start->Mech3 Mech2 Increases Acetylcholine (ACh) Synthesis and Release Mech1->Mech2 Effect1 Improved Memory Formation & Recall Mech2->Effect1 Effect2 Enhanced Neuronal Communication Mech2->Effect2 Effect3 Increased Cerebral Blood Flow Mech3->Effect3 Outcome Overall Cognitive Enhancement: Focus, Memory, Neuroprotection Effect1->Outcome Effect2->Outcome Effect3->Outcome

Important Regulatory and Safety Considerations

For researchers and drug development professionals, understanding the regulatory landscape is critical.

  • Regulatory Status: The U.S. Food and Drug Administration (FDA) classifies this compound and all other racetams as unapproved new drugs [8]. They are not generally recognized as safe and effective for any use, and do not meet the definition of a dietary supplement. The FDA has issued warnings to companies illegally marketing these compounds [8].
  • Safety Data: Data on long-term safety in humans is virtually nonexistent. Short-term studies in healthy volunteers reported that single doses were well-tolerated, but this provides no insight into the consequences of chronic use [2].

Future Research Directions

The current evidence base is insufficient to support the clinical use of this compound. Meaningful progress requires:

  • Rigorous Clinical Trials: Large-scale, long-term, randomized, placebo-controlled trials in well-defined patient populations are essential.
  • Mechanism of Action Studies: Further fundamental research is needed to definitively elucidate its molecular targets and mechanisms in the human brain.
  • Safety Profiling: Comprehensive toxicological and pharmacokinetic studies are required to establish a safety profile for both short-term and long-term use.

References

Pramiracetam receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pramiracetam Receptor Binding Profile

Receptor / Binding Site Binding Affinity Result Experimental Details & Quantitative Data
Muscarinic Acetylcholine (mAChR) No significant affinity IC50 > 10 µM [1]
Adenosine (A1, A2) No significant affinity IC50 > 10 µM [1]
Adrenergic (Alpha and Beta) No significant affinity IC50 > 10 µM [1]
Dopaminergic (D1, D2) No significant affinity IC50 > 10 µM [1]
GABAergic (GABA-A) No significant affinity IC50 > 10 µM [1]
Benzodiazepine No significant affinity IC50 > 1 µM [1]
Serotoninergic (5-HT) No significant affinity IC50 > 10 µM [1]
AMPA Glutamate Receptor No direct binding at the common allosteric site Binds to a novel, unique site along the dimer interface; low occupation and multiple positions observed [2].

Detailed Experimental Evidence and Protocols

The data in the table is primarily drawn from specific, methodical experimental studies.

  • In Vitro Receptor Binding Assay: A key study used standard in vitro receptor binding assays to systematically screen this compound sulfate. In this protocol, the drug was tested against a panel of receptors isolated from animal brain tissue. Radioactively labeled ligands known to bind specifically to each receptor were used. The study reported that this compound did not displace these ligands at concentrations up to 10 µM for most receptors, and up to 1 µM for the benzodiazepine site, indicating a lack of meaningful affinity. The results are quantified as IC50 values (the concentration required to inhibit half of the specific binding), which were all above the tested thresholds [1].
  • Crystallographic Studies on AMPA Receptors: Research on racetam-family drugs has identified the AMPA-sensitive glutamate receptor as a potential target. However, crystallographic studies show that while aniracetam binds to a symmetrical site at the center of the receptor's dimer interface, piracetam binds to multiple low-occupancy sites along the dimer interface, one of which is a unique site not used by other modulators. This suggests that even within the same drug family, binding sites and modes can differ significantly. The mechanism for this compound's potential interaction with this receptor is likely distinct and not fully characterized by direct, high-affinity binding at the classical sites [2].

Primary Proposed Mechanisms of Action

Since direct receptor binding appears negligible, research suggests this compound's nootropic effects are achieved through indirect, metabolic mechanisms. The following diagram illustrates these two primary pathways.

G cluster_pathway1 Pathway 1: Cholinergic System cluster_pathway2 Pathway 2: Cerebral Metabolism This compound This compound HACU Increased High-Affinity Choline Uptake (HACU) This compound->HACU NO_Activity Increased Nitric Oxide (NO) Activity This compound->NO_Activity ACh_Synthesis Enhanced Acetylcholine (ACh) Synthesis HACU->ACh_Synthesis ACh_Release Increased ACh Release ACh_Synthesis->ACh_Release Cognitive_Benefits1 Improved Memory & Learning ACh_Release->Cognitive_Benefits1 Vasodilation Vasodilation of Cerebral Vessels NO_Activity->Vasodilation CBF Increased Cerebral Blood Flow (CBF) Vasodilation->CBF Cognitive_Benefits2 Enhanced Oxygen/Glucose Delivery & Brain Energy CBF->Cognitive_Benefits2

The two core indirect mechanisms are:

  • Enhancement of Cholinergic Function: this compound significantly increases High-Affinity Choline Uptake (HACU) in the hippocampus, a brain region critical for memory. This is not direct receptor binding but an enhancement of the metabolic process that provides the precursor choline for the synthesis of the neurotransmitter acetylcholine. By boosting HACU, this compound ultimately supports increased acetylcholine synthesis and release, which underlies its reported benefits for memory, focus, and learning [3].
  • Improvement of Cerebral Blood Flow: this compound increases nitric oxide activity in the brain. Nitric oxide is a key signaling molecule that causes vasodilation, relaxing blood vessels and allowing for increased cerebral blood flow. This improved circulation enhances the delivery of oxygen and nutrients to brain cells, thereby promoting overall metabolic efficiency and cognitive function [3].

References

Pramiracetam research reproducibility across studies

Author: Smolecule Technical Support Team. Date: February 2026

Reproducibility Challenges in Pramiracetam Research

Challenge Description Impact on Reproducibility
Limited & Outdated Human Studies Human trials are very few, old (1980s-1990s), and involved small groups (e.g., 4-65 participants) [1] [2]. Small sample sizes increase chance findings. Modern researchers cannot verify these initial results.
Heterogeneous Study Populations Early research focused on specific patient groups: Alzheimer's, post-head trauma, or age-related decline [3] [1] [2]. Findings from these groups may not apply to healthy or other populations, limiting generalizability.
Lack of Recent Replication No large, robust clinical trials have been conducted to confirm or refute the findings of the initial small studies [4] [1]. The fundamental efficacy of this compound in any indication remains scientifically unproven.
Inconsistent & Poorly Documented Protocols Many older studies lack the detailed methodological reporting required today (e.g., specific dosing regimens, precise cognitive tests) [1]. Makes it nearly impossible to design an identical experiment to replicate the results.
Regulatory Status & FDA Warnings The FDA classifies this compound as an unapproved new drug and has issued warnings to companies illegally marketing it [4] [5]. Creates a significant barrier to legitimate scientific research and clinical development.

Proposed Mechanisms of Action vs. Scientific Evidence

This compound's potential mechanisms are primarily derived from animal studies or theoretical models, with limited direct confirmation in humans. The following diagram outlines these proposed pathways and the state of the evidence.

G cluster_primary Primary Proposed Mechanisms cluster_secondary Other Hypothesized Mechanisms This compound This compound HACU Enhances High-Affinity Choline Uptake (HACU) This compound->HACU NO Boosts Nitric Oxide (NO) Activity This compound->NO Memb Increased Neuronal Membrane Fluidity This compound->Memb LTP Facilitation of Long-Term Potentiation (LTP) This compound->LTP DA_5HT Modulation of Dopamine & Serotonin Systems This compound->DA_5HT AMPA Allosteric Modulation of AMPA Glutamate Receptors This compound->AMPA ACh Increased Acetylcholine (ACh) Synthesis & Function HACU->ACh  Leads to Evidence1 Evidence primarily from animal studies HACU->Evidence1 Cognition1 Enhanced Memory, Learning, Focus ACh->Cognition1  Proposed Outcome CBF Increased Cerebral Blood Flow Cognition2 Improved Oxygen & Nutrient Delivery CBF->Cognition2  Proposed Outcome NO->CBF  Facilitates Cognition3 Improved Synaptic Plasticity & Learning LTP->Cognition3  Proposed Outcome Evidence2 Mechanism is theorized; based on Piracetam data AMPA->Evidence2

The core issue is that these mechanisms are not firmly established. As noted in the search results, "the exact mechanisms... are still not entirely understood" [6] and data comes "almost exclusively from animal studies" [1].

Research and Regulatory Status

The regulatory landscape further complicates research efforts.

  • Orphan Drug Status & Withdrawal: In 1991, this compound was designated an orphan drug in the US for "cognitive dysfunction associated with electroconvulsive therapy." This designation was later withdrawn when the sponsor abandoned development [5] [2].
  • International Status: It is approved in some countries (e.g., Italy under the brand name Pramistar) for memory and attention deficits in aging populations with dementia. It is not approved by the US FDA for any indication [2].

Guidance for Future Experimental Design

For researchers aiming to design new studies, here are critical considerations derived from the gaps in existing literature:

  • Robust Protocols: Future studies require rigorous, pre-registered protocols with clearly defined primary endpoints. Dosing should be justified, with some old human studies using 1,200 mg daily, divided into two or three doses [1].
  • Preclinical Foundations: New animal studies should first seek to independently replicate the proposed mechanisms, such as the enhancement of HACU in the hippocampus, before proceeding to human trials [3] [6].
  • Standardized Assessments: Use validated, sensitive neuropsychological batteries to assess memory, attention, and executive function, ensuring results can be compared across studies.
  • Adverse Effect Monitoring: Although early, small studies reported it was "well-tolerated," systematic safety data is lacking. Any new research must include careful monitoring for side effects [1].

References

Pramiracetam and Common Cognitive Enhancers: Comparative Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information on several cognitive enhancers based on the gathered data. Please note that the safety profiles, especially for Pramiracetam, are not fully established.

Compound Classification / Status Reported or Potential Side Effects Safety Warnings & Contraindications Key Clinical Findings & Notes
This compound [1] [2] Piracetam-like nootropic; Previously approved in some regions. Detailed side effect profile not available in searched literature. History of allergic reaction; use in pregnancy/lactation not recommended [3]. Reported efficacy: Improved cognitive deficits post-traumatic brain injury [1]. Data Gap: Limited modern clinical safety data available.
Piracetam [3] [4] Classical nootropic; Approved for various conditions. Generally well-tolerated; mild side effects (e.g., anxiety, sleep disorders) [3]. Hypersensitivity; pregnancy; lactation [3]. Used in cognitive disorders, dementia, cortical myoclonus; requires high doses but good tolerance [4].
Modafinil [5] FDA-approved wakefulness agent; Schedule IV controlled substance. Headache, nausea, nervousness, insomnia; serious skin rashes, psychiatric symptoms (anxiety, depression), heart problems [5]. History of allergy to modafinil; caution with heart problems, mental illness, pregnancy (reduces contraceptive efficacy) [5]. High potential for misuse/dependence; not a substitute for sleep [5].
Natural Nootropics (e.g., Ginkgo Biloba, Ginseng, Bacopa Monnieri) [3] Plant extracts; often dietary supplements. Generally lower toxicity due to natural origin [3]. Information not specified in searched literature. Effects are milder; higher doses often needed; risk of adulteration [3].

Experimental Data and Proposed Mechanism of this compound

The mode of action for this compound and similar drugs is not fully understood, but some hypotheses and experimental findings exist.

  • Proposed Mechanism: this compound is identified as a modulator of the Muscarinic Acetylcholine Receptor M5 in humans [2]. This suggests its cognitive effects may work through the cholinergic system, crucial for learning and memory. Other piracetam-like drugs may differentially affect glutamate receptor subtypes [1].

The diagram below illustrates this proposed primary mechanism and the resulting cognitive effects.

  • Supporting Experimental Evidence: One study noted that this compound administration influenced Electroencephalography (EEG) readings, indicating changes in the brain's electrical activity [6]. In clinical testing, it has been reported to improve cognitive deficits associated with traumatic brain injuries [1].

Critical Gaps in Safety Data

For researchers and drug development professionals, it is critical to note the substantial data limitations:

  • Lack of Systematic Safety Reporting: The available literature lacks detailed, systematic studies on this compound's adverse effects, toxicity, pharmacokinetics, and drug interactions [2].
  • Unknown Long-Term Effects: The long-term safety profile of this compound, particularly in healthy individuals, remains unknown [3].
  • Limited Modern Clinical Trials: Much of the clinical information is from older studies or specific contexts. There is a clear need for contemporary, rigorous, large-scale clinical trials to establish a robust safety and efficacy profile.

A Guide for Further Research

To build a complete safety profile, the following research approaches are recommended:

  • Preclinical Studies: Conduct comprehensive in vitro and in vivo toxicology studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments.
  • Phase I Clinical Trials: Perform human trials focusing on pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics, and establishing a preliminary safety and tolerability profile.
  • Phase II/III Clinical Trials: Execute well-controlled, randomized, double-blind trials in target populations (e.g., patients with cognitive impairment) to rigorously evaluate both efficacy and safety against a placebo or active comparator.
  • Post-Marketing Surveillance: If approved, implement robust systems to monitor long-term safety and rare adverse events in a larger population.

References

Pramiracetam therapeutic index comparison other nootropics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Racetam Nootropics

The table below summarizes the core characteristics of several racetam nootropics based on preclinical and clinical research.

Compound Relative Potency (to Piracetam) Primary Proposed Mechanisms Key Clinical/Research Findings Common Experimental Dosing (Human Equivalent)
Pramiracetam 2-30x [1] [2] Increases high-affinity choline uptake (HACU) in the hippocampus; increases cerebral blood flow via nitric oxide [1]. Mixed results in early dementia trials; some studies show improved cognitive deficits post-traumatic brain injury; reduced drug-induced amnesia in healthy volunteers [1] [3] [2]. 250-400 mg, up to 3 times daily [1].
Piracetam (Baseline) Positively modulates AMPA receptors; may influence cholinergic systems; improves neuronal membrane fluidity [4] [2]. Neuroprotective effect in coronary bypass surgery; effective as add-on for myoclonus epilepsy; no long-term benefit for mild cognitive impairment [2]. 1,600 mg, 3 times daily (for cognitive enhancement) [5].
Aniracetam 5x (estimated) [5] Positive allosteric modulator of AMPA-sensitive glutamate receptors; may influence acetylcholine, dopamine, and serotonin [5]. Primarily preclinical data; noted for anxiolytic (anti-anxiety) effects in user reports [5] [6]. 750 mg, twice daily [5].
Oxiracetam 2-4x [5] Enhances choline-acetyltransferase; modulates AMPA receptors; may have a slight stimulatory effect [5] [6]. Old, low-quality studies suggested potential in dementia; human data is very limited and not replicated [3]. 750-1,500 mg per day, in divided doses [5].
Phenylpiracetam 30-60x [5] Similar to Piracetam but with added phenyl group; may have stimulant and neuroprotective properties [2] [5]. Used to boost mental/physical performance in astronauts; wider range of indications than Piracetam; more potent [2] [5]. Information missing

Key Experimental Models and Protocols

Research into the efficacy of these compounds often relies on specific, well-established animal models. Here are the methodologies for two key tests cited in the search results.

  • Morris Water Maze Test for Spatial Learning and Memory [4]

    • Objective: To assess spatial learning and memory in rodents, commonly used to evaluate nootropics against chemically-induced amnesia.
    • Apparatus: A large circular pool filled with opaque water and a hidden submerged platform.
    • Procedure:
      • Acquisition Training: Over several days, animals are trained to find the hidden platform using spatial cues.
      • Amnesia Induction: Amnesia is typically induced using scopolamine (a cholinergic antagonist), administered intraperitoneally before the test.
      • Drug Administration: The test nootropic (e.g., Piracetam, Modafinil) is administered prior to the trial.
      • Probe Trial: The platform is removed, and measures like time spent in the target quadrant and number of platform crossings are recorded as indices of memory retention.
    • Outcome Measures: Significant increase in time spent in the target quadrant by drug-treated groups compared to the scopolamine-only group indicates reversal of memory impairment [4].
  • Scopolamine-Induced Amnesia Model [4]

    • Principle: Scopolamine blocks muscarinic cholinergic receptors, creating a temporary cognitive deficit that models aspects of human amnesia and dementia.
    • Protocol: Animals are pretreated with the nootropic drug for a set period (e.g., 20 days). On the test day, scopolamine (e.g., 2 mg/kg) is administered 45 minutes before behavioral testing in the Morris Water Maze.
    • Interpretation: The ability of a pre-administered nootropic to significantly improve performance metrics counteracts scopolamine's effects, demonstrating its potential as a cognitive enhancer [4].

Proposed Mechanism of this compound

The diagram below illustrates the primary hypothesized signaling pathways for this compound's action.

G cluster_path1 Cholinergic Pathway cluster_path2 Vascular Pathway This compound This compound HACU High-Affinity Choline Uptake (HACU) This compound->HACU  Stimulates NO Nitric Oxide (NO) Activity This compound->NO  Increases ACh_Synthesis Acetylcholine (ACh) Synthesis HACU->ACh_Synthesis  Increases Cognition Enhanced Memory & Cognition ACh_Synthesis->Cognition  Boosts Blood_Flow Cerebral Blood Flow NO->Blood_Flow  Increases Oxygen Oxygen & Nutrient Delivery Blood_Flow->Oxygen  Improves

Critical Research and Regulatory Considerations

For research and development professionals, these contextual factors are essential.

  • Limited Human Efficacy Data: The clinical evidence for many racetams, including this compound, is often described as being from old, small-scale studies that have not been replicated in large, modern clinical trials [3] [2]. Much of the mechanistic data comes from animal models or in vitro studies.
  • Uncertain and Evolving Regulatory Status: It is important to note that regulatory bodies like the U.S. FDA do not classify racetams as dietary supplements. They are considered unapproved new drugs because they are not generally recognized as safe and effective for their labeled uses [3]. The production and sale of these compounds for human consumption as supplements are against FDA regulations [3].
  • Therapeutic Index Gap: While the therapeutic index (TI) is a cornerstone of drug safety assessment, the specific ratio of median lethal dose (LD₅₀) to median effective dose (ED₅₀) for these nootropics is not identified in the available scientific literature. The comparison of relative potency and side effect profiles serves as a qualitative stand-in for this quantitative measure.

Key Takeaways for Professionals

  • This compound's Profile: It is distinguished by its high potency and unique focus on enhancing choline uptake, positioning it for investigation in memory and focus-related deficits.
  • Comparative Landscape: Other racetams offer varied profiles; Aniracetam may be of interest for anxiety comorbidity, while Phenylpiracetam shows higher potency and stimulant properties.
  • Evidence Basis: The current evidence relies heavily on preclinical models. Advancing these compounds requires robust, well-controlled human trials to confirm efficacy and safety.

References

×

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.21032711 Da

Monoisotopic Mass

269.21032711 Da

Heavy Atom Count

19

UNII

4449F8I3LE

Related CAS

72869-16-0 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX16 - Pramiracetam

Pictograms

Irritant

Irritant

Other CAS

68497-62-1

Wikipedia

Pramiracetam

Dates

Last modified: 09-12-2023
FDA orphan list
Inxight: Drugs - PRAMIRACETAM

Explore Compound Types